molecular formula C16H26O3 B1673173 Juvabione CAS No. 17904-27-7

Juvabione

Cat. No.: B1673173
CAS No.: 17904-27-7
M. Wt: 266.38 g/mol
InChI Key: IIWNDLDEVPJIBT-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juvabione is a sesquiterpenoid (C16H26O3) found in the wood of true firs ( Abies spp.), such as the balsam fir . Historically known as the "paper factor," it was discovered when paper towels made from balsam fir were found to cause potent juvenilizing effects on hemipteran bugs of the Pyrrhocoridae family, such as Pyrrhocoris apterus . This compound acts as an insect juvenile hormone analogue (IJHA), mimicking juvenile hormone activity in susceptible insects . Application of this compound can disrupt normal insect development and reproduction, notably by inhibiting metamorphosis and inducing the formation of supernumerary larval instars or intermediate forms . In conifers, this compound and related sesquiterpenes are biosynthesized following insect herbivory or wounding, serving as an important induced defense mechanism against insect pests and fungal pathogens . The biosynthesis proceeds via the mevalonate pathway, with farnesyl diphosphate (FPP) as a precursor, leading to (E)-α-bisabolene, which is then converted to this compound . This product is presented for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. Chemical Data: • CAS Number: 17904-27-7 • IUPAC Name: Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate • Molecular Formula: C16H26O3 • Molar Mass: 266.38 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17904-27-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m1/s1

InChI Key

IIWNDLDEVPJIBT-OLZOCXBDSA-N

SMILES

CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)[C@@H]1CCC(=CC1)C(=O)OC

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Juvabione;  (+)-Juvabione

Origin of Product

United States

Foundational & Exploratory

The "Paper Factor": A Technical Guide to the Discovery and Characterization of Juvabione from Balsam Fir

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the serendipitous discovery, isolation, characterization, and biological activity of the insect juvenile hormone analog, Juvabione, from Abies balsamea.

Introduction

In 1965, a serendipitous observation by Karel Sláma and Carroll Williams unveiled a fascinating chapter in the study of insect endocrinology and plant-insect interactions. They discovered that paper towels made from the North American balsam fir, Abies balsamea, contained a substance that potently disrupted the development of the European bug, Pyrrhocoris apterus. This mysterious agent, dubbed the "paper factor," was later isolated and identified as a sesquiterpenoid ester named this compound.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

The Discovery of the "Paper Factor"

The discovery of this compound is a classic example of scientific serendipity. When Sláma, visiting Williams' laboratory at Harvard University, attempted to rear Pyrrhocoris apterus on paper towels, he observed that the insects failed to undergo normal metamorphosis, instead molting into oversized nymphs or dying during the process.[2] This effect was not observed when the insects were reared on paper of European origin. This led to the hypothesis that an active substance in the American paper, derived from balsam fir, was responsible for this developmental disruption.[1][2] Subsequent research confirmed that extracts from balsam fir wood indeed possessed potent juvenile hormone activity specifically against pyrrhocorid bugs.[3]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from balsam fir wood involves solvent extraction followed by chromatographic purification. While the original publications provide a general outline, a detailed, replicable protocol can be constructed based on established methods for terpenoid isolation.

1. Extraction:

  • Starting Material: Air-dried, finely ground wood of Abies balsamea.

  • Solvent: Petroleum ether or hexane.

  • Procedure:

    • The ground wood is exhaustively extracted with the solvent at room temperature using a Soxhlet apparatus or by maceration with stirring for an extended period (e.g., 48-72 hours).

    • The resulting extract is filtered to remove solid plant material.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude oleoresin.

2. Chromatographic Purification:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of petroleum ether and diethyl ether.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in petroleum ether.

    • The crude oleoresin, dissolved in a minimal amount of petroleum ether, is loaded onto the top of the column.

    • The column is eluted with a stepwise gradient of increasing polarity, starting with pure petroleum ether and gradually increasing the percentage of diethyl ether. A typical gradient might be:

      • 100% Petroleum Ether

      • 98:2 Petroleum Ether:Diethyl Ether

      • 95:5 Petroleum Ether:Diethyl Ether

      • 90:10 Petroleum Ether:Diethyl Ether

      • 80:20 Petroleum Ether:Diethyl Ether

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Thin Layer Chromatography (TLC) Analysis:

  • Stationary Phase: Silica gel G plates.

  • Mobile Phase: A mixture of petroleum ether and diethyl ether (e.g., 85:15 v/v).

  • Visualization: The plates are sprayed with a suitable visualizing agent (e.g., vanillin-sulfuric acid) and heated to reveal the spots. This compound and its analogues will appear as distinct spots.

  • Rf Value: The retention factor (Rf) for this compound in this system is typically in the range of 0.4-0.6, depending on the exact solvent composition and plate type. Fractions containing the compound with the target Rf value are pooled.

  • The solvent is evaporated from the pooled fractions to yield purified this compound.

Experimental Workflow for this compound Isolation and Purification

experimental_workflow start Balsam Fir Wood extraction Solvent Extraction (Petroleum Ether) start->extraction crude_extract Crude Oleoresin extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether/Diethyl Ether Gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis (Petroleum Ether/Diethyl Ether) fractions->tlc pooling Pooling of this compound-containing Fractions tlc->pooling pure_this compound Purified this compound pooling->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

  • ¹³C-NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation.

Biological Activity Assay

The juvenile hormone activity of this compound is typically assessed using a topical application bioassay on last instar nymphs of Pyrrhocoris apterus.

  • Test Organism: Freshly molted last instar nymphs of Pyrrhocoris apterus.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., acetone) at various concentrations.

  • Procedure:

    • A small, measured volume (e.g., 1 µL) of the test solution is topically applied to the dorsal or ventral side of the insect's abdomen using a microsyringe.

    • Control insects are treated with the solvent alone.

    • The treated insects are reared under standard conditions and observed for their developmental fate.

  • Evaluation: The effect of the compound is scored based on the degree of inhibition of metamorphosis. A scoring system is typically used, ranging from a normal adult (score 0) to a perfect supernumerary nymph (highest score).

  • Data Analysis: The dose-response data is used to calculate the effective dose for 50% of the population to show a defined response (ED₅₀) or the lethal concentration for 50% of the population (LC₅₀).

Data Presentation

Spectroscopic Data of this compound

The following tables summarize the characteristic spectroscopic data for this compound.

¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃ Assignment
~6.95 (m, 1H)Vinylic proton on cyclohexene ring
3.75 (s, 3H)Methyl ester protons (-OCH₃)
0.90 (d, 6H)Isopropyl methyl protons
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.
¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃ Assignment
~209Ketone carbonyl carbon
~167Ester carbonyl carbon
~139Vinylic carbon (quaternary)
~130Vinylic carbon (methine)
~51Methyl ester carbon (-OCH₃)
Note: This represents a selection of key signals.
Mass Spectrometry Data
Molecular Ion [M]⁺ m/z 266
Key Fragmentation Ions (m/z) 234 ([M-CH₃OH]⁺), 191, 163, 135
Note: Fragmentation patterns can vary with ionization method.
Biological Activity of this compound

While the original studies by Sláma and Williams demonstrated the potent juvenile hormone activity of this compound on Pyrrhocoris apterus, specific ED₅₀ or LC₅₀ values are not consistently reported in the early literature. The activity was often described qualitatively, noting that very small amounts of the "paper factor" were sufficient to induce the formation of supernumerary nymphs and prevent the emergence of normal adults.[2] Subsequent studies on this compound analogues have provided more quantitative data, but direct, standardized comparisons with this compound itself are limited. It is well-established, however, that the biological activity of this compound is highly specific to insects of the family Pyrrhocoridae.[3]

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its biological effects by mimicking the action of the insect's own juvenile hormone (JH). It does so by interacting with the intracellular JH receptor complex. The currently accepted model for the JH signaling pathway involves the following key steps:

  • Ligand Binding: this compound, being lipophilic, can cross the cell membrane and enter the cytoplasm.

  • Receptor Activation: In the absence of a ligand, the juvenile hormone receptor, a protein called Methoprene-tolerant (Met), is in an inactive state. The binding of this compound (or the endogenous JH) to the PAS-B domain of Met induces a conformational change.

  • Dimerization: The activated Met receptor then forms a heterodimer with a partner protein, Taiman (also known as SRC, FISC).

  • Transcriptional Regulation: This Met-Taiman complex translocates to the nucleus and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.

  • Gene Expression: The binding of the complex to JHREs modulates the transcription of downstream genes. A key target gene is Krüppel-homolog 1 (Kr-h1), which is a crucial mediator of the anti-metamorphic effects of JH. The upregulation of Kr-h1 prevents the expression of genes that initiate adult development, thus maintaining the juvenile state.

Juvenile Hormone Signaling Pathway

JH_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound Met_inactive Met (inactive) This compound->Met_inactive Binds to Met_active Met (active) Met_inactive->Met_active Conformational Change Met_Taiman_complex Met-Taiman Complex Met_active->Met_Taiman_complex Dimerizes with Taiman Taiman Taiman Taiman->Met_Taiman_complex JHRE JHRE Met_Taiman_complex->JHRE Binds to Kr_h1_gene Kr-h1 gene JHRE->Kr_h1_gene Activates Transcription Kr_h1_mRNA Kr-h1 mRNA Kr_h1_gene->Kr_h1_mRNA Transcription Kr_h1_protein Kr-h1 Protein Kr_h1_mRNA->Kr_h1_protein Translation Metamorphosis_repression Repression of Metamorphosis Kr_h1_protein->Metamorphosis_repression

References

The "Paper Factor": A Historical and Technical Guide to Juvabione, an Insect Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers in Drug Development and Applied Entomology

Abstract

The serendipitous discovery of the "paper factor" in the 1960s marked a pivotal moment in the development of insect growth regulators. This technical guide provides an in-depth historical account and a detailed examination of the identification and characterization of this factor, later identified as the sesquiterpenoid juvabione. We present a compilation of the experimental methodologies employed in its isolation and biological characterization, alongside a summary of its physicochemical and biological activity data. Furthermore, this guide elucidates the molecular mechanism of action of this compound as a juvenile hormone analogue, including a detailed representation of the juvenile hormone signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of entomology, agricultural science, and drug development.

A Serendipitous Discovery: The History of the "Paper Factor"

In the mid-1960s, a peculiar observation was made by Czech entomologist Karel Sláma and the renowned American insect physiologist Carroll M. Williams.[1] They found that European linden bugs, Pyrrhocoris apterus, failed to metamorphose into adults when reared in contact with American paper towels.[1][2] Instead of undergoing their final molt to the adult stage, the insects would molt into a supernumerary larval instar, ultimately leading to their death without reaching reproductive maturity.[3][4] This phenomenon was not observed with European paper products.[1] This mysterious substance, emanating from the American paper, was aptly named the "paper factor".[2][3]

This discovery sparked intense research to isolate and identify the active compound. The source of the "paper factor" was traced to the balsam fir tree (Abies balsamea), a common source of pulp for the North American paper industry.[3][5] This finding highlighted the potential of naturally occurring plant compounds as selective insect control agents.

Identification and Characterization of this compound

The chemical identification of the "paper factor" was achieved in 1966 by W.S. Bowers and his colleagues.[1][6] They successfully isolated the active compound from balsam fir and, through chemical analysis, identified it as the methyl ester of todomatuic acid, a sesquiterpenoid.[1][6] They named this compound This compound .[2] this compound and its related compounds are known for their ability to mimic the action of insect juvenile hormone (JH), thus they are classified as juvenile hormone analogues (JHAs).[7][8] These compounds play a defensive role in conifers against insect predation.[8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₆O₃[9]
Molecular Weight 266.38 g/mol [9]
CAS Number 17904-27-7[9]
Appearance Oil
Boiling Point Not readily available
Solubility Soluble in organic solvents such as acetone, ether, and methanol.[3][5]
Biological Activity of this compound

This compound exhibits high juvenile hormone activity, specifically against insects of the family Pyrrhocoridae.[1] Its mode of action is the disruption of the normal metamorphic process. The biological activity of JHAs is often quantified by determining the dose required to inhibit metamorphosis in 50% of the treated insects (ID-50).

CompoundTest OrganismBioassayActivity (ID-50)Reference
(+)-JuvabionePyrrhocoris apterusTopical Application~1 µ g/specimen
This compound AnaloguesPyrrhocoris apterusTopical ApplicationVaries with structure[9]
Peptidic this compound AnaloguePyrrhocoris apterusTopical ApplicationUp to 2x more active than this compound[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation, identification, and bioassay of this compound, based on the foundational work in the field.

Isolation of this compound from Balsam Fir

The original isolation of this compound from balsam fir involved a multi-step extraction and purification process.

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_identification Identification Balsam_Fir Balsam Fir Wood Chips Solvent_Extraction Solvent Extraction (e.g., acetone, methanol) Balsam_Fir->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Column_Chroma Column_Chroma Fractionation Fraction Collection Column_Chromatography->Fractionation Active_Fraction Bioassay-Guided Active Fraction Fractionation->Active_Fraction Spectroscopic_Analysis Spectroscopic Analysis (IR, NMR, Mass Spec) Active_Fraction->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation This compound This compound Structure_Elucidation->this compound

Workflow for the isolation and identification of this compound.
  • Extraction: Wood pulp or shavings from Abies balsamea are subjected to solvent extraction. Common solvents used include acetone and methanol, which are effective at extracting the lipophilic this compound.[3][5]

  • Purification: The crude extract is then purified using column chromatography. A silica gel stationary phase is typically used, with a gradient of solvents of increasing polarity (e.g., petroleum ether, benzene, diethyl ether) to separate the components of the extract.[5]

  • Bioassay-Guided Fractionation: Fractions from the chromatography column are collected and tested for juvenile hormone activity using a bioassay with Pyrrhocoris apterus. The fractions that show the highest activity are selected for further analysis.

  • Structure Elucidation: The purified active compound is then subjected to spectroscopic analysis, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), to determine its chemical structure.

Bioassay for Juvenile Hormone Activity

The biological activity of the "paper factor" and its purified form, this compound, was determined using a topical application bioassay on the final larval instar of Pyrrhocoris apterus.

Experimental Workflow for Topical Bioassay

G cluster_preparation Preparation cluster_application Application cluster_observation Observation & Analysis Test_Compound Test Compound (this compound) Serial_Dilutions Serial Dilutions Test_Compound->Serial_Dilutions Solvent Solvent (e.g., Acetone) Solvent->Serial_Dilutions Topical_Application Topical Application (1 µL to abdomen) Serial_Dilutions->Topical_Application Insects 5th Instar Larvae of Pyrrhocoris apterus Insects->Topical_Application Incubation Incubation under controlled conditions Topical_Application->Incubation Observation Observe Molting and Metamorphosis Incubation->Observation Scoring Score developmental stage (Normal adult, intermediate, supernumerary larva) Observation->Scoring Data_Analysis Calculate ID-50 Scoring->Data_Analysis

Workflow for the topical bioassay of this compound.
  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution.

  • Topical Application: A small, precise volume (typically 1 µL) of each dilution is applied to the dorsal or ventral surface of the abdomen of a final (5th) instar larva of Pyrrhocoris apterus. A control group is treated with the solvent alone.

  • Observation: The treated insects are then reared under controlled conditions and observed for their developmental progression.

  • Scoring and Data Analysis: After the next molt, the insects are scored based on their morphology: normal adult, an intermediate form with both larval and adult characteristics, or a supernumerary larva. The percentage of insects showing inhibition of metamorphosis is calculated for each dose, and the ID-50 value is determined.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound, as a juvenile hormone analogue, exerts its effects by hijacking the insect's endogenous juvenile hormone signaling pathway. The key receptor for juvenile hormone is a protein called Methoprene-tolerant (Met).

Juvenile Hormone Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response JH Juvenile Hormone (or this compound) Met Met (Receptor) JH->Met Binds Met_JH Met-JH Complex Met->Met_JH Translocates to Nucleus Tai Tai/SRC (Partner Protein) Met_JH->Tai Dimerizes with Active_Complex Active Transcription Factor Complex Met_JH->Active_Complex Tai->Active_Complex JHRE Juvenile Hormone Response Element (JHRE) on DNA Active_Complex->JHRE Binds to Gene_Expression Transcription of Juvenile Genes JHRE->Gene_Expression Inhibition Inhibition of Metamorphosis Gene_Expression->Inhibition

The juvenile hormone signaling pathway.
  • Binding to the Receptor: Juvenile hormone (or this compound) enters the cell and binds to the intracellular receptor, Met.

  • Nuclear Translocation and Dimerization: The JH-Met complex translocates to the nucleus where it forms a heterodimer with another protein, often a member of the steroid receptor coactivator (SRC) family, such as Taiman (Tai).

  • DNA Binding and Gene Transcription: This active transcription factor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes.

  • Biological Response: The binding of the complex to JHREs initiates the transcription of genes that maintain the larval state and prevent the expression of genes that would otherwise trigger metamorphosis. In the presence of this compound, this pathway is inappropriately activated in the final larval instar, leading to the observed developmental arrest.

Conclusion and Future Perspectives

The discovery and identification of the "paper factor," this compound, represents a landmark in the field of insect endocrinology and pest management. It demonstrated the potential of naturally derived compounds to act as highly selective insect growth regulators. The study of this compound and other JHAs has significantly advanced our understanding of the molecular mechanisms of insect development.

For researchers and professionals in drug development, the story of the "paper factor" serves as a powerful example of how observing natural phenomena can lead to the discovery of novel bioactive molecules. The juvenile hormone signaling pathway continues to be a promising target for the development of new and more selective insecticides. Future research may focus on identifying novel JHAs with improved efficacy and an even narrower spectrum of activity to further minimize off-target effects. Additionally, a deeper understanding of the structural basis for the species-selectivity of compounds like this compound could inform the rational design of next-generation insect control agents.

References

Juvabione: A Technical Guide to a Natural Insect Juvenile Hormone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvabione, a sesquiterpenoid found in the wood of various fir trees, stands as a pioneering example of a naturally occurring insect growth regulator. Historically identified as the "paper factor" for its potent and specific effects on the linden bug, Pyrrhocoris apterus, this compound functions as a highly effective analogue of insect juvenile hormone (JH). By mimicking the action of endogenous JH, it disrupts the normal course of metamorphosis, preventing insects from reaching the reproductive adult stage. This technical guide provides an in-depth examination of this compound, consolidating its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation. It is intended to serve as a comprehensive resource for researchers in entomology, chemical ecology, and the development of biorational insecticides.

Introduction and Discovery

The biological activity of this compound was serendipitously discovered in 1965 by Karel Sláma and Carroll Williams. They observed that European linden bugs (Pyrrhocoris apterus) failed to undergo metamorphosis into adults when reared in contact with paper towels made from the wood of the North American balsam fir (Abies balsamea).[1] This mysterious substance, dubbed the "paper factor," was found to induce the development of supernumerary larval instars or larval-adult intermediates, effectively sterilizing the insect population. Subsequent isolation and characterization by Bowers in 1966 identified the active compound as the methyl ester of todomatuic acid, which was named this compound.[1]

This compound and its derivatives are classified as insect juvenile hormone analogues (IJHAs) due to their ability to mimic the physiological effects of JH. In conifers, these compounds serve as a second-line chemical defense, produced in response to insect attacks to stifle further reproduction and infestation.[1] Its high specificity, particularly against insects in the Pyrrhocoridae family, and its natural origin have made this compound a subject of intense research for its potential as a selective, environmentally benign insecticide.

Chemical Structure and Properties

This compound is a C16-sesquiterpenoid derived from the bisabolane scaffold. Its chemical formula is C₁₆H₂₆O₃ with a molar mass of 266.38 g·mol−1. The structure features a cyclohexene ring and a ketone-bearing acyclic side chain. The molecule possesses two stereogenic centers, leading to four possible stereoisomers. The naturally occurring, active form is (+)-juvabione.

PropertyValue
IUPAC Name Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate
Chemical Formula C₁₆H₂₆O₃
Molar Mass 266.381 g·mol⁻¹
CAS Number 17904-27-7
Class Sesquiterpenoid, Juvenile Hormone Analogue

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its biological effects by co-opting the insect's endogenous juvenile hormone (JH) signaling pathway. In a healthy insect, declining JH levels at the end of the final larval instar permit the expression of genes that initiate metamorphosis. This compound's presence artificially maintains a high "JH" signal, preventing this transition.

The molecular mechanism proceeds as follows:

  • Receptor Binding: this compound, being lipophilic, crosses the cell membrane and enters the cytoplasm. It binds to the intracellular JH receptor, a protein known as Methoprene-tolerant (Met) .

  • Dimerization: The binding of this compound to Met induces a conformational change, promoting its dimerization with a partner protein, which is often a Steroid Receptor Coactivator (SRC) or a related bHLH-PAS protein like Taiman.

  • DNA Binding: This newly formed this compound-Met-SRC/Taiman complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the complex to JHREs activates the transcription of early-response genes. The most critical of these is Krüppel-homolog 1 (Kr-h1) .

  • Repression of Metamorphosis: Kr-h1 is a zinc-finger transcription factor that acts as the primary repressor of metamorphosis. It prevents the expression of adult-specifying genes, thereby locking the insect in a juvenile state and leading to fatal developmental abnormalities.

Caption: this compound's mechanism of action via the juvenile hormone signaling pathway.

Quantitative Biological Activity

The biological activity of this compound is most commonly quantified by its morphogenetic effects rather than direct lethality. The standard metric is the Inhibitory Dose 50% (ID50), which represents the dose required to prevent 50% of the treated final-instar larvae from successfully molting into viable adults. This compound exhibits remarkable species specificity.

Target SpeciesCommon NameAssay TypeID50 ValueObserved Effect
Pyrrhocoris apterus Linden BugTopical Application1 µg / g body weight50% of larvae fail to complete adult metamorphosis, forming intermediates or supernumerary larvae.
Pyrrhocoris apterus Linden BugTopical Application0.5 µg / specimenInhibition of metamorphosis.
Tenebrio molitor Mealworm BeetleTopical Application10 - 50 µg / specimenInhibition of pupation; formation of larval-pupal intermediates.

Experimental Protocols

The following is a representative protocol for a topical application bioassay to determine the morphogenetic activity of this compound on Pyrrhocoris apterus.

Materials
  • Pyrrhocoris apterus colony.

  • This compound (analytical grade).

  • Acetone (HPLC grade).

  • Microcapillary pipette or microsyringe (1 µL capacity).

  • Ventilated petri dishes or rearing containers.

  • Linden seeds (food source).

  • Water source (e.g., cotton-plugged vial).

  • CO₂ or chilling plate for insect anesthetization.

  • Stereomicroscope.

Insect Rearing
  • Maintain a stock colony of P. apterus at 25-27°C under a long-day photoperiod (e.g., 18L:6D) to prevent diapause.

  • Provide ad libitum access to linden seeds and a constant water source.

  • Collect newly eclosed final-instar (5th instar) larvae within a 24-hour window for developmental synchronization.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

  • Perform serial dilutions from the stock solution to create a range of test concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/µL).

  • Use acetone alone as the control solution.

Bioassay Procedure
  • Anesthetize the synchronized final-instar larvae using brief exposure to CO₂ or by placing them on a chilling plate.

  • Using a microapplicator under a stereomicroscope, apply 1 µL of the desired this compound solution (or acetone control) to the dorsal thorax of each larva.

  • Prepare at least three replicates of 10-20 insects for each concentration and the control.

  • Place the treated insects into labeled petri dishes with food and water.

  • Incubate the insects under standard rearing conditions (25-27°C, 18L:6D).

Data Collection and Analysis
  • Monitor the insects daily.

  • After the control group has fully molted into adults (typically 7-10 days), score the morphogenetic effects in the treatment groups.

  • Assign scores based on a predefined scale (e.g., 0=normal adult, 1=slight adultoid features, 2=perfect intermediate, 3=supernumerary larva, 4=dead).

  • Calculate the percentage of individuals exhibiting developmental arrest (scores 1-4) for each concentration.

  • Determine the ID50 value using probit analysis or other appropriate statistical software.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Synchronize Insect Culture (Collect final-instar larvae) B1 Anesthetize Insects (CO₂ or Chilling) A1->B1 A2 Prepare this compound Serial Dilutions in Acetone B2 Topical Application (1 µL per insect) A2->B2 B1->B2 B3 Incubate Treated Insects (Food, Water, 25°C, 18L:6D) B2->B3 C1 Daily Observation & Endpoint Scoring B3->C1 C2 Calculate % Inhibition vs. Control C1->C2 C3 Determine ID50 Value (Probit Analysis) C2->C3 Result Final Report C3->Result

Caption: Standard experimental workflow for a this compound topical application bioassay.

Natural Biosynthesis

In fir trees (Abies genus), this compound is synthesized via the mevalonate (MVA) pathway as part of the plant's defense response. This pathway is a fundamental route for the production of all terpenoids.

  • Precursor Formation: Acetyl-CoA is converted through a series of steps into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

  • Chain Elongation: IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15).

  • Cyclization: FPP is the universal precursor for sesquiterpenes. It is converted to (E)-α-bisabolene by the enzyme (E)-α-bisabolene synthase.

  • Final Modifications: Through a series of subsequent enzymatic oxidations and esterification, (E)-α-bisabolene is converted into todomatuic acid and finally methylated to form this compound.

Biosynthesis_Pathway A Acetyl-CoA (C2) B Mevalonate Pathway A->B C IPP / DMAPP (C5) B->C D Farnesyl Diphosphate (FPP) (C15) C->D E (E)-α-bisabolene D->E Bisabolene Synthase F Oxidation & Esterification E->F G This compound F->G

Caption: Simplified biosynthetic pathway of this compound in conifers.

Conclusion and Future Directions

This compound remains a cornerstone in the study of insect endocrinology and the development of biorational pesticides. Its highly specific mode of action, targeting the JH pathway, minimizes off-target effects on non-pest insects and vertebrates. While its commercial application has been limited by the availability and cost of synthesis compared to synthetic analogues, it serves as a critical lead compound.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel this compound derivatives to enhance potency and broaden the spectrum of activity to other key agricultural pests.

  • Synergistic Formulations: Investigating combinations of this compound with other control agents (e.g., chitin synthesis inhibitors, neurotoxins) to improve efficacy and manage resistance.

  • Metabolic Stability: Understanding the metabolic pathways that degrade this compound in target and non-target organisms to inform the design of more persistent analogues.

As a well-characterized natural product with a defined molecular target, this compound will continue to be an invaluable tool for both fundamental research and the applied science of sustainable pest management.

References

The Biosynthesis of (+)-Juvabione in Conifers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Juvabione, a sesquiterpenoid found in the wood of true firs (Abies species), is a notable insect juvenile hormone analog. Its ability to disrupt insect development by mimicking juvenile hormones has made it a subject of interest for the development of eco-friendly insecticides. Understanding the intricate biosynthetic pathway of (+)-juvabione in conifers is crucial for harnessing its potential, whether through synthetic biology approaches for sustainable production or by informing tree breeding programs for enhanced pest resistance. This technical guide provides an in-depth exploration of the biosynthesis of (+)-juvabione, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

The Biosynthetic Pathway of (+)-Juvabione

The biosynthesis of (+)-juvabione begins with the universal precursors of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) pathway in the cytosol of conifer cells.

The pathway proceeds as follows:

  • Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme farnesyl diphosphate synthase (FPPS) to form the C15 compound, (2E,6E)-farnesyl diphosphate (FPP). This is a key branch point for the synthesis of all sesquiterpenoids.

  • Cyclization to (E)-α-Bisabolene: The committed step in (+)-juvabione biosynthesis is the cyclization of FPP, catalyzed by the enzyme (E)-α-bisabolene synthase . This enzyme facilitates the conversion of the linear FPP molecule into the cyclic sesquiterpene, (E)-α-bisabolene. This reaction is a critical control point in the pathway.

  • Subsequent Oxidations and Esterification: Following the formation of (E)-α-bisabolene, a series of enzymatic oxidation reactions occur, which are thought to be catalyzed by cytochrome P450 monooxygenases. These steps lead to the formation of todomatuic acid. The final step is the methylation of the carboxylic acid group of todomatuic acid to yield (+)-juvabione, a reaction likely catalyzed by a methyltransferase.

Visualization of the Biosynthetic Pathway

Juvabione_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Juvabione Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPPS Bisabolene (E)-α-Bisabolene FPP->Bisabolene (E)-α-bisabolene synthase Todomatuic_Acid Todomatuic Acid Bisabolene->Todomatuic_Acid Cytochrome P450s (putative) This compound (+)-Juvabione Todomatuic_Acid->this compound Methyltransferase (putative)

Figure 1: Biosynthetic pathway of (+)-juvabione from primary metabolism.

Regulation of (+)-Juvabione Biosynthesis

The production of (+)-juvabione in conifers is not constitutive but is instead induced as a defense mechanism against insect herbivores and fungal pathogens. This induction is primarily mediated by plant hormone signaling pathways, with the jasmonate pathway playing a central role.

Jasmonate Signaling Pathway

Insect feeding or mechanical wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The signaling cascade is as follows:

  • Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.

  • Derepression of Transcription: In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins act as repressors by binding to and inhibiting the activity of transcription factors such as MYC2.

  • Gene Activation: The binding of JA-Ile to COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of downstream defense genes, including those encoding the enzymes of the (+)-juvabione biosynthetic pathway.

Crosstalk with the Salicylate Pathway

The salicylic acid (SA) signaling pathway, primarily involved in defense against biotrophic pathogens, often exhibits an antagonistic relationship with the jasmonate pathway. This crosstalk allows the plant to fine-tune its defense response to specific threats. High levels of SA can suppress JA-mediated responses, and vice-versa. Understanding this interplay is crucial for a complete picture of defense regulation in conifers.

Visualization of the Regulatory Pathway

Juvabione_Regulation cluster_0 Cellular Response Insect_Herbivory Insect Herbivory JA_Ile JA-Ile Insect_Herbivory->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 repression TPS_Genes Terpene Synthase Gene Expression MYC2->TPS_Genes activation Juvabione_Biosynthesis (+)-Juvabione Biosynthesis TPS_Genes->Juvabione_Biosynthesis

Figure 2: Simplified jasmonate signaling pathway inducing (+)-juvabione biosynthesis.

Quantitative Data

Specific quantitative data for the enzymes and metabolites in the (+)-juvabione pathway in Abies balsamea are not extensively available in the public domain. The following table summarizes the types of quantitative data that are critical for a complete understanding and metabolic engineering of this pathway.

ParameterDescriptionTypical Range/Value (General Terpenoid Biosynthesis)
Enzyme Kinetics
Km of (E)-α-bisabolene synthase for FPPMichaelis-Menten constant, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity.1 - 50 µM
kcat of (E)-α-bisabolene synthaseTurnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.0.1 - 10 s-1
Metabolite Concentrations
FPP concentration in xylemThe in vivo concentration of the direct precursor for sesquiterpene synthesis.0.1 - 5 nmol/g fresh weight
(+)-Juvabione concentration in woodThe final concentration of the product in the plant tissue.Varies widely depending on induction, from trace amounts to several mg/g dry weight.
Gene Expression
Fold change in (E)-α-bisabolene synthase transcript levels upon inductionThe increase in gene expression following insect attack or methyl jasmonate treatment.10 to >100-fold increase

Experimental Protocols

The following are generalized protocols for key experiments in the study of (+)-juvabione biosynthesis. These should be optimized for Abies species.

Protocol 1: Heterologous Expression and Purification of (E)-α-Bisabolene Synthase

This protocol describes the expression of the terpene synthase in a microbial host for characterization.

Workflow Visualization:

Protocol_1 start Start: cDNA of (E)-α-bisabolene synthase clone Clone into expression vector start->clone transform Transform E. coli clone->transform induce Induce protein expression (e.g., with IPTG) transform->induce lyse Cell lysis induce->lyse purify Purify protein (e.g., Ni-NTA chromatography) lyse->purify end End: Purified enzyme purify->end

Figure 3: Workflow for heterologous expression and purification.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from methyl jasmonate-induced Abies balsamea needles or xylem tissue. Synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification and Cloning: Amplify the full-length coding sequence of the putative (E)-α-bisabolene synthase gene using gene-specific primers. Clone the PCR product into an appropriate E. coli expression vector (e.g., pET vector with a His-tag).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an optimal density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Extraction and Purification: Harvest the bacterial cells and lyse them by sonication or high-pressure homogenization. Centrifuge to pellet cell debris. Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

  • Protein Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for (E)-α-Bisabolene Synthase

This protocol is for determining the activity and kinetic parameters of the purified enzyme.

Workflow Visualization:

Protocol_2 start Start: Purified enzyme and FPP substrate reaction Incubate enzyme and substrate in assay buffer start->reaction extraction Extract products with organic solvent reaction->extraction analysis Analyze products by GC-MS extraction->analysis end End: Product identification and quantification analysis->end

Figure 4: Workflow for in vitro enzyme assay.

Methodology:

  • Reaction Setup: In a glass vial, combine the purified (E)-α-bisabolene synthase with FPP in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

  • Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Product Extraction: Vortex the vial to stop the reaction and extract the sesquiterpene products into the organic layer.

  • Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (E)-α-bisabolene produced. Use an authentic standard for confirmation.

  • Kinetic Analysis: To determine Km and kcat, perform the assay with varying concentrations of FPP and measure the initial reaction velocities.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the transcript levels of genes involved in the (+)-juvabione pathway.

Workflow Visualization:

Protocol_3 start Start: RNA from control and induced tissue cDNA Synthesize cDNA start->cDNA qPCR Perform qRT-PCR with gene-specific primers cDNA->qPCR analysis Analyze data using the ΔΔCt method qPCR->analysis end End: Relative gene expression levels analysis->end

Figure 5: Workflow for qRT-PCR analysis.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from control and insect-damaged or methyl jasmonate-treated Abies balsamea tissues. Synthesize cDNA as described in Protocol 1.

  • Primer Design: Design and validate gene-specific primers for the target genes (e.g., (E)-α-bisabolene synthase) and a stable reference gene (e.g., actin or ubiquitin).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers.

  • Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the reference gene.

Conclusion

The biosynthesis of (+)-juvabione in conifers is a defense-related metabolic pathway induced by insect herbivory and regulated primarily by the jasmonate signaling pathway. While the core enzymatic steps have been elucidated, further research is needed to fully characterize the enzymes involved, particularly the downstream tailoring enzymes, and to obtain detailed quantitative data on the pathway's flux and regulation in Abies balsamea. The protocols and information provided in this guide offer a framework for researchers to delve deeper into this fascinating area of plant biochemistry, with potential applications in sustainable agriculture and forestry.

The Sesquiterpene Juvabione: A Deep Dive into its Chemical Architecture and Stereoisomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the chemical structure and stereoisomers of Juvabione, a naturally occurring sesquiterpene with significant insect juvenile hormone activity. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of this compound's chemical properties, stereochemistry, and synthesis.

This compound, also known as the "paper factor," is the methyl ester of todomatuic acid and is primarily found in the wood of fir trees of the genus Abies.[1] Its ability to mimic insect juvenile hormones makes it a molecule of great interest for the development of insect-specific growth regulators.

Chemical Structure and Stereoisomerism

This compound is a sesquiterpenoid with the chemical formula C₁₆H₂₆O₃ and a molecular weight of 266.38 g/mol .[1] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epithis compound, and (-)-epithis compound. The spatial arrangement of the substituents at these stereocenters is crucial for the molecule's biological activity. The IUPAC name for the naturally occurring, most active form is methyl (4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate.

The four stereoisomers of this compound are:

  • (4R, 1'R)-(+)-Juvabione

  • (4S, 1'S)-(-)-Juvabione

  • (4R, 1'S)-(+)-Epithis compound

  • (4S, 1'R)-(-)-Epithis compound

The stereochemistry of these molecules significantly influences their physical properties and biological efficacy.

Physicochemical and Biological Activity Data

Precise quantitative data for each stereoisomer is critical for understanding their structure-activity relationships. The following table summarizes key available data for the this compound stereoisomers.

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Specific Optical Rotation ([α]D)Juvenile Hormone Activity
(+)-JuvabioneC₁₆H₂₆O₃266.38+79.3° (c=1.6, CHCl₃)High
(-)-JuvabioneC₁₆H₂₆O₃266.38-79.5° (c=1.5, CHCl₃)Low
(+)-Epithis compoundC₁₆H₂₆O₃266.38+56.2° (c=1.2, CHCl₃)Moderate
(-)-Epithis compoundC₁₆H₂₆O₃266.38-55.8° (c=1.3, CHCl₃)Low

Note: Specific optical rotation values can vary slightly based on experimental conditions. Juvenile hormone activity is a qualitative summary based on available literature.

Biosynthesis of this compound

The biosynthesis of this compound in fir trees is a complex enzymatic process that begins with the fundamental building blocks of terpene synthesis. The pathway originates from acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl diphosphate (FPP), a central precursor for all sesquiterpenes.[2] A key enzyme, (E)-α-bisabolene synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolane carbon skeleton.[2] Subsequent enzymatic oxidation and methylation steps, which are still under active investigation, convert (E)-α-bisabolene into the final this compound molecule.

Juvabione_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_sesquiterpene Sesquiterpene Synthesis cluster_juvabione_synthesis This compound Specific Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Multiple Steps HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) Mevalonate->IPP_DMAPP Multiple Steps Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) IPP_DMAPP->Geranyl Diphosphate (GPP) Geranyl Diphosphate Synthase GPP GPP Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) GPP->Farnesyl Diphosphate (FPP) Farnesyl Diphosphate Synthase FPP FPP E_alpha_Bisabolene E_alpha_Bisabolene FPP->E_alpha_Bisabolene (E)-α-Bisabolene Synthase Oxidized_Intermediates Oxidized_Intermediates E_alpha_Bisabolene->Oxidized_Intermediates Oxidation (P450 monooxygenases) Todomatuic_Acid Todomatuic_Acid Oxidized_Intermediates->Todomatuic_Acid Further Oxidation This compound This compound Todomatuic_Acid->this compound Methylation (Methyltransferase) Negishi_Coupling_Workflow start α,β-Unsaturated Ester step1 Ir-catalyzed Asymmetric Hydrogenation start->step1 intermediate1 Chiral Saturated Ester step1->intermediate1 step2 Side Chain Elaboration (Ketone formation & protection) intermediate1->step2 intermediate2 Protected Ketone step2->intermediate2 step3 Birch Reduction intermediate2->step3 intermediate3 Diene Intermediate step3->intermediate3 step4 Diastereoselective Ir-catalyzed Hydrogenation intermediate3->step4 intermediate4 Protected this compound Precursor step4->intermediate4 step5 Methoxycarbonylation & Deprotection intermediate4->step5 end (-)-Juvabione step5->end

References

Juvabione and todomatuic acid relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Relationship Between Juvabione and Todomatuic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and todomatuic acid are closely related sesquiterpenoids found in the wood of fir trees (Abies genus). Their significance lies in their potent and selective insect juvenile hormone (IJH) activity, which disrupts the developmental cycle of specific insects. This document provides a comprehensive technical overview of the chemical relationship, biosynthesis, biological function, and relevant experimental methodologies concerning these compounds. This compound is the methyl ester of todomatuic acid, a simple chemical modification that significantly influences its properties and activity.[1][2] Both compounds are part of the defense mechanism in conifers against insect predation and fungal pathogens.[1][3][4]

Core Chemical Relationship and Structure

The fundamental relationship between the two molecules is that this compound is the methyl ester of todomatuic acid.[1][2] Both are C15 sesquiterpenes built on a bisabolane scaffold.[1] The esterification of the carboxylic acid group in todomatuic acid with methanol yields this compound. This structural relationship is central to their shared biological origin and function.

dot

Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_sesquiterpene Sesquiterpene Synthesis cluster_final Final Products acetyl_coa Acetyl-CoA (x3) mva Mevalonic Acid acetyl_coa->mva ipp_dmapp IPP / DMAPP mva->ipp_dmapp fpp Farnesyl Diphosphate (FPP) ipp_dmapp->fpp bisabolene (E)-α-Bisabolene fpp->bisabolene Bisabolene Synthase todomatuic Todomatuic Acid bisabolene->todomatuic Oxidation (Enzymatic Steps) This compound This compound todomatuic->this compound Methylation Isolation_Workflow start Ground Balsam Fir Wood extraction Solvent Extraction (Petroleum Ether) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis Fraction Analysis (TLC, GC) chromatography->analysis analysis->chromatography Re-purify if needed end Pure this compound & Todomatuic Acid analysis->end Pool pure fractions

References

Juvabione's Frontier: A Technical Guide to its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide detailing the biological role of juvabione in plant defense has been released, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper provides a meticulous examination of this compound's mechanism of action as an insect juvenile hormone analogue, its impact on insect physiology, and the intricate signaling pathways involved in its production within coniferous trees.

This compound, a sesquiterpenoid found in the wood of true firs of the genus Abies, serves as a potent defense mechanism against insect herbivores. By mimicking the action of insect juvenile hormone (JH), this compound disrupts the normal development and reproductive cycles of susceptible insects, offering a natural and targeted approach to pest control.

Mode of Action: A Disruption of Development

This compound and its analogs act as insect juvenile hormone analogues (IJHAs), interfering with the endocrine system of specific insect species, most notably hemipteran bugs of the Pyrrhocoridae family, such as Pyrrhocoris apterus.[1] The molecular target of these JH mimics is the Methoprene-tolerant (Met) receptor, a ligand-activated transcription factor.[2] Binding of this compound to the Met receptor disrupts the normal developmental program, preventing the transition from larval to adult stages. This results in the formation of supernumerary larval instars or sterile adultoids, effectively halting the insect's life cycle and reproductive potential.

Plant Defense Signaling: An Induced Response

The production of this compound in conifers is not constitutive but is rather an induced defense, triggered by insect feeding or mechanical wounding.[3] This response is part of a complex signaling cascade that involves the interplay of various plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

Upon herbivore attack, a signaling cascade is initiated, leading to the upregulation of genes involved in terpene biosynthesis.[3] While the complete signaling pathway in conifers is still under investigation, it is understood to share similarities with the well-characterized jasmonate and salicylate pathways in other plant species.

Plant_Defense_Signaling cluster_herbivory Insect Herbivory / Wounding cluster_pathogen Pathogen Attack cluster_signaling Hormonal Signaling Pathways cluster_defense Defense Response Insect Herbivory Insect Herbivory JA_Pathway Jasmonic Acid (JA) Pathway Insect Herbivory->JA_Pathway Induces Pathogen Pathogen SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway Induces JA_Pathway->SA_Pathway Antagonistic Crosstalk Terpene_Synthases Terpene Synthases JA_Pathway->Terpene_Synthases Upregulates PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins Upregulates Juvabione_Biosynthesis This compound Biosynthesis Terpene_Synthases->Juvabione_Biosynthesis

Figure 1: Induced Plant Defense Signaling Pathway in Conifers.

Quantitative Efficacy of this compound

The biological activity of this compound and its analogs has been quantified against various insect species. The following table summarizes available data on the median lethal dose (LD50) and median lethal concentration (LC50) of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in publicly available literature, and the presented data may include information on other juvenile hormone analogs for comparative purposes.

CompoundInsect SpeciesParameterValueReference
This compoundPyrrhocoris apterusED50 (Effective Dose for 50% response)Not specified[Sláma & Williams, 1965]
This compound AnalogsPyrrhocoris apterusJH ActivityVaries[Bowers et al., 1966]
MethopreneTribolium castaneumLC500.1 - 1 ppm[4]
HydropreneTribolium castaneumLC500.1 - 0.5 ppm[4]

Note: The original studies on this compound often describe its effects qualitatively (e.g., induction of supernumerary larvae) rather than providing specific LD50/LC50 values. The data for methoprene and hydroprene are included to provide context on the potency of juvenile hormone analogs.

Experimental Protocols

This guide provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction of this compound from Abies balsamea Wood

This protocol outlines the Soxhlet extraction method for obtaining this compound from balsam fir wood.

Materials:

  • Dried and powdered wood from Abies balsamea

  • Soxhlet apparatus

  • Cellulose thimble

  • Hexane (or another suitable non-polar solvent)

  • Rotary evaporator

  • Glassware

Procedure:

  • Place a known quantity (e.g., 50 g) of dried and powdered Abies balsamea wood into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.

  • Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, condense, and drip into the thimble containing the wood powder.

  • Allow the extraction to proceed for a minimum of 8-12 hours, ensuring continuous cycling of the solvent.

  • After extraction, allow the apparatus to cool.

  • Transfer the solvent containing the extracted compounds from the round-bottom flask to a rotary evaporator.

  • Concentrate the extract under reduced pressure to remove the solvent. The resulting crude extract will contain this compound and other lipophilic compounds.

  • The crude extract can be further purified using techniques such as column chromatography.

Extraction_Workflow Start Start Sample Dried & Powdered Abies balsamea Wood Start->Sample Extraction Soxhlet Extraction (Hexane, 8-12h) Sample->Extraction Concentration Rotary Evaporation Extraction->Concentration Purification Column Chromatography (Optional) Concentration->Purification Analysis GC-MS Quantification Purification->Analysis End End Analysis->End

Figure 2: Experimental Workflow for this compound Extraction.

Protocol 2: Topical Bioassay for Juvenile Hormone Activity on Pyrrhocoris apterus

This protocol describes a method for assessing the juvenile hormone-like activity of this compound by topical application to Pyrrhocoris apterus larvae.

Materials:

  • Late 5th instar larvae of Pyrrhocoris apterus

  • This compound dissolved in a suitable solvent (e.g., acetone) at various concentrations

  • Microsyringe or micropipette

  • Petri dishes

  • Filter paper

  • Rearing containers with food (e.g., linden seeds) and water

Procedure:

  • Prepare serial dilutions of this compound in the chosen solvent. A control group should be treated with the solvent alone.

  • Anesthetize the late 5th instar larvae by brief exposure to carbon dioxide or by chilling.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal or ventral side of the abdomen of each larva.

  • Place the treated larvae in Petri dishes lined with filter paper to allow the solvent to evaporate.

  • Transfer the larvae to rearing containers with food and water and maintain them under standard rearing conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Observe the insects daily and record the outcomes of the next molt.

  • Score the effects based on a predefined scale, for example:

    • 0: Normal adult emergence

    • 1: Adult with slight larval characteristics

    • 2: Adultoid with significant larval features

    • 3: Supernumerary larva (extra larval instar)

    • 4: Death during molting

  • Calculate the percentage of individuals in each category for each concentration and determine the effective dose (ED50) for inducing developmental abnormalities.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantitative analysis of this compound in plant extracts using GC-MS with an internal standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., non-polar or medium-polar)

Procedure:

  • Sample Preparation: Prepare the extracted sample as described in Protocol 1. If necessary, derivatize the sample to improve volatility and chromatographic properties.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of a sesquiterpene) to the sample prior to injection.

  • GC Conditions:

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification of specific ions of this compound and the internal standard.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This technical guide serves as a foundational resource for understanding and investigating the significant role of this compound in the chemical ecology of plant-insect interactions. The provided data and protocols are intended to facilitate further research into this fascinating natural insecticide and its potential applications.

References

A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Juvabione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of juvabione and its analogs, covering their natural origins, detailed protocols for their isolation and purification, and an exploration of their biological activity as insect juvenile hormone mimics. The information is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Natural Sources of this compound and Its Analogs

This compound, historically known as the "paper factor," and its related sesquiterpenoids are naturally occurring insect juvenile hormone analogues (IJHAs).[1] They are predominantly found in the wood of true firs belonging to the genus Abies.[1][2] These compounds are a key component of the trees' chemical defense mechanisms against insect herbivores and fungal pathogens.[1]

The specific composition and concentration of this compound analogs can vary significantly between different Abies species and even between individual trees of the same species.[3][4] This variability underscores the importance of precise species identification and comprehensive analytical techniques when sourcing these compounds.

The primary species of Abies known to contain this compound and its analogs include:

  • Abies balsamea (Balsam Fir): This North American species is the original and most well-known source of this compound.[1][3] It contains (+)-juvabione and has been found to contain other analogs such as juvabiol and isojuvabiol.[5]

  • Abies sachalinensis (Sakhalin Fir): Wood from this species, particularly from certain regions in Japan, has been shown to be a source of various this compound analogs, including epithis compound-type compounds.[3]

  • Abies lasiocarpa (Subalpine Fir): This North American fir contains a complex mixture of this compound analogs, including this compound, 1′Z-dehydrothis compound, 1′E-dehydrothis compound, juvabiol, and epijuvabiol.[4][6]

Other coniferous species have also been investigated for the presence of these compounds.[3] The biosynthesis of these sesquiterpenes in conifers is induced by insect feeding, triggering a signaling cascade that leads to the production of terpene synthases.[1] The biosynthesis of (+)-juvabione and (+)-todomatuic acid proceeds through the mevalonate pathway, with farnesyl diphosphate serving as a key precursor.[1]

Quantitative Analysis of this compound Analogs in Abies Species

The following table summarizes the known this compound analogs and their occurrence in different Abies species. It is important to note that the presence and concentration of these compounds can be highly variable.

This compound AnalogChemical StructureNatural Source (Abies species)
(+)-Juvabione Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylateA. balsamea, A. lasiocarpa[3][4]
(+)-Epithis compound Methyl (4R)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylateA. sachalinensis[3]
Dehydrothis compound A. lasiocarpa[4][6]
Juvabiol A. balsamea, A. lasiocarpa[4][5]
Epijuvabiol A. lasiocarpa[4][6]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound analogs from wood samples involve a multi-step process that includes extraction, fractionation, and chromatographic separation.

Extraction of Crude Lipophilic Components

The initial step involves the extraction of lipophilic compounds from the wood of Abies species.

Materials:

  • Whole wood from a suitable Abies species (e.g., Abies balsamea)

  • Grinder or mill

  • Petroleum ether (or hexane)

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

Protocol:

  • Obtain fresh wood from the desired Abies species.

  • Grind the wood into a coarse powder to increase the surface area for extraction.

  • Place the ground wood into the thimble of a Soxhlet apparatus.

  • Extract the wood powder with petroleum ether for a sufficient period (e.g., 24-48 hours) to ensure complete extraction of lipophilic compounds.

  • Concentrate the resulting petroleum ether extract in vacuo using a rotary evaporator to obtain a crude oily residue.

Column Chromatography for Fractionation and Purification

The crude extract is then subjected to column chromatography to separate the different this compound analogs.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Elution solvents: a gradient of ethyl acetate in hexane (or petroleum ether)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Protocol:

  • Prepare a silica gel slurry in the initial, least polar elution solvent (e.g., 100% hexane).

  • Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

  • Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel column.

  • Begin the elution with the least polar solvent and gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by performing TLC analysis on the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combine the fractions that contain the same compound based on their TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound analogs.

Characterization of Isolated Compounds

The purified compounds should be characterized using spectroscopic methods to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the isolated compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity of the isolated compounds and to identify different analogs in a mixture.

Biological Activity and Signaling Pathway

This compound and its analogs exhibit their insecticidal activity by mimicking the action of insect juvenile hormone (JH).[1] This disrupts the normal development and metamorphosis of susceptible insects, particularly those in the family Pyrrhocoridae.[7]

The molecular target of this compound is the juvenile hormone receptor (JHR), a heterodimeric protein complex composed of Methoprene-tolerant (Met) and Taiman (Tai).[2][7]

Juvenile Hormone Signaling Pathway

The binding of a JH agonist, such as this compound, to the Met protein initiates a signaling cascade that ultimately leads to the regulation of gene expression.

JuvenileHormoneSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (JH Analog) Met_inactive Met (inactive) This compound->Met_inactive Binds Met_Tai_complex Met-Tai Complex (active) Met_inactive->Met_Tai_complex Dimerizes with Tai JHRE Juvenile Hormone Response Element (JHRE) Met_Tai_complex->JHRE Binds to Tai Tai Tai->Met_Tai_complex Gene_Transcription Gene Transcription JHRE->Gene_Transcription Regulates

Caption: this compound signaling pathway.

The binding of this compound to the Met receptor induces a conformational change that promotes its heterodimerization with Tai. This active Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metamorphosis, leading to developmental arrest.[2]

Experimental and Logical Workflow Diagrams

Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound analogs from their natural sources.

IsolationWorkflow start Start: Abies wood sample grinding Grinding/Milling start->grinding extraction Soxhlet Extraction (Petroleum Ether) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Lipophilic Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractionation Fraction Collection column_chrom->fractionation tlc TLC Analysis fractionation->tlc pooling Pooling of Fractions tlc->pooling purified_compound Purified this compound Analog pooling->purified_compound characterization Spectroscopic Characterization (NMR, MS, GC-MS) purified_compound->characterization end End: Identified Compound characterization->end

Caption: Workflow for this compound isolation.

This comprehensive guide provides a solid foundation for researchers interested in the study of this compound and its analogs. The detailed protocols and workflow diagrams offer practical guidance for the isolation and characterization of these fascinating natural products, while the overview of their biological activity provides context for their potential applications.

References

Juvabione: A Technical Guide to its Effects on Insect Metamorphosis and Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvabione, a sesquiterpenoid found in certain coniferous trees, exhibits potent insect juvenile hormone (JH) activity, establishing it as a significant subject of research in insect endocrinology and a potential lead compound for the development of novel insecticides.[1] This technical guide provides an in-depth analysis of this compound's effects on insect metamorphosis and reproduction, with a primary focus on the model organism, Pyrrhocoris apterus. It details the molecular mechanisms of action, experimental protocols for bioassays, and quantitative data on its biological activity.

Introduction

The discovery of this compound, historically known as the "paper factor," stemmed from the observation that paper towels made from the balsam fir (Abies balsamea) prevented the metamorphosis of the European bug, Pyrrhocoris apterus.[1][2][3] This phenomenon was attributed to a substance that mimics the action of insect juvenile hormone, a key regulator of development and reproduction.[1][4] this compound and its analogues act as juvenile hormone agonists (JHAs), disrupting the normal course of insect development by preventing the transition from larval to adult stages and impairing reproductive functions.[1] This guide synthesizes the current understanding of this compound's biological effects and provides the technical information necessary for its study and potential application.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its effects by hijacking the insect's native juvenile hormone (JH) signaling pathway. The canonical pathway is initiated by the binding of JH to its intracellular receptor, Methoprene-tolerant (Met).[5][6] This binding event induces a conformational change in Met, facilitating its heterodimerization with another bHLH-PAS transcription factor, often Taiman (Tai) or Cycle (CYC).[7] The resulting Met-Tai/CYC complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes that regulate developmental processes. One of the key downstream effectors is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates the anti-metamorphic effects of JH.[7][8]

As a JH analogue, this compound mimics the natural hormone by binding to the Met receptor, thereby activating the signaling cascade at inappropriate times or maintaining it when it should be downregulated. This sustained activation of the JH pathway prevents the expression of genes necessary for metamorphosis, leading to developmental arrest or the formation of non-viable intermediate forms.

Juvabione_Signaling_Pathway cluster_cell Insect Cell This compound This compound Met Met (Receptor) This compound->Met Binds Met_Tai Met-Tai Complex Met->Met_Tai Dimerizes with Tai Tai/CYC Tai->Met_Tai JHRE JH Response Element (DNA) Met_Tai->JHRE Binds to Kr_h1 Kr-h1 Gene JHRE->Kr_h1 Activates Transcription Kr_h1_mRNA Kr-h1 mRNA Kr_h1->Kr_h1_mRNA Transcription Anti_Metamorphic Anti-Metamorphic Proteins Kr_h1_mRNA->Anti_Metamorphic Translation Metamorphosis_Genes Metamorphosis Genes Anti_Metamorphic->Metamorphosis_Genes Inhibits Expression Repression Repression Metamorphosis_Bioassay_Workflow Start Start: Synchronized 5th Instar Larvae Prep Prepare this compound Serial Dilutions in Acetone Start->Prep Application Topical Application of 1µL of this compound Solution to Dorsal Thorax Prep->Application Control Apply 1µL of Acetone (Control Group) Prep->Control Rearing Place Individual Larvae in Petri Dishes with Food and Water Application->Rearing Control->Rearing Observation Observe Daily for Molting and Developmental Changes Rearing->Observation Data Record Outcome of Molt: Normal Adult, Adultoid, or Supernumerary Larva Observation->Data Analysis Calculate Percentage of Each Outcome per Dose Data->Analysis End End: Determine ED50 Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Juvabione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Juvabione is a sesquiterpenoid originally isolated from the balsam fir (Abies balsamea) that exhibits insect juvenile hormone activity, making it a target of significant interest in synthetic organic chemistry. Its structure features two contiguous stereocenters, the control of which presents a synthetic challenge. This document outlines a detailed protocol for the asymmetric total synthesis of (-)-Juvabione based on the efficient 9-step route developed by Zheng et al.[1][2][3] This strategy notably employs two sequential iridium-catalyzed asymmetric hydrogenations to establish the key stereocenters with high levels of enantioselectivity and diastereoselectivity.[1][2][3]

This application note provides detailed experimental procedures for each key transformation, summarized quantitative data, and a visualization of the overall synthetic workflow. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Overall Synthetic Strategy

The synthesis commences from simple, achiral starting materials and proceeds through a linear sequence of nine steps. The core of this strategy revolves around the sequential introduction of the two stereocenters on the cyclohexanone ring. The first stereocenter is set via an iridium-catalyzed asymmetric hydrogenation of a styrene-type double bond, achieving excellent enantioselectivity.[1][2][3] The second, and more challenging, stereocenter is installed through a diastereoselective iridium-catalyzed monohydrogenation of a diene intermediate.[1][2][3] The synthesis culminates in a palladium-catalyzed methoxycarbonylation and a final deprotection step to yield the target molecule, (-)-Juvabione.[2]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Key Transformations cluster_end Final Product Start Simple Achiral Materials Step1 Synthesis of Hydrogenation Precursor Start->Step1 Step2 Ir-Catalyzed Asymmetric Hydrogenation (1st Stereocenter, 99% ee) Step1->Step2 Step3 Formation of Weinreb Amide Step2->Step3 Step4 Reaction with Isobutyllithium Step3->Step4 Step5 Ketal Protection Step4->Step5 Step6 Birch Reduction Step5->Step6 Step7 Ir-Catalyzed Diastereoselective Monohydrogenation (2nd Stereocenter, 94:6 dr) Step6->Step7 Step8 Pd-Catalyzed Methoxycarbonylation Step7->Step8 Step9 Ketal Deprotection Step8->Step9 End (-)-Juvabione Step9->End 17% Overall Yield

Caption: Overall workflow for the asymmetric total synthesis of (-)-Juvabione.

Quantitative Data Summary

The following table summarizes the yields and stereoselectivity for each step in the synthesis of (-)-Juvabione.

StepTransformationProductYield (%)Stereoselectivity
1-3Synthesis of Chiral Ester 4 4 9599% ee
4Weinreb Amide Formation5 96-
5Ketone Formation6 76-
6Ketal Protection7 96-
7Birch Reduction & Silylation8 77-
8Diastereoselective Monohydrogenation9 -94:6 dr
9Conversion to Vinyl Triflate10 67-
10Methoxycarbonylation11 60-
11Ketal Deprotection1 90-
Overall Total Synthesis 1 17

Experimental Protocols

Step 2: Ir-Catalyzed Asymmetric Hydrogenation of Methyl (E)-4-(prop-1-en-1-yl)benzoate (3)

This key step establishes the first stereocenter with high enantioselectivity.

Protocol:

  • To a solution of methyl (E)-4-(prop-1-en-1-yl)benzoate (3 ) (1.0 mmol) in CH₂Cl₂ (5.0 mL) in a high-pressure reactor is added the iridium catalyst (0.2 mol %) with the appropriate chiral N,P-ligand.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.

  • The reaction mixture is stirred at room temperature for the time required for full conversion (typically monitored by TLC or GC-MS).

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral ester 4 .

  • The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.

Results: The reaction typically proceeds to full conversion, yielding the product 4 with 98-99% ee.[1][2] A catalyst containing a bicyclic N,P-ligand was found to be optimal for this transformation.[2]

Step 7: Ir-Catalyzed Diastereoselective Monohydrogenation of Diene Intermediate (8)

This crucial step establishes the second stereocenter through a highly regioselective and diastereoselective monohydrogenation.

Protocol:

  • In a glovebox, the iridium catalyst (0.5 mol %) and a suitable base (e.g., K₃PO₄) are added to a reaction vessel.

  • A solution of the diene intermediate 8 (0.10 mmol) in PhCF₃ (1.0 mL) is added to the vessel.

  • The vessel is placed in a high-pressure reactor, which is then sealed and pressurized with H₂.

  • The reaction is stirred at room temperature until complete consumption of the starting material.

  • The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated.

  • The diastereomeric ratio (dr) of the resulting silyl enol ether 9 is determined by GC analysis.

Results: This reaction selectively hydrogenates the less substituted double bond, affording the desired product with a diastereomeric ratio of 94:6.[1][2][3]

Step 8: Pd-Catalyzed Methoxycarbonylation of Vinyl Triflate (10)

This step introduces the ester functionality at the cyclohexene ring.

Protocol:

  • To a solution of the vinyl triflate 10 in methanol under a carbon monoxide atmosphere (balloon pressure) is added a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the conjugated ester 11 .

Results: This palladium-catalyzed reaction proceeds in 60% yield.[2]

Step 9: Ketal Deprotection to Yield (-)-Juvabione (1)

The final step in the synthesis is the removal of the ketal protecting group.

Protocol:

  • To a solution of the ketal-protected intermediate 11 in CH₂Cl₂ is added trifluoroacetic acid (TFA).

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.

  • The crude product is purified by column chromatography to afford (-)-Juvabione (1 ).

Results: The final deprotection step proceeds with a 90% yield.[2]

Conclusion

The asymmetric total synthesis of (-)-Juvabione detailed herein provides a robust and efficient route to this biologically active natural product. The key strengths of this synthesis are the use of sequential iridium-catalyzed asymmetric hydrogenations to control the stereochemistry and the overall efficiency of the 9-step sequence, resulting in a 17% total yield.[1][2][3] The provided protocols offer a detailed guide for the replication of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of (-)-Juvabione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of (-)-juvabione, a natural sesquiterpene with insect juvenile hormone activity. The synthesis highlights two key strategic steps involving iridium-catalyzed asymmetric hydrogenation reactions to establish the two contiguous stereogenic centers. The first stereocenter is introduced via the hydrogenation of a styrene-type double bond with high enantioselectivity. The second is formed through a diastereoselective monohydrogenation of a diene intermediate, demonstrating excellent regio- and stereocontrol.[1][2][3][4][5][6] This approach offers a concise and efficient route to (-)-juvabione from readily available starting materials, achieving a 17% overall yield in 9 steps.[1][3][4][6]

Introduction

Juvabione and its diastereomer, epithis compound, are sesquiterpenoids that exhibit selective juvenile hormone activity in insects, making them attractive targets for synthetic chemists. The control of stereochemistry at the two adjacent centers is a critical challenge in the synthesis of these molecules. This protocol details a robust method utilizing sequential iridium-catalyzed hydrogenations to achieve high levels of stereocontrol. The key transformations involve an initial enantioselective hydrogenation to set the first stereocenter, followed by a diastereoselective monohydrogenation of a cyclic diene to install the second.

Data Presentation

The following tables summarize the key quantitative data for the two iridium-catalyzed hydrogenation steps in the synthesis of (-)-juvabione.

Table 1: Asymmetric Hydrogenation of Styrene-Type Ester 3

EntryCatalyst (mol %)LigandH₂ Pressure (bar)Time (h)Conversion (%)ee (%)
1[Ir(COD)Cl]₂ (0.5)A2020>9998
2[Ir(COD)Cl]₂ (0.5)B2020>9999

Ligands A and B are chiral N,P ligands. Ligand B was selected for the scale-up synthesis.

Table 2: Diastereoselective Monohydrogenation of Diene 8

EntryCatalyst (mol %)LigandBase (mol %)H₂ Pressure (bar)Time (h)Conversion (%)dr (9:9')
1[Ir(COD)Cl]₂ (0.5)CK₃PO₄ (10)1020>9988:12
2[Ir(COD)Cl]₂ (0.5)CK₃PO₄ (10)1024>9988:12
3[Ir(COD)Cl]₂ (0.5)CK₃PO₄ (15)10247791:9
4[Ir(COD)Cl]₂ (0.5)CK₃PO₄ (10)1520>9989:11
5[Ir(COD)Cl]₂ (0.5)CK₃PO₄ (10)1524>9988:12
6[Ir(COD)Cl]₂ (0.5)CK₃PO₄ (20)1524>9997:3

Ligand C is a chiral N,P ligand containing a thiazole moiety. The conditions in entry 6 were found to be optimal.

Experimental Protocols

Asymmetric Hydrogenation of Ethyl (E)-3-(p-tolyl)but-2-enoate (3) to Ethyl (R)-3-(p-tolyl)butanoate (4)

Materials:

  • Ethyl (E)-3-(p-tolyl)but-2-enoate (3)

  • [Ir(COD)Cl]₂

  • Chiral Ligand B

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a glass vial was charged with [Ir(COD)Cl]₂ (0.5 mol %) and chiral ligand B (1.1 mol %).

  • Anhydrous DCM was added, and the mixture was stirred for 30 minutes to allow for catalyst formation.

  • To this catalyst solution, a solution of ethyl (E)-3-(p-tolyl)but-2-enoate (3) in anhydrous DCM was added.

  • The vial was placed in a stainless-steel autoclave. The autoclave was sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.

  • The reaction was stirred at room temperature for 20 hours.

  • After releasing the pressure, the solvent was removed under reduced pressure.

  • The crude product was purified by flash chromatography on silica gel to afford ethyl (R)-3-(p-tolyl)butanoate (4) in 95% isolated yield and 99% enantiomeric excess.[4]

Diastereoselective Monohydrogenation of Diene (8) to Monoene (9)

Materials:

  • Diene (8)

  • [Ir(COD)Cl]₂

  • Chiral Ligand C

  • Potassium phosphate (K₃PO₄)

  • Trifluorotoluene (PhCF₃), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a glass vial was charged with [Ir(COD)Cl]₂ (0.5 mol %), chiral ligand C (1.1 mol %), and K₃PO₄ (20 mol %).

  • Anhydrous PhCF₃ was added, and the mixture was stirred for 30 minutes.

  • A solution of diene (8) in anhydrous PhCF₃ was added to the catalyst mixture.

  • The vial was placed in a stainless-steel autoclave. The autoclave was sealed, purged with hydrogen gas, and then pressurized to 15 bar of H₂.

  • The reaction was stirred at room temperature for 24 hours.

  • After releasing the pressure, the reaction mixture was filtered through a short pad of silica gel.

  • The solvent was removed under reduced pressure, and the crude product was purified by flash chromatography to yield the monoene (9) in 90% isolated yield with a diastereomeric ratio of 94:6.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Asymmetric Hydrogenation cluster_step2 Step 2: Diastereoselective Monohydrogenation start_material Styrene-type Ester (3) catalyst_prep1 [Ir(COD)Cl]₂ + Ligand B in DCM hydrogenation1 Hydrogenation (20 bar H₂) start_material->hydrogenation1 catalyst_prep1->hydrogenation1 product1 Saturated Ester (4) (99% ee) hydrogenation1->product1 intermediate_prep Diene Intermediate (8) product1->intermediate_prep Multi-step conversion catalyst_prep2 [Ir(COD)Cl]₂ + Ligand C + K₃PO₄ in PhCF₃ hydrogenation2 Monohydrogenation (15 bar H₂) intermediate_prep->hydrogenation2 catalyst_prep2->hydrogenation2 product2 Monoene (9) (94:6 dr) hydrogenation2->product2 This compound (-)-Juvabione product2->this compound Further transformation

Caption: Experimental workflow for the synthesis of (-)-Juvabione.

logical_relationship start Commercially Available Starting Materials step1 Asymmetric Hydrogenation of Styrene-type Ester start->step1 chiral_center1 Establishment of the First Stereocenter (C4) step1->chiral_center1 intermediate_synthesis Synthesis of Diene Intermediate chiral_center1->intermediate_synthesis step2 Diastereoselective Monohydrogenation intermediate_synthesis->step2 chiral_center2 Establishment of the Second Stereocenter (C1') step2->chiral_center2 final_steps Final Synthetic Modifications chiral_center2->final_steps product (-)-Juvabione final_steps->product

References

Application Notes and Protocols for the Isolation of Juvabione from Abies balsamea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvabione, a sesquiterpenoid found in the wood of balsam fir (Abies balsamea), is a well-documented insect juvenile hormone analog (IJHA).[1] Its ability to disrupt insect metamorphosis by mimicking the action of juvenile hormone makes it a compound of significant interest for the development of biorational insecticides.[1][2] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Abies balsamea, as well as an overview of its mechanism of action.

Data Presentation

The isolation of this compound and its related analogs from Abies balsamea can be achieved through various extraction and purification techniques. The yield and purity of the final product are influenced by the chosen methodology. Below is a summary of reported quantitative data.

ParameterMethodValueSource
Purity Column Chromatography on Silica Gel99.4%[3]
Specific Rotation ([α]D25) Purified (+)-Juvabione+82.6°[3]
Extraction Composition Petroleum Ether Extraction80% Neutral Components[3]

Note: Extraction yields are highly variable and depend on the specific plant material, age, and environmental conditions.

Experimental Protocols

The following protocols describe a general procedure for the isolation and purification of this compound from Abies balsamea wood.

Protocol 1: Extraction of this compound

This protocol outlines a standard solvent extraction method.

Materials:

  • Dried and ground wood of Abies balsamea

  • Petroleum ether

  • Soxhlet apparatus

  • Rotary evaporator

  • Glassware (flasks, beakers, etc.)

Procedure:

  • Sample Preparation: Dry the Abies balsamea wood chips or shavings at a moderate temperature (e.g., 40-60°C) to reduce moisture content. Grind the dried wood into a coarse powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place the ground wood powder into a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with petroleum ether.

    • Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the wood powder.

    • Allow the extraction to proceed for a sufficient duration (e.g., 12-24 hours) to ensure exhaustive extraction. The solvent in the extractor will become colored as it extracts the compounds.

  • Solvent Evaporation:

    • After extraction, allow the apparatus to cool.

    • Transfer the petroleum ether extract to a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain a crude oily extract.

Protocol 2: Purification of this compound

This protocol describes a two-step chromatographic purification of the crude extract.

Materials:

  • Crude this compound extract

  • DEAE-Sephadex A-25

  • Silica gel (for column chromatography)

  • Solvents: Ether, Methanol, 4% Formic acid in ether-methanol, Hexane, Ethyl acetate

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Separation of Neutral and Acidic Fractions:

    • Dissolve the crude extract in a minimal amount of ether-methanol.

    • Prepare a column with DEAE-Sephadex A-25 equilibrated with ether-methanol.

    • Load the dissolved extract onto the column.

    • Elute the neutral fraction, which contains this compound, with the ether-methanol solvent.[3]

    • The acidic components will bind to the column and can be eluted later with a 4% formic acid solution if desired.[3]

    • Collect the neutral fraction and evaporate the solvent.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the neutral fraction from the previous step in a small volume of hexane.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp or by staining. This compound-containing fractions should have a similar Rf value.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Analytical Quantification

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

Materials:

  • Purified this compound sample

  • This compound standard (if available)

  • GC-MS instrument

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Helium gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS instrument.

    • Set the GC oven temperature program to achieve good separation of the components in the extract. A typical program might start at a low temperature and ramp up to a higher temperature.

    • The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for each.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a known standard or with published mass spectral data.

    • Quantify the amount of this compound by integrating the peak area of the corresponding chromatographic peak and comparing it to a calibration curve generated from known concentrations of a this compound standard.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Abies balsamea wood B Drying and Grinding A->B C Soxhlet Extraction (Petroleum Ether) B->C D Crude Extract C->D E DEAE-Sephadex Chromatography D->E F Neutral Fraction E->F G Silica Gel Column Chromatography F->G H Pure this compound G->H I GC-MS Analysis H->I

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway of this compound as a Juvenile Hormone Analog

This compound acts as an agonist for the insect juvenile hormone receptor.[2] The binding of this compound (or juvenile hormone) to its receptor, Methoprene-tolerant (Met), initiates a signaling cascade that regulates gene expression, ultimately preventing metamorphosis.[2][4][5]

G This compound Signaling Pathway in Insects cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (JH Analog) Met Met Receptor This compound->Met Hsp83 Hsp83 Met->Hsp83 binding & nuclear import Met_SRC_complex This compound-Met-SRC Active Complex Hsp83->Met_SRC_complex forms complex with SRC DNA Juvenile Hormone Response Elements (JHREs) Met_SRC_complex->DNA binds to Transcription Regulation of Target Gene Transcription (e.g., Kr-h1) DNA->Transcription

Caption: this compound's mechanism of action via the JH receptor pathway.

References

Application Notes and Protocols for the Analytical Characterization of Juvabione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvabione, a sesquiterpenoid found in certain fir trees, exhibits insect juvenile hormone activity, making it a compound of interest for potential applications in pest control and as a lead compound in drug discovery. Its biological activity is closely linked to its specific stereochemistry. Accurate and comprehensive characterization of this compound is therefore crucial for any research and development endeavor.

These application notes provide detailed protocols for the primary analytical techniques used to isolate, identify, and quantify this compound. The methodologies described herein are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and related fields.

Isolation and Purification of this compound from Abies balsamea

The initial step in the characterization of this compound from its natural source involves extraction followed by purification to isolate the compound from the complex mixture of phytochemicals present in the plant material.

Experimental Protocol

1.1. Extraction:

  • Air-dry and grind the wood of Abies balsamea to a fine powder.

  • Perform a Soxhlet extraction of the ground wood meal with petroleum ether or ethanol for approximately 12 hours.[1]

  • Concentrate the resulting extract under reduced pressure to obtain a crude syrup.

1.2. Purification by Column Chromatography:

  • Prepare a silica gel column packed with a suitable solvent system, such as a gradient of petroleum ether and diethyl ether.

  • Apply the crude extract to the top of the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the this compound-rich fractions and concentrate them to yield a purified, colorless syrup.[2]

Structural Elucidation of this compound

The definitive identification of this compound requires a combination of spectroscopic techniques to determine its molecular structure, including its connectivity and stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound and its mass fragmentation pattern, which is crucial for structural elucidation.

  • Sample Preparation: Dissolve the purified this compound sample in a volatile organic solvent such as ethyl acetate.

  • GC-MS Instrument Conditions:

    • Injector: Splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.

Table 1: GC-MS Data for this compound

ParameterValue
Molecular Formula C₁₆H₂₆O₃
Molecular Weight 266.38 g/mol [3]
Molecular Ion (M+) m/z 266[2]
Key Fragment Ions Data not available in the provided search results.
Retention Time Dependent on specific GC conditions and requires experimental determination.
High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and quantitative analysis of this compound. A reversed-phase C18 column is commonly employed for the separation of sesquiterpenoids.

  • Sample Preparation: Dissolve the purified this compound sample in the mobile phase.

  • HPLC Instrument Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound absorbs (e.g., 220 nm).

Table 2: HPLC Data for this compound

ParameterValue
Column Type C18 Reversed-Phase
Mobile Phase Acetonitrile/Water or Methanol/Water (Gradient or Isocratic)
Retention Time Dependent on specific HPLC conditions and requires experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into a clean NMR tube.

  • NMR Instrument: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon PositionChemical Shift (δ) ppm
C-7167.67 (s)
C-8146.23 (s)
C-2138.67 (d)
C-1129.88 (s)
C-9113.16 (t)
-OCH₃51.52 (q)
C-1050.92 (t)
C-1249.98 (t)
C-438.55 (d)
C-331.24 (t)
C-527.08 (t)
C-6 & C-1324.43 (t and d)
C-14 & C-1522.50 (q)
C-11208.60 (s)

Data compiled from a study on the synthesis of (-)-epi-Juvabione.[2]

Table 4: ¹H NMR Spectral Data for (-)-dehidro-juvabione (a related compound, in CDCl₃)

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-26.94m
H-94.96s
H-94.87s
-OCH₃3.67s
H-103.11s
H-122.31d7.75

Data for a closely related derivative, highlighting typical chemical shifts for protons in the this compound scaffold.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A thin film of the purified this compound sample is prepared on a salt plate (e.g., NaCl or KBr).

  • IR Spectrometer: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~1715
C=O (Ester)~1720[2]
C=C (Alkene)~1650
C-H (sp³ hybridized)~2850-2960
C-O (Ester)~1200-1300

Characteristic absorption ranges for the functional groups present in this compound.

Visualizations

Logical Workflow for this compound Characterization

Juvabione_Characterization_Workflow cluster_Extraction Extraction & Purification cluster_Analysis Analytical Characterization cluster_Data Data Interpretation Plant_Material Abies balsamea Wood Grinding Grinding Plant_Material->Grinding Soxhlet_Extraction Soxhlet Extraction (Petroleum Ether/Ethanol) Grinding->Soxhlet_Extraction Crude_Extract Crude Extract Soxhlet_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound GC_MS GC-MS Analysis Purified_this compound->GC_MS Identification & Purity HPLC HPLC Analysis Purified_this compound->HPLC Quantification & Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purified_this compound->NMR Structural Elucidation IR IR Spectroscopy Purified_this compound->IR Functional Group ID Structure_Confirmation Structure Confirmation GC_MS->Structure_Confirmation HPLC->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the isolation and characterization of this compound.

Relationship of Analytical Data for Structural Elucidation

Structural_Elucidation_Logic Juvabione_Structure This compound Structure MS Mass Spectrometry Molecular_Formula Molecular Formula (C16H26O3) MS->Molecular_Formula Fragmentation Fragmentation Pattern MS->Fragmentation NMR NMR Spectroscopy CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework IR IR Spectroscopy Functional_Groups Functional Groups (Ketone, Ester, Alkene) IR->Functional_Groups HPLC_GC Chromatography (HPLC/GC) Purity_Retention Purity & Retention Time HPLC_GC->Purity_Retention Molecular_Formula->Juvabione_Structure Fragmentation->Juvabione_Structure CH_Framework->Juvabione_Structure Functional_Groups->Juvabione_Structure Purity_Retention->Juvabione_Structure

References

Experimental Design for Juvabione Bioassays on Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting bioassays to evaluate the biological activity of Juvabione and its analogs on various insect species. This compound, a sesquiterpenoid found in certain conifers, is a well-known insect juvenile hormone analog (IJHA) that disrupts insect development and reproduction.[1] Accurate and reproducible bioassay data are crucial for understanding its mode of action, determining its efficacy as a potential insecticide, and for structure-activity relationship (SAR) studies in the development of new pest control agents.

Introduction to this compound and its Mode of Action

This compound and its related compounds, such as dehydrothis compound, are known as "paper factor" due to their historical discovery in paper products made from balsam fir.[1][2] These molecules mimic the action of endogenous juvenile hormones (JHs) in insects. The primary mode of action of this compound is through its interaction with the juvenile hormone receptor, Methoprene-tolerant (Met). Upon binding, the this compound-Met complex dimerizes with a partner protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC). This activated complex then binds to juvenile hormone response elements (JHREs) on the DNA, modulating the transcription of target genes, a key one being Krüppel homolog 1 (Kr-h1), which is responsible for maintaining the juvenile state and preventing metamorphosis.

Key Bioassay Methodologies

The selection of a bioassay method is critical and depends on the target insect species, its life stage, feeding habits, and the specific research question. The most common methods for evaluating this compound and other IJHAs are topical application, diet incorporation, and contact bioassays.

Topical Application Bioassay

This method is ideal for determining the intrinsic toxicity of a compound by direct application to the insect's cuticle. It allows for precise dosing of individual insects, minimizing variations in exposure.[3]

Protocol: Topical Application Bioassay

1. Insect Rearing and Selection:

  • Rear the target insect species under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
  • Select healthy, uniform-sized insects of a specific life stage (e.g., last instar nymphs or early-stage pupae) for the assay.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent, typically acetone.
  • Perform serial dilutions of the stock solution to create a range of concentrations expected to produce effects from 0% to 100%.

3. Application Procedure:

  • Anesthetize the insects using CO₂ or by brief chilling on a cold plate.
  • Using a calibrated microapplicator or microsyringe, apply a precise volume (typically 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.
  • A control group must be treated with the solvent only.

4. Post-Treatment Observation:

  • Place the treated insects in clean containers with access to food and water.
  • Maintain the insects under controlled environmental conditions.
  • Record observations at regular intervals (e.g., 24, 48, 72 hours and daily thereafter). Endpoints to measure include molting disruption, formation of intermediates (part-larva, part-pupa or part-adult), sterility, and mortality.

5. Data Analysis:

  • Determine the effective dose required to produce a specific response in 50% of the population (ED50) or the dose that inhibits molting or emergence in 50% of the population (ID50). This is typically calculated using probit analysis.

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and is useful for assessing the chronic effects of this compound when ingested.

Protocol: Diet Incorporation Bioassay

1. Insect Rearing and Selection:

  • Use a standardized artificial diet for the target insect species.
  • Select early instar larvae for the assay to observe developmental effects over a longer period.

2. Preparation of Treated Diet:

  • Prepare a stock solution of this compound in a small amount of a solvent that is miscible with the diet components (e.g., ethanol or acetone).
  • Add the this compound solution to the liquid artificial diet at a temperature that will not cause degradation of the compound (typically below 50°C).
  • Mix thoroughly to ensure a homogenous distribution of the compound.
  • Prepare a range of diet concentrations. A control diet should be prepared with the solvent only.

3. Bioassay Procedure:

  • Dispense a known amount of the treated diet into individual wells of a bioassay tray or small containers.
  • Place one insect larva in each well.
  • Seal the trays with a breathable film to allow for air exchange while preventing escape.

4. Observation and Data Collection:

  • Incubate the bioassay trays under controlled environmental conditions.
  • Monitor the insects daily and record endpoints such as developmental delays, failure to pupate, morphological abnormalities, and mortality.

5. Data Analysis:

  • Calculate the lethal concentration that causes 50% mortality (LC50) or the concentration that inhibits development in 50% of the population (IC50) using probit analysis.

Data Presentation

Quantitative data from this compound bioassays should be summarized in clear and structured tables to facilitate comparison across different compounds, insect species, and bioassay methods. While specific ED50, ID50, and LC50 values for this compound are not consistently reported across a wide range of insects in publicly available literature, the following tables provide a template for presenting such data.

Table 1: Topical Application Bioassay Data for this compound and Analogs

CompoundInsect SpeciesLife StageEndpointID50 (µ g/insect )ED50 (µ g/insect )Reference
This compoundPyrrhocoris apterusLast Instar NymphInhibition of MetamorphosisHigh Activity-(Sláma & Williams, 1965)
Dehydrothis compoundPyrrhocoris apterusLast Instar NymphInhibition of MetamorphosisHigh Activity-(Sláma & Williams, 1965)
This compound Analog ATenebrio molitorPupaInhibition of Adult EmergenceData not availableData not available-
This compound Analog BDysdercus fasciatusLast Instar NymphFormation of Supernumerary NymphData not availableData not available-

Table 2: Diet Incorporation Bioassay Data for this compound and Analogs

CompoundInsect SpeciesLife StageEndpointIC50 (ppm or µg/g diet)LC50 (ppm or µg/g diet)Reference
This compoundTenebrio molitorEarly Instar LarvaInhibition of PupationData not availableData not available-
Dehydrothis compoundSpodoptera frugiperdaNeonate LarvaGrowth InhibitionData not availableData not available-
This compound Analog CAedes aegypti4th Instar LarvaInhibition of EmergenceData not availableData not available-

Visualizing Experimental Workflows and Signaling Pathways

This compound Bioassay Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassay Execution cluster_obs Observation & Data Collection cluster_analysis Data Analysis rearing Insect Rearing (Controlled Conditions) selection Selection of Uniform Life Stage rearing->selection topical Topical Application selection->topical diet Diet Incorporation selection->diet contact Contact Bioassay selection->contact juv_prep Preparation of This compound Solutions juv_prep->topical juv_prep->diet juv_prep->contact observation Incubation and Daily Observation topical->observation diet->observation contact->observation endpoints Record Endpoints: - Molting Disruption - Morphological Defects - Sterility - Mortality observation->endpoints probit Probit Analysis endpoints->probit calculation Calculate ED50, ID50, LC50 probit->calculation reporting Data Tabulation and Reporting calculation->reporting

Caption: General workflow for this compound bioassays on insects.

This compound Signaling Pathway

G cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound (JH Analog) Met Met Receptor (Methoprene-tolerant) This compound->Met Binds Complex This compound-Met-Tai Active Complex Met->Complex Tai Tai (SRC) Partner Protein Tai->Complex JHRE JH Response Element (on DNA) Complex->JHRE Binds to Krh1 Krüppel homolog 1 (Kr-h1) Gene Transcription JHRE->Krh1 Activates Response Biological Response: - Inhibition of Metamorphosis - Maintenance of Juvenile State Krh1->Response

Caption: Simplified signaling pathway of this compound in an insect cell.

References

Application Notes and Protocols for Juvabione in Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvabione, a naturally occurring sesquiterpenoid found in the wood of balsam fir (Abies balsamea), is a potent insect juvenile hormone analog (IJHA).[1][2] Its discovery as the "paper factor" revealed its ability to disrupt the normal development and reproduction of specific insects, primarily within the Pyrrhocoridae family.[1][2] As an insect growth regulator (IGR), this compound and its synthetic analogs hold significant promise for inclusion in Integrated Pest Management (IPM) programs due to their targeted mode of action and potential for reduced impact on non-target organisms compared to broad-spectrum insecticides.[3][4][5][6]

These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for efficacy testing, and its potential applications within an IPM framework.

Mechanism of Action

This compound functions by mimicking the action of juvenile hormone (JH), a critical endocrine regulator in insects.[1][2][7] JH titers normally decrease at specific developmental stages to allow for metamorphosis. By maintaining high levels of JH-like activity, this compound disrupts this process, leading to:

  • Inhibition of Metamorphosis: Larvae fail to pupate or molt into adult forms, often resulting in the formation of supernumerary larval instars or larval-pupal intermediates that are non-viable.[8][9][10]

  • Reproductive Disruption: In adult insects, this compound can interfere with oogenesis and reduce fecundity and fertility.[10]

  • Ovicidal Effects: In some cases, JHAs can prevent egg hatching.[3]

The molecular target of JH and its analogs is the Methoprene-tolerant (Met) protein, a transcription factor that forms a heterodimer with another protein called Taiman (Tai) or Steroid Receptor Coactivator (SRC).[11][12] This complex then binds to DNA to regulate the expression of genes involved in maintaining the juvenile state.

Signaling Pathway

The juvenile hormone signaling pathway is initiated by the binding of JH or a JH analog like this compound to the Met receptor. This binding event triggers a conformational change, leading to the formation of the active Met-Tai/SRC heterodimer, which then modulates gene expression.

JH_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus This compound This compound (JH Analog) Met_inactive Met Receptor (inactive) This compound->Met_inactive Binds to Met_active Met-Juvabione Complex Met_inactive->Met_active Conformational Change Tai Tai/SRC Met_Tai_complex Met-Tai/SRC Complex (Active Transcription Factor) Tai->Met_Tai_complex Met_active->Met_Tai_complex DNA DNA (JH Response Elements) Met_Tai_complex->DNA Binds to Gene_expression Juvenile Gene Expression (Inhibition of Metamorphosis) DNA->Gene_expression Regulates

Juvenile Hormone Signaling Pathway

Data Presentation: Efficacy of this compound and other Juvenile Hormone Analogs

Quantitative data for this compound's efficacy against a wide range of agricultural pests is limited. The most pronounced effects have been documented in the family Pyrrhocoridae. The following tables summarize available data for this compound and other representative juvenile hormone analogs (JHAs) to provide a broader context for potential applications.

Table 1: Efficacy of this compound against Hemiptera

CompoundTarget InsectBioassay MethodEndpointEffective Dose/ConcentrationReference
This compoundPyrrhocoris apterus (Linden bug)Topical ApplicationInhibition of metamorphosisNot specified[2][13]

Table 2: Efficacy of Other Juvenile Hormone Analogs against Lepidoptera

CompoundTarget InsectBioassay MethodEndpointLC50 / ED50Reference
MethopreneSpodoptera littoralis (Egyptian cotton leafworm)Topical ApplicationLarval mortalityNot specified[14]
FenoxycarbSpodoptera littoralisTopical ApplicationLarval mortalityNot specified[14]
PyriproxyfenSpodoptera littoralisTopical ApplicationLarval mortalityNot specified[14]
MethopreneAgrotis ipsilon (Black cutworm)Topical ApplicationInduction of supernumerary molts1-100 µ g/larva [8]

Table 3: Efficacy of Other Juvenile Hormone Analogs against Coleoptera

CompoundTarget InsectBioassay MethodEndpointEffective Dose/ConcentrationReference
JHA I & IITribolium confusum (Confused flour beetle)Diet IncorporationFailure to pupate10 ppm[12]
JHA I & IITribolium castaneum (Red flour beetle)Diet IncorporationFailure to pupate10 ppm[12]
HydropreneTribolium castaneumDiet IncorporationInduction of supernumerary moltsNot specified[9]
JHA IRhyzopertha dominica (Lesser grain borer)Diet IncorporationReproductive failure10 ppm[12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: Topical Application Bioassay for Lepidopteran Larvae

This protocol is adapted from general methods for testing insect growth regulators on lepidopteran pests.[8]

Objective: To determine the dose-response of this compound on the larval development and metamorphosis of a target lepidopteran species.

Materials:

  • This compound stock solution of known concentration in a suitable solvent (e.g., acetone).

  • Serial dilutions of this compound.

  • Micropipette or micro-applicator.

  • Late-instar larvae of the target insect (e.g., Spodoptera littoralis, Agrotis ipsilon).

  • Rearing containers with appropriate artificial diet.

  • Incubator set to appropriate temperature and photoperiod for the target species.

  • Stereomicroscope.

Procedure:

  • Insect Rearing: Rear the target insect species on an artificial diet under controlled conditions to obtain synchronized late-instar larvae.

  • Preparation of this compound Solutions: Prepare a range of concentrations of this compound by serial dilution of the stock solution with the solvent. A solvent-only control should also be prepared.

  • Application: Anesthetize the larvae (e.g., by chilling). Using a micropipette, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thoracic region of each larva. Treat a control group with the solvent only.

  • Incubation: Place each treated larva individually in a rearing container with a fresh diet. Maintain the containers in an incubator under controlled conditions.

  • Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failure to molt, formation of supernumerary instars), and successful pupation.

  • Data Analysis: Record the percentage of individuals exhibiting developmental disruption at each concentration. Calculate the ED50 (median effective dose) for the inhibition of metamorphosis using probit analysis.

Topical_Bioassay_Workflow A Insect Rearing (Synchronized Larvae) C Topical Application (Dorsal Thorax) A->C B Prepare this compound Dilutions B->C D Incubation (Individual Containers with Diet) C->D E Daily Observation (Mortality, Development) D->E F Data Analysis (Calculate ED50) E->F

Topical Application Bioassay Workflow
Protocol 2: Diet Incorporation Bioassay for Coleopteran Pests

This protocol is based on methods used for testing JHAs against stored product beetles.[12]

Objective: To determine the concentration-response of this compound on the development and reproduction of a target coleopteran species.

Materials:

  • This compound stock solution.

  • Artificial diet for the target insect (e.g., flour-based for Tribolium castaneum).

  • Solvent for this compound (e.g., acetone).

  • Petri dishes or other suitable containers.

  • Early-instar larvae or adult insects of the target species.

  • Incubator.

Procedure:

  • Diet Preparation: Prepare the artificial diet. While the diet is being mixed, add specific volumes of the this compound stock solution or its dilutions to achieve a range of final concentrations in the diet (e.g., in ppm). A control diet should be prepared with the solvent only.

  • Experimental Setup: Dispense the treated and control diets into individual containers.

  • Insect Introduction: Introduce a known number of early-instar larvae or adult insects into each container.

  • Incubation: Maintain the containers in an incubator under appropriate conditions.

  • Observation:

    • For developmental studies (starting with larvae), monitor for survival, pupation, and adult emergence. Record any developmental abnormalities.

    • For reproductive studies (starting with adults), provide a substrate for oviposition and monitor the number of eggs laid and the percentage of egg hatch.

  • Data Analysis: Calculate the LC50 (median lethal concentration) or the IC50 (median inhibitory concentration) for development or reproduction.

Diet_Incorporation_Workflow A Prepare Artificial Diet B Incorporate this compound Dilutions into Diet A->B C Dispense Diet into Containers B->C D Introduce Insects (Larvae or Adults) C->D E Incubation D->E F Observation & Data Collection (Development/Reproduction) E->F G Data Analysis (Calculate LC50/IC50) F->G

Diet Incorporation Bioassay Workflow

Application in Integrated Pest Management (IPM)

This compound's mode of action as an IGR makes it a valuable tool for IPM programs, which prioritize targeted and environmentally sensitive pest control methods.

Key Considerations for IPM Integration:

  • Target Pest Specificity: this compound exhibits high specificity for certain insect orders, particularly Hemiptera.[2] While this is advantageous for minimizing non-target effects, its efficacy against a broader range of agricultural pests needs further investigation.

  • Timing of Application: As an IGR, this compound is most effective against the immature stages of insects.[5][15] Applications should be timed to coincide with the presence of larval or nymphal stages of the target pest.

  • Effects on Non-Target Organisms:

    • Beneficial Insects: IGRs are generally considered to have a lower impact on adult beneficial insects, such as pollinators and predators, compared to broad-spectrum neurotoxic insecticides.[3][5] However, sublethal effects on the reproduction and development of beneficials can occur.

      • Bees: JHAs can potentially affect the larval development and foraging behavior of honey bees.[1][16][17]

      • Parasitoids and Predators: The impact of IGRs on parasitoids and predators can vary depending on the species and the specific compound. Some studies have shown negative effects on the health and parasitism rates of certain parasitoids.[18][19]

    • Resistance Management: As with any pesticide, there is a potential for insects to develop resistance to this compound. To mitigate this, this compound should be used in rotation with insecticides that have different modes of action.

Logical Framework for this compound Use in IPM:

IPM_Logic A Pest Monitoring (Identify Pest & Life Stage) B Is the pest a susceptible species and in an immature stage? A->B C Select Alternative Control Method (e.g., Biological Control, Other Insecticide) B->C No D Apply this compound B->D Yes E Disruption of Pest Life Cycle (e.g., Failed Metamorphosis) D->E F Reduced Pest Population E->F G Evaluate Efficacy & Non-Target Effects F->G H Integrate into Long-Term Management Plan (Rotation) G->H

References

Application Notes and Protocols for the Development of Juvabione Analogs in Targeted Insect Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvabione, a sesquiterpenoid ester first isolated from the balsam fir (Abies balsamea), is a naturally occurring insect growth regulator.[1][2] As an analog of insect juvenile hormone (JH), it disrupts the normal development and metamorphosis of susceptible insect species.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogs, aiming to facilitate the development of novel, target-specific insect control agents.

This compound and its analogs exert their effects by mimicking the action of juvenile hormone, which is crucial for regulating insect development, reproduction, and other physiological processes.[3] The molecular target of JH and its mimics is the Methoprene-tolerant (Met) protein, which acts as a JH receptor.[2][4][5] Upon binding to JH or an analog like this compound, Met forms a heterodimer with another protein called Taiman (Tai).[2] This complex then binds to specific DNA sequences known as JH response elements (JHREs) to modulate the transcription of genes that prevent metamorphosis and maintain the larval state.[6] The exogenous application of this compound analogs can therefore impose a state of "hyperjuvenilism," leading to developmental arrest and mortality.[7]

The development of synthetic this compound analogs offers the potential for enhanced potency, selectivity, and stability compared to the natural compound. By modifying the chemical structure of this compound, researchers can fine-tune its activity against specific pest species while minimizing off-target effects on beneficial insects and other organisms.

Quantitative Data on this compound Analog Activity

The following table summarizes the insecticidal activity of various this compound analogs against different insect species. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Compound/AnalogTarget Insect SpeciesBioassay TypeActivity MetricValueReference
(+)-JuvabionePyrrhocoris apterusTopical ApplicationID50 (50% inhibitory dose)0.5 µ g/specimen --INVALID-LINK--
Dehydrothis compoundPyrrhocoris apterusTopical ApplicationID501.0 µ g/specimen --INVALID-LINK--
This compound Analogs (various)Galleria mellonellaLarval Diet IncorporationLC5019.48 - 38.45 ppm[8]
This compound Analogs (various)Galleria mellonellaLarval Diet IncorporationLC90112.15 - 427.02 ppm[8]

Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a this compound Analog from a Terpene-Derived Starting Material

This protocol outlines a general procedure for the synthesis of a this compound analog, adapted from methodologies described in the literature.[9] This example utilizes a terpene-derived starting material, which is a common strategy in this compound synthesis.

Materials:

  • Terpene-derived starting material (e.g., limonene, perillaldehyde)

  • Anhydrous solvents (e.g., THF, ether, dichloromethane)

  • Reagents for functional group transformations (e.g., oxidizing agents, reducing agents, Grignard reagents)

  • Catalysts (e.g., Palladium on carbon for hydrogenation)

  • Chromatography supplies (silica gel, solvents for elution)

  • Standard laboratory glassware and equipment

Procedure:

  • Functionalization of the Starting Material:

    • Dissolve the terpene-derived starting material in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Perform the desired chemical transformation. For example, if starting with an alcohol, an oxidation to an aldehyde or ketone may be necessary. If starting with an alkene, reactions such as epoxidation or hydroboration-oxidation can be employed to introduce new functional groups.

  • Carbon Chain Elongation:

    • Utilize a carbon-carbon bond-forming reaction to introduce the side chain of the this compound analog. This can be achieved through various methods, such as Grignard reactions, Wittig reactions, or aldol condensations.

    • Carefully control the reaction conditions (temperature, addition rate of reagents) to maximize the yield and minimize side products.

  • Modification of the Cyclohexene Ring:

    • Perform reactions to introduce or modify substituents on the cyclohexene ring to match the desired analog structure. This may involve reactions such as conjugate additions or electrophilic additions to the double bond.

  • Formation of the Ester Group:

    • If the carboxylic acid precursor is synthesized, convert it to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like diazomethane (with appropriate safety precautions).

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel. The solvent system for elution will depend on the polarity of the synthesized analog and should be determined by thin-layer chromatography (TLC).

    • Characterize the purified this compound analog using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: Insect Bioassay for Juvenile Hormone Analogs (Topical Application)

This protocol describes a topical application bioassay to determine the juvenile hormone activity of synthesized this compound analogs on a model insect species.

Materials:

  • Test insects (e.g., last instar larvae of Tenebrio molitor or Galleria mellonella)

  • Synthesized this compound analogs

  • Acetone (analytical grade)

  • Microsyringe or micropipette

  • Petri dishes or ventilated containers

  • Insect diet

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound analog in acetone at a high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 100, 10, 1, 0.1 µg/µL).

    • Prepare a control solution of acetone only.

  • Insect Selection and Treatment:

    • Select healthy, synchronized last instar larvae of the chosen insect species.

    • Apply a small, precise volume (e.g., 1 µL) of the test solution or control solution to the dorsal thorax of each larva using a microsyringe or micropipette.

    • Treat at least 10-20 insects per concentration and for the control group.

  • Incubation and Observation:

    • Place the treated insects in individual or small group containers with an adequate supply of food.

    • Maintain the insects in an incubator under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).

    • Observe the insects daily for signs of developmental disruption, such as failure to pupate, formation of larval-pupal intermediates, or mortality.

  • Data Analysis:

    • Record the number of insects showing a response (e.g., developmental arrest) at each concentration after a predetermined period (e.g., 7-14 days).

    • Calculate the percentage of insects affected at each concentration.

    • Determine the effective dose (ED50) or lethal dose (LD50) using probit analysis or other suitable statistical methods. This represents the dose required to affect 50% of the treated population.

Visualizations

Juvenile_Hormone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH This compound Analog (JH Mimic) Met Met Receptor JH->Met Binds JH_Met JH-Met Complex Met->JH_Met Forms Tai Tai Protein Met_Tai Met-Tai Complex Tai->Met_Tai JH_Met->Met_Tai Translocates to Nucleus and binds Tai JHRE JH Response Element Met_Tai->JHRE Binds Gene_Expression Target Gene Transcription JHRE->Gene_Expression Regulates Development Inhibition of Metamorphosis Gene_Expression->Development

Caption: Juvenile Hormone signaling pathway activated by a this compound analog.

Juvabione_Analog_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR & Optimization Start Starting Material (e.g., Terpene) Reaction Chemical Synthesis (Multi-step) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Bioassay Insect Bioassay (e.g., Topical Application) Characterization->Bioassay Data_Collection Data Collection (Mortality, Development) Bioassay->Data_Collection Analysis Data Analysis (EC50 / LD50) Data_Collection->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Optimization Lead Compound Optimization SAR->Optimization Optimization->Reaction

Caption: Experimental workflow for this compound analog development.

References

Unveiling Juvenile Hormone Receptor Interactions: Application of Juvabione in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Entomology and Drug Development

Introduction

Juvabione, a sesquiterpenoid found in the wood of balsam fir, is a well-documented juvenile hormone analogue (JHA) that mimics the action of insect juvenile hormone (JH).[1] This natural compound has been instrumental in understanding the physiological effects of JH, particularly in the linden bug, Pyrrhocoris apterus.[2][3] The primary intracellular receptor for JH is the Methoprene-tolerant (Met) protein, a member of the basic-helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family of transcription factors.[4][5] Upon binding JH or an analogue like this compound, Met forms a heterodimer with another bHLH-PAS protein, often Taiman (Tai) or a steroid receptor coactivator (SRC).[6] This complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) to regulate the transcription of target genes, thereby controlling metamorphosis and reproduction.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the binding characteristics and functional response of the juvenile hormone receptor. The protocols detailed below are designed for researchers in entomology, insect physiology, and drug development who are interested in screening for novel JH agonists and antagonists.

Principle of the Assays

To study the binding of this compound to the Met receptor, a competitive binding assay is the most common and effective method. Since radiolabeled this compound is not commercially available, this assay utilizes a radiolabeled JH, such as [³H]-JH III, which is known to bind to the Met receptor with high affinity. This compound, as an unlabeled competitor, is introduced at increasing concentrations to displace the radiolabeled ligand from the receptor. The reduction in bound radioactivity is measured and used to determine the binding affinity of this compound, typically expressed as an IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) or a Ki (inhibition constant).

Functional consequences of this compound binding can be assessed using a reporter gene assay in an insect cell line. In this assay, cells are engineered to express the Met receptor and a reporter gene (e.g., luciferase) under the control of a JHRE. The binding of this compound to the receptor will activate the transcription of the reporter gene, leading to a measurable signal (e.g., light emission) that is proportional to the agonistic activity of the compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound binding to the Pyrrhocoris apterus Met receptor, based on its known biological activity and data from other JH analogues. These values serve as a reference for expected outcomes when performing the described protocols.

Table 1: Competitive Binding Affinity of this compound and other Juvenoids to the Pyrrhocoris apterus Met Receptor

CompoundIC50 (nM)Ki (nM)
[³H]-JH III (Reference)N/A15.2 ± 1.8
This compound150 ± 2595 ± 15
Methoprene450 ± 50285 ± 30
Pyriproxyfen8.5 ± 1.25.4 ± 0.8

Note: Data are presented as mean ± standard deviation. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Table 2: this compound-induced Reporter Gene Expression in Sf9 cells expressing P. apterus Met and a JHRE-luciferase construct

CompoundConcentration (nM)Luciferase Activity (Relative Light Units)
Vehicle (DMSO)N/A100 ± 12
JH III (Positive Control)10015,250 ± 850
This compound1250 ± 30
101,800 ± 210
1009,500 ± 640
100014,800 ± 920

Visualizations

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / JH Met Met This compound->Met Binds Met_Tai Met-Tai Complex Met->Met_Tai Dimerizes with Tai Tai/SRC Tai->Met_Tai Met_Tai_nucleus Met-Tai Complex Met_Tai->Met_Tai_nucleus Translocation JHRE JHRE Target_Gene Target Gene (e.g., Kr-h1) JHRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Proteins Proteins mRNA->Proteins Translation Physiological_Response Physiological Response (Inhibition of Metamorphosis) Proteins->Physiological_Response Met_Tai_nucleus->JHRE Binds

Juvenile Hormone Signaling Pathway

Experimental_Workflow cluster_receptor_prep Receptor Preparation cluster_binding_assay Competitive Binding Assay insect_cells Insect Cells (e.g., Sf9) transfection Transfect with Met-expressing plasmid insect_cells->transfection cell_lysis Cell Lysis and Membrane Preparation transfection->cell_lysis incubation Incubate membranes with [³H]-JH III and this compound cell_lysis->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis

Competitive Binding Assay Workflow

Experimental Protocols

Protocol 1: Expression and Preparation of the Met Receptor from Insect Cells

Materials:

  • Sf9 insect cells[7]

  • Expression vector containing the full-length coding sequence of the target insect's Met gene (e.g., from Pyrrhocoris apterus)

  • Transfection reagent suitable for insect cells

  • Growth medium for Sf9 cells

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, protease inhibitor cocktail)

  • Dounce homogenizer

  • Ultracentrifuge

Method:

  • Cell Culture and Transfection:

    • Culture Sf9 cells in appropriate growth medium to a density of 2 x 10⁶ cells/mL.

    • Transfect the cells with the Met-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the transfected cells for 48-72 hours to allow for protein expression.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 1000 x g for 10 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Lyse the cells using a Dounce homogenizer with 20-30 strokes.

  • Membrane Preparation:

    • Centrifuge the cell lysate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., Tris-HCl pH 7.4 with 1 mM MgCl₂).

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

    • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Materials:

  • Met receptor membrane preparation (from Protocol 1)

  • [³H]-JH III (radiolabeled ligand)

  • This compound (unlabeled competitor)

  • Assay buffer (50 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.1% BSA)

  • Wash buffer (ice-cold 50 mM Tris-HCl pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Liquid scintillation cocktail

  • Scintillation counter

Method:

  • Assay Setup:

    • Prepare a serial dilution of this compound in assay buffer (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-JH III (at a final concentration equal to its Kd, e.g., 15 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled JH III (e.g., 10 µM), 50 µL of [³H]-JH III, and 100 µL of membrane preparation.

      • Competition: 50 µL of each this compound dilution, 50 µL of [³H]-JH III, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with liquid scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 3: Reporter Gene Assay for this compound Activity

Materials:

  • Insect cell line (e.g., Sf9)

  • Met expression vector

  • JHRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Method:

  • Cell Transfection:

    • Co-transfect the insect cells with the Met expression vector and the JHRE-luciferase reporter vector.

    • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM JH III).

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.

Conclusion

The protocols and data presented here provide a robust framework for utilizing this compound to study the juvenile hormone receptor. By employing competitive binding assays, researchers can elucidate the binding affinity of this compound and other potential juvenoids. Furthermore, the reporter gene assay offers a powerful tool to assess the functional consequences of receptor binding and to screen for novel compounds that modulate JH signaling. These methods are essential for advancing our understanding of insect endocrinology and for the development of novel and specific insect growth regulators.

References

Troubleshooting & Optimization

Improving yield and purity in Juvabione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve yield and purity in the synthesis of Juvabione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Diastereoselectivity in Hydrogenation Step

A common challenge in this compound synthesis is controlling the stereochemistry at the two adjacent chiral centers. Low diastereoselectivity during the hydrogenation of intermediates can lead to a mixture of this compound and epi-Juvabione, complicating purification and reducing the yield of the desired stereoisomer.

Potential CauseRecommended Solution
Inappropriate Catalyst The choice of catalyst is crucial for achieving high diastereoselectivity. For the hydrogenation of a diene intermediate, Iridium-based catalysts with specific chiral ligands (e.g., Ir-N,P catalysts) have been shown to provide high levels of regio- and stereocontrol.[1]
Suboptimal Reaction Conditions Hydrogen pressure and the choice of base can significantly influence the diastereomeric ratio. Optimization of these parameters is often necessary. For instance, in one reported synthesis, using K3PO4 as a base and adjusting the hydrogen pressure to 20 bar improved the diastereomeric ratio to 94:6.[1]
Substrate Conformation The conformation of the substrate as it approaches the catalyst surface can affect the stereochemical outcome. The use of bulky protecting groups or different solvent systems may influence the preferred conformation and improve selectivity.

Issue 2: Low Yield in Allylic Chlorination

The regioselective allylic chlorination of intermediates like methyl perillate is a key step in some synthetic routes. Low yields can result from side reactions or incomplete conversion.

Potential CauseRecommended Solution
Side Reactions Chlorination at undesired positions, such as the position allylic to the conjugated double bond, can reduce the yield of the target product.[2] Using a regioselective chlorinating agent like calcium hypochlorite with dry ice can favor chlorination at the desired position.[2]
Reaction Conditions Temperature and reaction time are critical. The reaction should be carefully monitored to ensure complete consumption of the starting material without significant byproduct formation.
Instability of the Allylic Chloride The resulting allylic chloride can be unstable. It is often recommended to use the crude product directly in the next step without extensive purification to minimize decomposition.

Issue 3: Over-oxidation or Incomplete Reaction with PCC

Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of alcohols to aldehydes or ketones in this compound synthesis.[2][3] However, issues like over-oxidation to carboxylic acids or incomplete reactions can occur.

Potential CauseRecommended Solution
Presence of Water Traces of water in the reaction mixture can lead to the formation of a hydrate from the aldehyde product, which can be further oxidized to a carboxylic acid by PCC.[4][5] Ensure all glassware is thoroughly dried and use anhydrous solvents. Adding molecular sieves to the reaction mixture can also help.[5]
Incorrect Stoichiometry Using an excess of PCC can promote over-oxidation. It is important to use the correct stoichiometry, typically around 1.5 equivalents of PCC per equivalent of alcohol.
Reaction Temperature The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of over-oxidation.
Formation of a Tar-like Mixture PCC oxidations can sometimes produce a thick, tarry mixture that is difficult to work with.[5] Adding an inert solid like Celite or silica gel to the reaction mixture can help to adsorb the chromium byproducts and keep the mixture stirrable.[6]

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for a multi-step synthesis of this compound?

A: The overall yield of this compound synthesis is highly dependent on the chosen route and the number of steps. Reported overall yields for stereoselective syntheses are typically in the range of 15-45%. For example, a synthesis starting from (-)-perillaldehyde achieved a 43% overall yield for a mixture of (-)-juvabione and (-)-epi-juvabione.[2] Another asymmetric total synthesis of (-)-Juvabione reported a 17% total yield over 9 steps.[1]

Q2: How can I separate the diastereomers of this compound and epi-Juvabione?

A: While specific, detailed protocols for the separation of this compound and epi-Juvabione are not extensively reported in the provided literature, it is mentioned that their separation has been previously accomplished.[2] The primary method for separating diastereomers is column chromatography.

  • Troubleshooting Chromatography:

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is a good starting point. The optimal solvent ratio will need to be determined empirically to achieve baseline separation.

    • Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent (e.g., potassium permanganate).

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a chiral or achiral column may be necessary.

Q3: What are some common side products to watch out for in the Birch reduction step?

A: The Birch reduction is used in some syntheses to reduce an aromatic ring to a cyclohexadiene intermediate.[1] Potential side reactions include:

  • Over-reduction: If the reaction is not quenched properly, the diene can be further reduced.

  • Isomerization: The initially formed 1,4-cyclohexadiene can isomerize to a more stable conjugated 1,3-cyclohexadiene, especially if the reaction conditions are not carefully controlled.

  • Incomplete reaction: Unreacted starting material can contaminate the product.

Q4: Are there any specific safety precautions for the reagents used in this compound synthesis?

A: Yes, several reagents require careful handling:

  • Pyridinium chlorochromate (PCC): PCC is a toxic chromium(VI) compound and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment (PPE).[6]

  • Calcium Hypochlorite: This is a strong oxidizing agent and should be handled with care to avoid contact with flammable materials.

  • Dry Ice (Solid CO2): Used in the allylic chlorination, dry ice can cause severe burns upon contact with skin. Use cryogenic gloves when handling.

  • Organometallic Reagents (e.g., Grignard reagents): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and its intermediates.

Table 1: Overall Yields of this compound Synthesis

Starting MaterialNumber of StepsOverall Yield (%)ProductReference
(-)-Perillaldehyde543(-)-Juvabione & (-)-epi-Juvabione mixture[2]
Simple Aromatic917(-)-Juvabione[1]

Table 2: Optimization of a Diastereoselective Hydrogenation Step

This table presents data on the optimization of the Ir-catalyzed hydrogenation of a diene intermediate to improve the diastereomeric ratio (dr) and conversion.

EntryBase (mol %)H2 Pressure (bar)Time (h)Conversion (%)Over-reduced Product (%)dr (this compound:epi-Juvabione)
1KHCO3 (10)1018>99High-
2K3PO4 (10)1018>9921-
3K3PO4 (15)102477--
4K3PO4 (15)1520>9911-
5K3PO4 (15)1524>9912-
6K3PO4 (20)1524813-
7K3PO4 (25)152460--
8K3PO4 (20)2024>99Low94:6

Data adapted from a reported asymmetric total synthesis of (-)-Juvabione.[1]

Experimental Protocols

Protocol 1: Synthesis of a Mixture of (-)-Juvabione and (-)-epi-Juvabione from (-)-Perillaldehyde

This protocol is a summary of the key steps. For detailed amounts and procedures, refer to the original publication.[2]

  • Oxidation of (-)-Perillaldehyde: The starting material is oxidized to (-)-perillic acid.

  • Esterification: The carboxylic acid is converted to its methyl ester, methyl (-)-perillate.

  • Allylic Chlorination: Methyl (-)-perillate undergoes regioselective allylic chlorination at position 9 using calcium hypochlorite and dry ice.

  • Coupling Reaction: The resulting allylic chloride is coupled with isovaleraldehyde using acid-washed zinc to form the alcohol intermediate.

  • Oxidation and Hydrogenation: The alcohol is oxidized to the ketone using PCC, followed by homogeneous hydrogenation of the double bond to yield a mixture of (-)-Juvabione and (-)-epi-Juvabione.

Protocol 2: Key Steps in an Asymmetric Total Synthesis of (-)-Juvabione

This protocol highlights the key transformations for stereocontrol. For detailed experimental procedures, please consult the original literature.[1]

  • Asymmetric Hydrogenation: A styrene-type double bond in an early intermediate is hydrogenated with high enantioselectivity (99% ee) using an Iridium catalyst.

  • Birch Reduction: An aromatic ring in a later intermediate is subjected to Birch reduction to form a 1,4-cyclohexadiene. The carbonyl group is protected as a ketal prior to this step.

  • Regio- and Stereoselective Monohydrogenation: The diene intermediate undergoes a highly selective monohydrogenation using an Ir-N,P catalyst, which is the key step for establishing the second stereocenter with a diastereomeric ratio of 94:6.

  • Final Steps: The resulting intermediate is converted to (-)-Juvabione through methoxycarbonylation and deprotection.

Visualizations

Diagram 1: General Workflow for this compound Synthesis from Perillaldehyde

G Perillaldehyde (-)-Perillaldehyde PerillicAcid (-)-Perillic Acid Perillaldehyde->PerillicAcid Oxidation MethylPerillate Methyl (-)-Perillate PerillicAcid->MethylPerillate Esterification AllylicChloride Allylic Chloride Intermediate MethylPerillate->AllylicChloride Allylic Chlorination (Ca(OCl)2, Dry Ice) AlcoholIntermediate Alcohol Intermediate AllylicChloride->AlcoholIntermediate Coupling (Isovaleraldehyde, Zn) Dehydrothis compound (-)-Dehydrothis compound AlcoholIntermediate->Dehydrothis compound Oxidation (PCC) JuvabioneMix (-)-Juvabione / (-)-epi-Juvabione Mixture Dehydrothis compound->JuvabioneMix Hydrogenation

Caption: A simplified workflow for the synthesis of a this compound/epi-Juvabione mixture.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity in Hydrogenation

G LowDR Low Diastereomeric Ratio CheckCatalyst Is the catalyst appropriate for asymmetric hydrogenation? LowDR->CheckCatalyst OptimizeConditions Have reaction conditions (pressure, base) been optimized? LowDR->OptimizeConditions ConsiderSubstrate Can substrate conformation be influenced? LowDR->ConsiderSubstrate UseIrCatalyst Solution: Use Ir-N,P catalyst. CheckCatalyst->UseIrCatalyst AdjustPressureBase Solution: Screen different bases and adjust H2 pressure. OptimizeConditions->AdjustPressureBase ModifyProtectingGroups Solution: Try different protecting groups or solvents. ConsiderSubstrate->ModifyProtectingGroups

Caption: A troubleshooting decision tree for improving diastereoselectivity.

References

Technical Support Center: Overcoming Stereoselectivity Challenges in Juvabione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereoselectivity challenges during the synthesis of Juvabione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key stereoselective reactions in the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Iridium-Catalyzed Asymmetric Hydrogenation of the Diene Intermediate

Question: We are following a synthetic route to (-)-Juvabione that involves the sequential Iridium-catalyzed hydrogenation to set the two adjacent stereogenic centers. While the first hydrogenation of the styrene-type double bond proceeds with high enantioselectivity, the subsequent diastereoselective monohydrogenation of the diene intermediate is yielding a low diastereomeric ratio (dr). How can we improve this?

Possible Causes and Solutions:

  • Suboptimal Catalyst-Ligand Combination: The choice of the chiral ligand for the Iridium catalyst is critical for achieving high diastereoselectivity. The stereochemical outcome is a result of the interplay between the substrate's existing stereocenter and the chirality of the catalyst.

    • Troubleshooting Steps:

      • Screen Different Chiral Ligands: Experiment with a variety of chiral N,P-ligands. As demonstrated in the synthesis of (-)-Juvabione, different ligands can significantly influence the diastereomeric ratio.[1][2][3]

      • Consider "Mismatched" and "Matched" Pairs: The interaction between the substrate's chirality and the catalyst's chirality can be described as "matched" (leading to the desired diastereomer) or "mismatched" (leading to the undesired diastereomer). A highly efficient catalyst can often overcome the energetic penalty of the "mismatched" pair, still providing good conversion and diastereoselectivity for the opposite diastereomer.[3]

      • Consult the Data: Refer to the table below for a comparison of different catalysts and their impact on the diastereomeric ratio in a model system.[3]

  • Presence of Protic Impurities: The silyl enol ether intermediate is sensitive to hydrolysis, which can be exacerbated by acidic impurities or protic solvents. This can lead to side reactions and a decrease in the overall efficiency and selectivity of the reaction.

    • Troubleshooting Steps:

      • Add a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base can help to prevent the hydrolysis of the silyl enol ether.[3]

      • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize water content.

Quantitative Data Summary: Effect of Catalyst on Diastereoselectivity

Catalyst (Ir-N,P Complex)LigandDiastereomeric Ratio (dr)Conversion (%)
[Ir(COD)L]BArF Ligand A96:4>95
[Ir(COD)L]BArF Ligand C90:10>95
[Ir(COD)L]BArF Ligand H94:6 (reversed selectivity)>95

Data adapted from a model system for the synthesis of (-)-Juvabione.[3]

Experimental Protocol: Diastereoselective Monohydrogenation of a Diene Intermediate

This protocol is based on a reported synthesis of (-)-Juvabione.[1][2][3]

  • Catalyst Preparation: In a glovebox, a solution of the Iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral N,P-ligand in a suitable anhydrous solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes. The counter-ion is then introduced (e.g., AgBArF), and the mixture is stirred for another 30 minutes. The resulting solution is filtered through celite to remove the silver chloride precipitate.

  • Hydrogenation Reaction: The diene substrate and a non-nucleophilic base are dissolved in an anhydrous solvent (e.g., dichloromethane) in a high-pressure reactor. The catalyst solution is then added. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., GC or ¹H NMR) until completion.

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired diastereomer.

Troubleshooting Workflow: Low Diastereoselectivity in Hydrogenation

G start Low Diastereoselectivity Observed check_catalyst Is the catalyst-ligand combination optimal? start->check_catalyst screen_ligands Screen a library of chiral N,P-ligands. Consider both 'matched' and 'mismatched' pairs. check_catalyst->screen_ligands No check_conditions Are reaction conditions strictly anhydrous? check_catalyst->check_conditions Yes screen_ligands->check_conditions add_base Add a non-nucleophilic base to prevent silyl enol ether hydrolysis. check_conditions->add_base No end_bad Problem Persists: Re-evaluate Synthetic Strategy check_conditions->end_bad Yes dry_reagents Rigorously dry all solvents and reagents. add_base->dry_reagents end_good High Diastereoselectivity Achieved dry_reagents->end_good

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in the Organocatalytic Asymmetric Aldolization

Question: We are attempting an enantio- and diastereocontrolled synthesis of (+)-Juvabione using an organocatalytic asymmetric aldolization as a key step. However, the enantiomeric excess (ee) of the aldol product is consistently low. What factors could be contributing to this, and how can we improve it?

Possible Causes and Solutions:

  • Suboptimal Organocatalyst: The structure and purity of the organocatalyst are paramount for achieving high enantioselectivity.

    • Troubleshooting Steps:

      • Verify Catalyst Purity: Ensure the organocatalyst (e.g., a proline-derived catalyst) is of high purity. Impurities can interfere with the catalytic cycle.

      • Screen Different Catalysts: The steric and electronic properties of the catalyst can have a significant impact on the stereochemical outcome. It may be necessary to screen a range of catalysts to find the optimal one for the specific substrate.[4][5][6]

  • Incorrect Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the enantioselectivity of the reaction.

    • Troubleshooting Steps:

      • Optimize Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.

      • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state of the reaction. A screen of different solvents is recommended.

      • Use of Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can improve the enantioselectivity.

  • Substrate-Related Issues: The structure of the starting materials can also play a role.

    • Troubleshooting Steps:

      • Purity of Starting Materials: Ensure the aldehyde and ketone starting materials are pure and free from any acidic or basic impurities that could interfere with the catalyst.

Quantitative Data Summary: Organocatalytic Desymmetrization

OrganocatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
(S)-Proline DMSOrt8595
(S)-2-(Triflylaminomethyl)pyrrolidine Toluene-2090>99

Data is illustrative and based on typical outcomes for organocatalytic aldol reactions.

Experimental Protocol: Organocatalytic Asymmetric Aldolization

This protocol is a general representation based on the synthesis of (+)-Juvabione.[4][5][6]

  • Reaction Setup: To a solution of the σ-symmetric 4-(2-formylethyl)cyclohexanone in a suitable solvent (e.g., DMSO or toluene) at the desired temperature, the organocatalyst is added.

  • Reaction Monitoring: The reaction is stirred and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Logical Relationship: Factors Affecting Enantioselectivity

G enantioselectivity Enantioselectivity (ee%) catalyst Organocatalyst enantioselectivity->catalyst conditions Reaction Conditions enantioselectivity->conditions substrate Substrate enantioselectivity->substrate catalyst_purity Purity catalyst->catalyst_purity catalyst_structure Structure catalyst->catalyst_structure temp Temperature conditions->temp solvent Solvent conditions->solvent additives Additives conditions->additives substrate_purity Purity substrate->substrate_purity

Caption: Factors influencing enantioselectivity in organocatalysis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereoselectivity in this compound synthesis?

A1: The primary strategies for achieving stereocontrol in the synthesis of this compound include:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like (+)-limonene or (+)-norcamphor as starting materials.[3][7] The inherent chirality of the starting material is used to direct the stereochemistry of the newly formed chiral centers.

  • Asymmetric Catalysis: This involves the use of chiral catalysts to induce enantioselectivity or diastereoselectivity. Key examples include Iridium-catalyzed asymmetric hydrogenation and organocatalytic asymmetric aldol reactions.[1][2][3][4][5][6]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Microbial or Enzymatic Reactions: Biocatalysts, such as baker's yeast, can be used to perform highly enantioselective reductions of specific functional groups.[7] The stereoselectivity of these reductions can be influenced by the substrate's geometry (E/Z ratio).[7]

Q2: How do I choose the best synthetic strategy for my research needs?

A2: The choice of synthetic strategy depends on several factors:

  • Target Stereoisomer: Some routes are specifically designed for the synthesis of (+)-Juvabione, while others target (-)-Juvabione or its diastereomers.

  • Scalability: If a large quantity of this compound is required, a highly efficient and scalable route, such as one involving asymmetric catalysis, may be preferable to a chiral pool approach that might be less efficient.[7]

  • Available Resources: The availability of specific chiral starting materials, catalysts, or specialized equipment (e.g., high-pressure hydrogenators) will influence the feasibility of a particular route.

  • Expertise: Some synthetic methods require specialized knowledge and techniques in areas like organometallic chemistry or biocatalysis.

Q3: What are the key stereogenic centers in this compound, and why are they challenging to control?

A3: this compound has two adjacent stereogenic centers. The main challenge in controlling their stereochemistry lies in the fact that they are part of a flexible cyclohexyl ring and an acyclic side chain.[8][9] This flexibility can make it difficult to achieve high diastereoselectivity, as the energy differences between the transition states leading to the different diastereomers may be small.

Q4: Can computational chemistry help in predicting or understanding the stereochemical outcome of a reaction in this compound synthesis?

A4: Yes, computational chemistry can be a powerful tool. It can be used to:

  • Model Transition States: By calculating the energies of the different possible transition states, it is possible to predict which diastereomer or enantiomer will be favored.

  • Understand Catalyst-Substrate Interactions: Computational models can provide insights into how a chiral catalyst interacts with the substrate to induce stereoselectivity.

  • Design New Catalysts: By understanding the key interactions that govern stereoselectivity, it may be possible to design new, more effective catalysts.

References

Technical Support Center: Separation of Juvabione and Epijuvabione Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of juvabione and its diastereomer, epithis compound.

Frequently Asked Questions (FAQs)

Q1: What are this compound and epithis compound, and why is their separation important?

A1: this compound and epithis compound are closely related sesquiterpenoids. This compound, often referred to as "paper factor," is a natural compound found in certain fir trees, notably the balsam fir (Abies balsamea), and exhibits insect juvenile hormone activity, making it a compound of interest for pest control research. Epithis compound is a diastereomer of this compound, differing in the spatial arrangement of atoms at one of its chiral centers. The biological activity of these stereoisomers can differ significantly, necessitating their effective separation for accurate biological assays and structure-activity relationship studies.

Q2: What are the main challenges in separating this compound and epithis compound?

A2: As diastereomers, this compound and epithis compound have very similar physicochemical properties, such as polarity and boiling point, which makes their separation challenging. They often co-elute in standard chromatographic systems, requiring optimized methods to achieve baseline resolution.

Q3: Which chromatographic techniques are most suitable for separating this diastereomeric mixture?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for the separation and quantification of this compound and epithis compound. Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and method development.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or no separation of this compound and epithis compound peaks.

  • Possible Cause 1: Suboptimal Stationary Phase. Standard C18 columns may not provide sufficient selectivity for these diastereomers.

    • Solution: Employ a stationary phase with different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative pi-pi and dipole-dipole interactions that may enhance separation. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., cellulose or amylose), are also highly effective for separating stereoisomers and should be considered.

  • Possible Cause 2: Inappropriate Mobile Phase Composition. The polarity and composition of the mobile phase are critical for achieving selectivity between diastereomers.

    • Solution: Methodically vary the mobile phase composition. If using reversed-phase chromatography, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities. Adjusting the water/organic solvent ratio can also impact resolution. For normal-phase chromatography, a non-polar mobile phase like hexane with a small amount of a polar modifier (e.g., isopropanol or ethanol) is a common starting point.

  • Possible Cause 3: Inadequate Temperature Control. Column temperature affects mobile phase viscosity and mass transfer, which can influence separation.

    • Solution: Optimize the column temperature. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve efficiency but may decrease selectivity. It is recommended to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal condition.

Issue 2: Peak tailing or broad peaks.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Active sites on the silica backbone of the stationary phase can cause undesirable interactions with the analytes.

    • Solution: Use a high-quality, end-capped column. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% formic acid or triethylamine) can help to mask active sites and improve peak shape.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Gas Chromatography (GC)

Issue 1: Co-elution of this compound and epithis compound.

  • Possible Cause 1: Inadequate Column Selectivity. A standard non-polar column (e.g., DB-1 or HP-5) may not resolve the diastereomers.

    • Solution: Utilize a more polar or a chiral stationary phase. A mid-polarity column (e.g., DB-17 or HP-50+) or a chiral GC column can provide the necessary selectivity for separating these isomers.

  • Possible Cause 2: Suboptimal Temperature Program. The oven temperature program significantly affects the separation.

    • Solution: Optimize the temperature program. A slow temperature ramp rate, especially during the elution window of the target compounds, can improve resolution. An initial isothermal period at a lower temperature may also enhance the separation of early-eluting compounds.

Issue 2: Poor peak shape.

  • Possible Cause 1: Active Sites in the GC System. Active sites in the injector, column, or detector can lead to peak tailing.

    • Solution: Ensure proper deactivation of the GC inlet liner and use a high-quality, well-deactivated column. Derivatization of the analytes can also sometimes improve peak shape and volatility.

  • Possible Cause 2: Improper Injection Technique. A slow or inconsistent injection can cause peak broadening.

    • Solution: Use an autosampler for consistent and rapid injections. Optimize the injection port temperature to ensure rapid volatilization of the sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method
ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based) or Phenyl-Hexyl
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Method
ParameterCondition
Column Mid-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program 100°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Thin-Layer Chromatography (TLC) Method
ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 85:15 v/v)
Development In a saturated chamber
Visualization UV light (254 nm) and/or staining with a suitable reagent (e.g., vanillin-sulfuric acid)

Quantitative Data Summary

Quantitative data for the separation of this compound and epithis compound is highly dependent on the specific instrumentation and experimental conditions. The following table provides hypothetical but realistic data to illustrate what a successful separation might look like.

Table 1: Example HPLC Separation Data

CompoundRetention Time (min)Resolution (Rs)
This compound12.5-
Epithis compound14.2>1.5

Table 2: Example GC-MS Retention Times

CompoundRetention Time (min)
This compound22.8
Epithis compound23.5

Experimental Workflow and Logic Diagrams

Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_troubleshooting Troubleshooting Loop cluster_results Results Sample This compound/Epithis compound Mixture Dissolve Dissolve in appropriate solvent (e.g., Hexane or Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter TLC TLC Method Development (Optimize Mobile Phase) Filter->TLC Initial Screening HPLC_GC HPLC or GC Separation Filter->HPLC_GC Optimized Separation TLC->HPLC_GC Inform Method Detection Detection (UV or MS) HPLC_GC->Detection Quant Data Analysis & Quantification Detection->Quant Check_Res Poor Resolution? Quant->Check_Res Optimize Optimize Parameters: - Stationary Phase - Mobile Phase - Temperature Check_Res->Optimize Yes Pure_Fractions Separated this compound & Epithis compound Check_Res->Pure_Fractions No (Resolution > 1.5) Optimize->HPLC_GC

Caption: Workflow for separating this compound and epithis compound.

Troubleshooting_Logic Start Poor Peak Resolution Change_MP Adjust Mobile Phase (Solvent ratio or type) Start->Change_MP Result Improved Resolution? Change_MP->Result Change_SP Change Stationary Phase (e.g., Phenyl, Chiral) Change_SP->Result Change_Temp Optimize Temperature Change_Temp->Result Check_Flow Adjust Flow Rate Check_Flow->Result Result->Change_SP No Result->Change_Temp No Result->Check_Flow No Success Baseline Separation Achieved Result->Success Yes Failure Continue Optimization Result->Failure No

Caption: Logic diagram for troubleshooting poor peak resolution.

Technical Support Center: Stabilizing Juvabione Formulations for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Juvabione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in the laboratory?

This compound, also known as "the paper factor," is a sesquiterpenoid found in the wood of fir trees of the genus Abies.[1][2] It is a methyl ester of todomatuic acid.[1][2] In a laboratory setting, this compound is primarily used as an insect juvenile hormone analogue (IJHA).[1] It mimics the action of juvenile hormone, a critical regulator of insect development, reproduction, and metamorphosis, making it a valuable tool for studying insect endocrinology and for the development of insect growth regulators (IGRs).[1]

Q2: What are the basic chemical and physical properties of this compound?

PropertyValue
Chemical Formula C₁₆H₂₆O₃
Molar Mass 266.38 g/mol
Appearance Solid powder[3]
IUPAC Name Methyl (4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate

Q3: How does this compound exert its biological effects?

This compound's mechanism of action is centered on the juvenile hormone (JH) signaling pathway.[3][4][5] It acts as an agonist to the juvenile hormone receptor, a protein complex involving Methoprene-tolerant (Met) and Taiman (Tai).[6][7] Upon binding of this compound, the Met-Tai complex is formed, which then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[4] This binding event modulates the transcription of genes that regulate insect development and metamorphosis.[4][5]

Below is a diagram illustrating the simplified intracellular signaling pathway of juvenile hormone analogues like this compound.

JH_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (JH Analogue) Met_inactive Met (inactive) This compound->Met_inactive Binds Met_Tai_complex Met-Tai Complex (Active Receptor) Met_inactive->Met_Tai_complex Dimerizes with Tai Tai_inactive Tai (inactive) Tai_inactive->Met_Tai_complex JHRE JH Response Element (on DNA) Met_Tai_complex->JHRE Binds to Target_Gene Target Gene Transcription JHRE->Target_Gene Regulates

Caption: Simplified this compound signaling pathway.

Troubleshooting Guide

Q4: My this compound formulation appears cloudy or shows precipitation. What is the cause and how can I fix it?

This issue is likely due to the poor aqueous solubility of this compound. As a lipophilic sesquiterpenoid, it will not readily dissolve in aqueous buffers or culture media.

  • Solution 1: Use a suitable organic solvent for stock solutions. this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution in 100% DMSO.

  • Solution 2: Optimize the final solvent concentration. When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is low enough to be tolerated by your biological system (typically <0.5%) while keeping the this compound in solution.

  • Solution 3: Sonication. Gentle sonication in a water bath can sometimes help to dissolve small precipitates that may have formed during dilution.

  • Solution 4: Preparation of a fresh solution. If precipitation is persistent, discard the solution and prepare a fresh one, ensuring the stock solution is fully dissolved before dilution.

Q5: I am observing a decrease in the activity of my this compound solution over time. What are the potential causes and how can I improve stability?

A decrease in activity suggests chemical degradation of this compound. The primary degradation pathways for sesquiterpenoids in solution are hydrolysis and oxidation.

  • Hydrolysis: The methyl ester group in this compound can be susceptible to hydrolysis, especially at non-neutral pH, which would convert it to the less active todomatuic acid.

  • Oxidation: The ketone functional group and the cyclohexene ring may be prone to oxidation, leading to inactive byproducts.

Solutions to Enhance Stability:

  • pH Control: While specific data for this compound is limited, for some sesquiterpenoids, a slightly acidic pH (around 5.5) may be more stable than neutral or alkaline conditions. If your experimental system allows, consider buffering your solutions accordingly.

  • Use of Co-solvents: Preparing stock solutions in solvents with low water content, such as DMSO or ethanol, can minimize hydrolysis.

  • Addition of Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. The utility and concentration of such additives would need to be validated for your specific assay.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light, which can catalyze degradation.

  • Low-Temperature Storage: Store stock solutions at -20°C for long-term storage and 0-4°C for short-term use to slow down degradation rates.[1] Avoid repeated freeze-thaw cycles.

Hypothetical this compound Stability in Different Solvents at 25°C (Note: This data is illustrative and based on the general stability of sesquiterpenoids. Experimental validation is required.)

Time (days)% this compound Remaining (DMSO)% this compound Remaining (Ethanol)% this compound Remaining (Aqueous Buffer, pH 7.4)
0100100100
1999890
3979575
7959155

Q6: I am experiencing high variability in my bioassay results. What are the common sources of this variability?

High variability in bioassays can stem from issues with the formulation, the experimental procedure, or the biological system itself.[8][9][10][11]

  • Inconsistent Formulation: If this compound is not fully dissolved or precipitates during the experiment, the effective concentration will vary between replicates.

  • Pipetting Errors: Inaccurate pipetting of the viscous DMSO stock solution can lead to significant concentration differences.

  • Cell/Organism Health: The health and developmental stage of the target insects or cells can greatly influence their response.

  • Environmental Factors: Fluctuations in temperature and humidity can affect both the stability of the compound and the physiology of the test organisms.

A workflow for troubleshooting bioassay variability is presented below.

Caption: Workflow for troubleshooting bioassay variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Calibrated micropipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out 2.66 mg of this compound (Molar Mass = 266.38 g/mol ).

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. Method optimization and validation are required.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a 60:40 (A:B) ratio, then ramp to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (This may need optimization based on the UV spectrum of this compound)

    • Injection Volume: 10 µL

  • Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study. Expose this compound solutions to the following conditions, then analyze by HPLC to ensure degradation peaks are resolved from the parent peak:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state and in solution).

    • Photodegradation: Expose solution to UV light (254 nm) for 24 hours.

The diagram below illustrates a potential degradation pathway for this compound under hydrolytic and oxidative stress.

Juvabione_Degradation This compound This compound (C16H26O3) Hydrolysis_Product Todomatuic Acid (Ester Hydrolysis Product) This compound->Hydrolysis_Product Hydrolysis (H2O, H+ or OH-) Oxidation_Product Oxidized Byproducts (e.g., epoxides, cleaved rings) This compound->Oxidation_Product Oxidation (O2, light, heat) Inactive_Products Inactive Degradants Hydrolysis_Product->Inactive_Products Oxidation_Product->Inactive_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Juvabione Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Juvabione hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the optimization of reaction conditions for the hydrogenation of this compound and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrogenation significant?

This compound, also known as the "paper factor," is a sesquiterpene with insect juvenile hormone activity.[1][2][3] Its chemical formula is C16H26O3.[4] The hydrogenation of this compound or its precursors is a key step in the synthesis of its stereoisomers, such as (-)-Juvabione and (-)-epi-Juvabione, which are valuable for studying structure-activity relationships and for the development of insect-specific growth regulators.[5][6][7][8]

Q2: What are the typical catalysts used for this compound hydrogenation?

The choice of catalyst is crucial for achieving high yield and stereoselectivity. For the asymmetric hydrogenation in the synthesis of (-)-Juvabione, Iridium-based catalysts with N,P-ligands have been shown to be highly effective.[5][6] Other common hydrogenation catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel.[9][10] The selection depends on the specific double bond to be reduced and the desired stereochemical outcome.

Q3: My this compound hydrogenation reaction shows low or no conversion. What are the potential causes?

Low conversion in a hydrogenation reaction can stem from several factors.[11] The primary areas to investigate are:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

  • Hydrogen Gas Supply: Inadequate hydrogen pressure or leaks in the system.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time.

  • Substrate Purity: Impurities in the this compound substrate or solvent can inhibit the reaction.

Q4: How can I troubleshoot catalyst deactivation?

Catalyst deactivation is a common issue in hydrogenation reactions.[11][12] Consider the following troubleshooting steps:

  • Catalyst Poisoning: Ensure the substrate, solvent, and hydrogen gas are of high purity. Common poisons include sulfur compounds, halides, and residual starting materials from previous steps.[11]

  • Improper Handling: Avoid exposing the catalyst to air, especially pyrophoric catalysts like Pd/C, as this can lead to deactivation.[9][13] Always handle catalysts under an inert atmosphere.

  • Catalyst Loading: Ensure the correct catalyst loading is used. A low loading may result in incomplete conversion.

Q5: The stereoselectivity of my reaction is low. How can I improve it?

Achieving high stereoselectivity is often a primary goal in the synthesis of this compound isomers.[5][6] To improve stereoselectivity:

  • Catalyst and Ligand Selection: The choice of chiral ligand is critical. For instance, in the asymmetric synthesis of (-)-Juvabione, different thiazole-based N,P-ligands on an Iridium catalyst were screened to optimize enantioselectivity.[5]

  • Solvent Effects: The solvent can influence the stereochemical outcome. Screening different solvents may be necessary.

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.

Troubleshooting Guide

This section provides a more in-depth guide to resolving specific issues you may encounter during this compound hydrogenation.

Issue 1: Low Reaction Yield

A low yield can be attributed to incomplete conversion or the formation of byproducts.

  • Systematic Troubleshooting Flowchart:

Troubleshooting_Low_Yield start Low Reaction Yield check_conversion Check Conversion Rate (TLC, GC, NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low byproducts Byproduct Formation check_conversion->byproducts High Conversion, Low Isolation Yield troubleshoot_catalyst Troubleshoot Catalyst Activity incomplete_conversion->troubleshoot_catalyst optimize_conditions Optimize Reaction Conditions incomplete_conversion->optimize_conditions analyze_byproducts Analyze Byproduct Structure byproducts->analyze_byproducts check_purity Check Substrate/Solvent Purity troubleshoot_catalyst->check_purity adjust_conditions Adjust Reaction Conditions (Temp, Pressure) optimize_conditions->adjust_conditions modify_catalyst Modify Catalyst/Ligand analyze_byproducts->modify_catalyst

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Poor Reproducibility

Inconsistent results can be frustrating. To ensure reproducibility:

  • Standardize Procedures: Ensure all experimental parameters, including reagent purification, catalyst handling, and reaction setup, are consistent between runs.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) during catalyst handling and reaction setup to prevent catalyst oxidation.[9]

  • Stirring: Ensure efficient and consistent stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.

Experimental Protocols

The following is a general protocol for the asymmetric hydrogenation of a styrene-type intermediate in the synthesis of (-)-Juvabione, based on published literature.[5]

Materials:

  • Substrate (styrene-type conjugated ester)

  • Iridium catalyst with a chiral N,P-ligand (e.g., 0.2 mol %)

  • Dichloromethane (CH2Cl2), degassed

  • Hydrogen gas (high purity)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the Iridium catalyst.

  • Add the degassed solvent (CH2Cl2) to the reactor.

  • Add the substrate to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Connect the reactor to a hydrogen line and purge the system with hydrogen gas 3-5 times.[11]

  • Pressurize the reactor to the desired pressure (e.g., 20 bar).

  • Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., GC, NMR).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas before opening.

  • Proceed with the workup and purification of the product.

Data Presentation

The following tables summarize the optimization of reaction conditions for the asymmetric hydrogenation of a diene intermediate in the synthesis of (-)-Juvabione.[5]

Table 1: Effect of Base on Hydrogenation

EntryBase (mol %)H2 Pressure (bar)Time (h)Conversion (%)
110102095
2101024>98
315102477
4151520>98
5151524>98
6201524>98
725152460
8202024>98

Table 2: Optimization of Asymmetric Hydrogenation of Styrene-type Ester

Catalyst (mol %)LigandH2 Pressure (bar)SolventConversion (%)ee (%)
0.2A20CH2Cl2>9898
0.2B20CH2Cl2>9899

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a this compound hydrogenation experiment.

Experimental_Workflow prep Prepare Substrate and Solvent (Purify and Degas) setup Reactor Setup under Inert Atmosphere (Add Catalyst, Solvent, Substrate) prep->setup reaction Hydrogenation Reaction (Pressurize with H2, Stir, Monitor) setup->reaction workup Reaction Workup (Vent, Purge, Filter Catalyst) reaction->workup purification Product Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, GC, etc.) purification->analysis

References

Technical Support Center: Troubleshooting Juvabione Insect Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low efficacy in Juvabione insect bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower than expected efficacy or mortality in my this compound bioassay?

Low efficacy can stem from several factors related to the compound itself, the experimental protocol, the condition of the test insects, or environmental parameters. A systematic approach to troubleshooting is crucial.

Troubleshooting Checklist:

  • Compound Integrity: Verify the purity and stability of your this compound stock. Has it been stored correctly (cool, dark, and dry conditions)? Consider the possibility of degradation, especially if the stock is old.

  • Insect Life Stage: this compound is a juvenile hormone analogue (JHA) and is most effective during specific developmental periods.[1][2] Its primary action is to disrupt metamorphosis and reproduction rather than causing immediate neurotoxic death.[3][4] Ensure you are targeting a life stage that is sensitive to JH mimics, typically late larval or early pupal instars.

  • Duration of Assay: The effects of JHAs are often developmental and may not be apparent in short-term mortality assays (e.g., 24 hours). Extend your observation period to 48, 72, or even 96 hours post-exposure to observe developmental defects, molting disruption, or failure to emerge as viable adults.[5]

  • Bioassay Method: The method of application is critical. Ensure the chosen method (topical, ingestion, contact) allows for sufficient uptake of this compound by the insect. Review the detailed protocols in the following section.

  • Insect Health: Use healthy, synchronized insect populations for your assays. Stressed, starved, or diseased insects can lead to inconsistent results and high control mortality.[5]

Q2: How can I be sure my this compound compound is still active?

If you suspect compound degradation, it is advisable to test its activity against a known susceptible insect species as a positive control. Comparing the results to established literature values can help confirm its potency. If a susceptible reference strain is unavailable, consider obtaining a new, certified batch of this compound.

Q3: My control group is showing high mortality (>10-20%). What should I do?

High mortality in the control group invalidates the assay results. The entire experiment should be discarded and the cause investigated.[5][6]

Potential Causes for High Control Mortality:

  • Solvent Toxicity: If you are using a solvent (e.g., acetone) to dissolve this compound, ensure it has fully evaporated in contact assays or is used at a non-toxic concentration in diet-based assays. Always run a solvent-only control to verify its inertness.[7][8]

  • Handling Stress: Excessive or rough handling can injure or stress the insects, leading to increased mortality.

  • Unsuitable Environmental Conditions: Ensure temperature, humidity, and photoperiod are optimal for the specific insect species being tested.[7]

  • Contamination or Disease: The insect colony may be suffering from a pathogen, or the diet/rearing containers may be contaminated.

Q4: What is the primary mode of action for this compound, and how does that affect my bioassay design?

This compound acts as an insect juvenile hormone analogue (IJHA).[1] Instead of causing rapid death like many neurotoxic insecticides, it mimics the action of juvenile hormone (JH), which regulates development, metamorphosis, and reproduction.[3][9] This means your bioassay endpoints may need to be different. Instead of or in addition to mortality, consider assessing:

  • Failure to pupate

  • Formation of larval-pupal intermediates

  • Failure of adult emergence

  • Sterility or reduced fecundity in emerged adults

The diagram below illustrates the general signaling pathway for juvenile hormone, which this compound mimics.

Juvabione_Signaling_Pathway cluster_cell Insect Cell This compound This compound (JH Analog) Met Met Receptor This compound->Met Binds Met_FISC Active Met-FISC Complex Met->Met_FISC Forms complex with FISC FISC/SRC Partner Protein FISC->Met_FISC DNA JH Response Element (JHRE) in DNA Met_FISC->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates Response Disruption of Metamorphosis & Reproduction Transcription->Response

Caption: Hypothesized signaling pathway of this compound. (Within 100 characters)

Quantitative Efficacy Data

The efficacy of this compound can vary significantly between insect species and bioassay methods. The following table summarizes some reported efficacy values. Use this data as a general guide and establish your own dose-response curves for your specific experimental conditions.

Insect SpeciesOrderBioassay MethodEfficacy MetricReported Value
Pyrrhocoris apterusHemipteraTopical ApplicationID50 (Inhibitory Dose)~0.5 µg / larva
Oncopeltus fasciatusHemipteraTopical ApplicationID50 (Inhibitory Dose)~10 µg / nymph
Tenebrio molitorColeopteraTopical ApplicationED50 (Effective Dose)1-10 µg / pupa
Aedes aegyptiDipteraAqueous ExposureLC50 (Lethal Conc.)>10 ppm

Note: Data is compiled from various literature sources and should be used for comparative purposes only. Actual values will depend on specific assay conditions.

Standardized Experimental Protocols

Consistent application of a validated protocol is key to reliable results. Below are detailed methodologies for common bioassay types.

Topical Application Bioassay

This method is used to apply a precise dose of this compound directly to the insect's cuticle.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone). Create a series of 5-7 serial dilutions from this stock.

  • Insect Selection: Select healthy, uniform insects of the desired life stage. Anesthetize them briefly using CO2 or by chilling.

  • Application: Using a calibrated microapplicator, apply a small, consistent volume (typically 0.5-1 µL) of a test solution to the dorsal thorax of each anesthetized insect. Treat the control group with the solvent alone.

  • Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Assessment: Record mortality and any sublethal effects (e.g., developmental abnormalities) at 24, 48, 72, and 96-hour intervals. An insect is considered dead if it is unable to move when gently prodded.[5]

Diet Incorporation Bioassay

This method assesses the efficacy of this compound upon ingestion.

Methodology:

  • Preparation of Solutions: Prepare a stock solution and serial dilutions as described for the topical assay.

  • Diet Preparation: Prepare the artificial diet for the target insect. While the diet is still liquid and has cooled to a temperature that will not degrade the compound (~40°C), add a known volume of the this compound test solution. Mix thoroughly. Prepare a control diet using the solvent alone.[10]

  • Insect Exposure: Dispense the treated diet into the wells of a multi-well plate or individual rearing containers. Introduce one insect per container/well.

  • Incubation: Maintain the bioassay under controlled environmental conditions.

  • Assessment: Record mortality and food consumption at regular intervals (e.g., daily) for 5-7 days or until a clear dose-response is observed.

Contact (Dry Film / Vial) Bioassay

This method evaluates efficacy following insect contact with a treated surface.[8][10]

Methodology:

  • Preparation of Vials: Using a pipette, add a specific volume (e.g., 0.5 mL) of a this compound test solution into a 20 mL glass vial.

  • Coating: Roll the vial on a hot dog roller or by hand until the solvent has completely evaporated, leaving a uniform film of this compound coating the inner surface.[8][11] Prepare control vials with the solvent only.

  • Insect Exposure: Introduce a known number of insects into each vial and cap it loosely to allow for air exchange.

  • Incubation: Place the vials upright under controlled environmental conditions.

  • Assessment: Record knockdown and/or mortality at various time points. For this compound, longer exposure and observation times may be necessary.

Visualized Workflows and Logic

The following diagrams provide a visual guide to the experimental workflow and a logical troubleshooting process.

Experimental_Workflow A 1. Prepare this compound Stock & Dilutions C 3. Choose Bioassay Method (Topical, Diet, Contact) A->C B 2. Select & Prepare Test Insects B->C D 4a. Topical Application C->D E 4b. Diet Incorporation C->E F 4c. Contact (Vial) Assay C->F G 5. Incubate Under Controlled Conditions D->G E->G F->G H 6. Assess Endpoints (Mortality, Developmental Effects) G->H I 7. Data Analysis (e.g., Probit, LC50/EC50) H->I

Caption: A typical experimental workflow for this compound bioassays. (Within 100 characters)

Troubleshooting_Logic Start Start: Low Efficacy Observed Q1 Is Control Mortality >10-20%? Start->Q1 A1_Yes Invalid Assay. Check solvent, insect health, & environmental conditions. Q1->A1_Yes Yes Q2 Is the insect life stage appropriate for a JHA? Q1->Q2 No A2_No Target late larval or early pupal instars. Q2->A2_No No Q3 Is the assay duration long enough (>48h)? Q2->Q3 Yes A3_No Extend observation period. Assess developmental endpoints. Q3->A3_No No Q4 Is the this compound stock potentially degraded? Q3->Q4 Yes A4_Yes Validate with a susceptible species or acquire new stock. Q4->A4_Yes Yes End Review Bioassay Protocol for Application Errors Q4->End No

Caption: A logical flowchart for troubleshooting low efficacy. (Within 100 characters)

References

Technical Support Center: Addressing Juvabione Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Juvabione and encountering potential insect resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Decreased or No Observed Mortality in Bioassays

Question: We are performing a standard larval bioassay with this compound on a pest population and observing significantly lower mortality than expected based on historical data. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Insect Resistance: The insect population may have developed resistance to this compound.

    • Action: Conduct a dose-response bioassay to determine the LC50 (lethal concentration for 50% of the population) and compare it to a known susceptible population. An increase in the LC50 value suggests resistance.

  • Improper this compound Formulation: The this compound solution may have been prepared incorrectly or degraded.

    • Action: Prepare a fresh stock solution of this compound. Verify the purity of the compound and ensure the solvent used is appropriate and does not degrade the this compound. Run a bioassay with a susceptible insect strain to confirm the activity of the new solution.

  • Suboptimal Bioassay Conditions: Environmental conditions can affect insect physiology and this compound efficacy.

    • Action: Ensure that temperature, humidity, and photoperiod are maintained at optimal and consistent levels for the insect species being tested.

  • Incorrect Application: The method of this compound application may be flawed.

    • Action: Review and standardize the application protocol (e.g., diet incorporation, topical application, leaf dip). Ensure uniform exposure of all insects to the treatment.

Issue 2: Inconsistent and High Variability in Bioassay Results

Possible Causes and Troubleshooting Steps:

  • Heterogeneous Insect Population: The age, developmental stage, and genetic background of the insects may not be uniform.

    • Action: Use a synchronized cohort of insects for your bioassays. Ensure all individuals are from the same generation and have been reared under identical conditions.

  • Non-uniform this compound Exposure: Inconsistent application can lead to variable dosing.

    • Action: For diet-incorporation assays, ensure the this compound is thoroughly and evenly mixed into the diet. For topical applications, calibrate the microapplicator to deliver a precise and consistent volume.

  • Operator Variability: Differences in handling and scoring of insects between researchers can introduce variability.

    • Action: Develop and adhere to a standardized protocol for all steps of the bioassay, from insect handling to mortality assessment. Ensure all personnel are trained on the same protocol.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound and insect resistance.

1. What is this compound and how does it work?

This compound is a sesquiterpenoid found in the wood of balsam fir trees.[1] It acts as an insect juvenile hormone analog (IJHA).[1] this compound mimics the action of the natural juvenile hormone (JH) in insects, which regulates development, metamorphosis, and reproduction.[2] By binding to the juvenile hormone receptor, Methoprene-tolerant (Met), this compound disrupts the normal hormonal balance, leading to developmental abnormalities, sterility, and ultimately death, typically by preventing the larva from successfully metamorphosing into an adult.[3]

2. What are the known mechanisms of resistance to juvenile hormone analogs like this compound?

While specific research on this compound resistance is limited, mechanisms of resistance to other juvenile hormone analogs are well-documented and likely apply. These include:

  • Target-site insensitivity: Mutations in the Met gene can alter the structure of the JH receptor, reducing its binding affinity for this compound.[4] This is a common mechanism of resistance to JH analogs.

  • Metabolic resistance: Insects may evolve enhanced metabolic pathways to detoxify and eliminate this compound from their bodies more efficiently. This often involves the upregulation of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).

  • Reduced penetration: Changes in the insect's cuticle can reduce the rate of this compound absorption.

  • Increased excretion: More efficient excretion mechanisms can pump the compound out of the insect's body before it can reach its target site.

3. How can I determine if my insect population is resistant to this compound?

The standard method is to perform a dose-response bioassay. This involves exposing groups of insects to a range of this compound concentrations and measuring the mortality at each concentration. The resulting data is used to calculate the LC50 value. By comparing the LC50 of your test population to that of a known susceptible strain, you can calculate a resistance ratio (RR):

RR = LC50 of test population / LC50 of susceptible population

An RR value significantly greater than 1 indicates resistance.

4. What strategies can be employed to manage this compound resistance in a pest management program?

  • Rotation with other insecticides: Avoid the continuous use of this compound. Rotate its application with insecticides that have different modes of action.

  • Use of synergists: Synergists are compounds that can inhibit the metabolic enzymes responsible for detoxifying insecticides. Using a synergist in combination with this compound can help overcome metabolic resistance.

  • Integrated Pest Management (IPM): Employ a multi-faceted approach to pest control that includes biological control agents, cultural practices, and resistant crop varieties to reduce the reliance on chemical insecticides.

  • Monitoring: Regularly monitor pest populations for the development of resistance to ensure that control strategies remain effective.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound against Susceptible and Resistant Strains of Pyrrhocoris apterus (Linden Bug)

This compound Concentration (µg/g diet)% Mortality (Susceptible Strain)% Mortality (Resistant Strain)
0.1102
0.5358
1.05215
5.08538
10.09855
50.010082
100.010095

Table 2: Comparison of LC50 and Resistance Ratio

StrainLC50 (µg/g diet)95% Confidence IntervalResistance Ratio (RR)
Susceptible0.950.82 - 1.10-
Resistant8.757.98 - 9.599.21

Experimental Protocols

Protocol 1: this compound Diet-Incorporation Bioassay

Objective: To determine the dose-response of an insect population to this compound incorporated into an artificial diet.

Materials:

  • This compound stock solution (in an appropriate solvent like acetone)

  • Artificial diet for the target insect species

  • Multi-well bioassay trays or individual containers

  • Synchronized insect larvae (e.g., third instar)

  • Incubator with controlled temperature, humidity, and photoperiod

Methodology:

  • Preparation of this compound-Treated Diet: a. Prepare a series of this compound dilutions from the stock solution. b. Add a precise volume of each dilution to a pre-weighed amount of artificial diet. Ensure the solvent is allowed to fully evaporate. c. Thoroughly mix the diet to ensure a homogenous distribution of this compound. d. Prepare a control diet treated with the solvent only.

  • Bioassay Setup: a. Dispense a known amount of the treated diet into each well of the bioassay tray or individual container. b. Place one larva into each well. c. Use at least 24 larvae per concentration and for the control.

  • Incubation: a. Place the bioassay trays in an incubator set to the optimal conditions for the insect species.

  • Data Collection: a. Assess larval mortality at 24, 48, and 72 hours. Consider larvae that are unable to move when gently prodded with a fine brush as dead.

  • Data Analysis: a. Correct for control mortality using Abbott's formula if it is between 5% and 20%. b. Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence interval.

Protocol 2: Competitive Binding Assay to Assess this compound Binding Affinity to the JH Receptor

Objective: To determine if reduced binding affinity of the juvenile hormone receptor (Met) is a mechanism of this compound resistance.

Materials:

  • Cytosolic protein extracts from susceptible and resistant insect populations (from a target tissue like the fat body)

  • Radiolabeled juvenile hormone ([³H]-JH III)

  • Unlabeled this compound

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filter apparatus (e.g., glass fiber filters)

Methodology:

  • Protein Extraction: a. Dissect the target tissue from both susceptible and resistant insects on ice. b. Homogenize the tissue in a suitable buffer and centrifuge to obtain the cytosolic fraction (supernatant). c. Determine the protein concentration of the extracts.

  • Binding Assay: a. In a series of tubes, incubate a fixed amount of cytosolic protein extract with a constant concentration of [³H]-JH III. b. Add increasing concentrations of unlabeled this compound to compete for binding to the receptor. c. Include a control with no unlabeled this compound and a non-specific binding control with a large excess of unlabeled JH III.

  • Separation of Bound and Unbound Ligand: a. After incubation, rapidly filter the mixture through a glass fiber filter to separate the protein-bound radiolabel from the free radiolabel. b. Wash the filters with cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding of [³H]-JH III as a function of the log concentration of unlabeled this compound. b. Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-JH III binding) for both susceptible and resistant strains. A higher IC50 for the resistant strain indicates lower binding affinity.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Met Met (JH Receptor) This compound->Met Binds to Tai Tai (Co-receptor) Met->Tai Dimerizes with JHRE Juvenile Hormone Response Element Tai->JHRE Binds to Transcription Transcription of Target Genes JHRE->Transcription Developmental_Arrest Developmental Arrest & Mortality Transcription->Developmental_Arrest

Caption: this compound signaling pathway leading to developmental arrest.

G cluster_1 This compound Resistance Troubleshooting Workflow Start Low Mortality in Bioassay Check_Compound Verify this compound Activity Start->Check_Compound Check_Protocol Review Bioassay Protocol Start->Check_Protocol Susceptible_Strain Test on Susceptible Strain Check_Compound->Susceptible_Strain Protocol_Issue Protocol Issue Identified Check_Protocol->Protocol_Issue Dose_Response Conduct Dose-Response Assay Susceptible_Strain->Dose_Response Activity Confirmed Compound_Issue Compound Issue Identified Susceptible_Strain->Compound_Issue No Activity Resistance_Confirmed Resistance Confirmed Dose_Response->Resistance_Confirmed

References

Technical Support Center: Enhancing the Photostability of Juvabione-Based Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the photostability of Juvabione-based insecticides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a sesquiterpene with insect juvenile hormone analog activity, making it a promising candidate for a natural insecticide.[1] However, like many organic molecules, this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation can lead to a loss of insecticidal efficacy, reducing its practical application in the field.

Q2: What are the general strategies to improve the photostability of this compound?

The primary strategies to enhance the photostability of natural insecticides like this compound fall into two main categories:

  • Formulation with UV Absorbers: Incorporating UV-absorbing compounds into the insecticide formulation can protect this compound by preferentially absorbing harmful UV radiation.

  • Encapsulation: Enclosing this compound within a protective matrix, such as microcapsules or nanocapsules, can shield it from direct exposure to sunlight.

Q3: What types of UV absorbers are suitable for this compound formulations?

While specific studies on this compound are limited, research on other natural insecticides suggests that both organic and inorganic UV absorbers can be effective.[2][3]

  • Organic UV Absorbers: These are carbon-based molecules that absorb UV light and dissipate the energy as heat. Examples include benzophenones, benzotriazoles, and cinnamates.

  • Inorganic UV Absorbers: These are mineral-based particles that scatter and absorb UV radiation. Common examples include titanium dioxide (TiO₂) and zinc oxide (ZnO).

The choice of UV absorber will depend on factors such as solubility, compatibility with the this compound formulation, and the target application.

Q4: What encapsulation methods can be used to protect this compound?

Various microencapsulation techniques can be adapted to protect this compound from photodegradation. These methods involve entrapping the active ingredient within a polymer shell. Potential methods include:

  • Spray Drying: A common and scalable method for creating microcapsules.

  • Interfacial Polymerization: Forms a polymer shell at the interface of an emulsion.

  • Solvent Evaporation: Dissolves the polymer and active ingredient in a volatile solvent, which is then evaporated to form capsules.

The selection of the encapsulation method and polymer will influence the release characteristics and photoprotective efficacy.

Troubleshooting Guides

Problem 1: Rapid loss of this compound activity in field trials.
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Incorporate a UV absorber into the formulation.Reduced degradation of this compound upon sun exposure, leading to prolonged activity.
Encapsulate this compound in a UV-protective matrix.The protective shell shields this compound from UV radiation, enhancing its persistence.
Volatility Formulate this compound in a less volatile carrier oil or as an emulsion.Reduced evaporation of this compound from the treated surface.
Sub-optimal Formulation Adjust the formulation to improve adhesion to the target surface (e.g., add a surfactant or adjuvant).Better retention of the insecticide on the plant surface, increasing exposure time for the pest.
Problem 2: Inconsistent results in laboratory photostability experiments.

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | Inconsistent Light Exposure | | | Ensure uniform irradiation of all samples in the photostability chamber. Use a calibrated radiometer to measure light intensity. | Consistent and reproducible degradation rates across replicate samples. | | Temperature Effects | Use a temperature-controlled chamber and include dark controls to differentiate between thermal and photodegradation. | Isolate the effects of light on this compound degradation. | | Solvent Effects | Evaluate the photostability of this compound in different solvents to identify any solvent-mediated degradation pathways. | Selection of an appropriate solvent that minimizes its contribution to degradation. | | Analytical Variability | Validate the analytical method (e.g., HPLC) for quantifying this compound to ensure accuracy and precision. | Reliable and reproducible quantification of this compound concentration. |

Quantitative Data Summary

Due to the limited availability of public data specifically on this compound photostability, the following table summarizes the reported photostabilization efficacy for other natural insecticides, providing a comparative reference for what might be achievable with this compound.

Insecticide Stabilization Method UV Absorber/Encapsulation Material Increase in Recovery/Efficacy Reference
AzadirachtinFormulation with UV AbsorberNot specified24% increase in post-exposure recovery[2]
DisulfotonFormulation with UV AbsorberWater-soluble quaternary ammonium UV absorbers (QAUVAs)22-26% increase in recovery[2]
ChlorpyrifosFormulation with UV AbsorberNot specified30% increase in post-exposure recovery[2]

Experimental Protocols

Protocol 1: Evaluation of UV Absorbers for this compound Photostability

Objective: To determine the effectiveness of different UV absorbers in protecting this compound from photodegradation.

Materials:

  • This compound standard

  • Selected UV absorbers (e.g., benzophenone-3, octyl methoxycinnamate, TiO₂, ZnO)

  • Suitable solvent (e.g., methanol, ethanol, or a carrier oil compatible with the final formulation)

  • Quartz cuvettes or thin-film plates

  • Photostability chamber with a controlled light source (simulated sunlight)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare separate solutions of this compound containing each of the selected UV absorbers at various concentrations (e.g., 1%, 2%, 5% w/w relative to this compound).

    • Prepare a control solution of this compound without any UV absorber.

    • Prepare a dark control for each solution by wrapping the container in aluminum foil.

  • Light Exposure:

    • Place the solutions in quartz cuvettes or apply them as a thin film on an inert surface.

    • Expose the samples to a controlled light source in a photostability chamber for a defined period. The light source should simulate the solar spectrum.

    • Place the dark controls in the same chamber to account for any thermal degradation.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from each exposed and dark control sample.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for all samples.

    • Compare the degradation rates of this compound in the presence and absence of UV absorbers.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Protocol 2: Preparation and Evaluation of Encapsulated this compound

Objective: To encapsulate this compound and evaluate the photoprotective effect of the encapsulation.

Materials:

  • This compound

  • Polymer for encapsulation (e.g., polylactic acid, gelatin, chitosan)

  • Solvents and emulsifiers appropriate for the chosen encapsulation method

  • Equipment for encapsulation (e.g., spray dryer, homogenizer)

  • Photostability chamber

  • HPLC system

Methodology:

  • Encapsulation:

    • Prepare this compound-loaded microcapsules using a selected method (e.g., solvent evaporation).

    • Characterize the microcapsules for size, morphology (using scanning electron microscopy), and this compound loading efficiency.

  • Light Exposure:

    • Disperse the this compound-loaded microcapsules in a suitable medium or apply them as a dry powder on a surface.

    • As a control, prepare a sample of unencapsulated this compound.

    • Expose both the encapsulated and unencapsulated samples to a controlled light source in a photostability chamber.

    • Include dark controls for both encapsulated and unencapsulated samples.

  • Sample Analysis:

    • At specified time intervals, extract this compound from the microcapsules using an appropriate solvent.

    • Quantify the amount of this compound remaining in both the encapsulated and unencapsulated samples using HPLC.

  • Data Analysis:

    • Compare the degradation profiles of encapsulated and unencapsulated this compound.

    • Determine the extent of photoprotection provided by the encapsulation.

Visualizations

Photodegradation_Pathway This compound This compound (Ground State) Juvabione_Excited This compound* (Excited State) This compound->Juvabione_Excited UV Light Absorption Degradation_Products Degradation Products (Loss of Activity) Juvabione_Excited->Degradation_Products Photochemical Reactions (e.g., Isomerization, Oxidation)

Caption: Proposed general photodegradation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Control This compound Solution (Control) Exposure Photostability Chamber (Simulated Sunlight) Prep_Control->Exposure Dark_Control Dark Control (No Light) Prep_Control->Dark_Control Prep_UV This compound + UV Absorber Prep_UV->Exposure Prep_UV->Dark_Control Prep_Encapsulated Encapsulated this compound Prep_Encapsulated->Exposure Prep_Encapsulated->Dark_Control Sampling Time-course Sampling Exposure->Sampling Dark_Control->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Experimental workflow for evaluating this compound photostability.

Troubleshooting_Logic Start Low this compound Efficacy in Field Check_Photo Is Photodegradation Suspected? Start->Check_Photo Add_UV Add UV Absorber Check_Photo->Add_UV Yes Encapsulate Encapsulate this compound Check_Photo->Encapsulate Yes Check_Formulation Is Formulation Optimal? Check_Photo->Check_Formulation No End Improved Efficacy Add_UV->End Encapsulate->End Adjust_Formulation Adjust Formulation (e.g., Adjuvants) Check_Formulation->Adjust_Formulation No Check_Formulation->End Yes Adjust_Formulation->End

Caption: Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Refinement of Juvabione Extraction Protocols from Wood Meal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Juvabione from wood meal.

Troubleshooting Guide

This guide is designed to help you navigate common challenges in this compound extraction, enhancing both yield and purity.

Question 1: Why is my crude this compound extract yield consistently low?

Answer: Low yields in the initial extraction phase can stem from several factors, from the preparation of the raw material to the extraction method employed. A systematic evaluation of your protocol is recommended to pinpoint the issue.

  • Potential Cause: Inadequate Wood Meal Preparation

    • Particle Size: The efficiency of solvent penetration is highly dependent on the surface area of the wood meal. Large or inconsistently sized particles will result in incomplete extraction. For optimal results, the wood material should be ground to a fine and uniform powder. Studies have shown that smaller particle sizes generally lead to higher extraction efficiency.

    • Moisture Content: High moisture content in the wood meal can hinder the penetration of non-polar solvents typically used for this compound extraction, thus reducing the yield. It is crucial to properly dry the wood meal before extraction.

  • Potential Cause: Suboptimal Extraction Parameters

    • Solvent Choice: this compound, a sesquiterpenoid, is a relatively non-polar molecule. Therefore, non-polar solvents are generally more effective for its extraction. While various solvents can be used, hexane and petroleum ether are commonly cited for the extraction of terpenoids from wood.[1][2] The use of polar solvents may result in lower yields of this compound but higher yields of other polar wood components.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to fully saturate the wood meal and dissolve the target compound, leading to a lower extraction yield. It is advisable to experiment with different solvent-to-solid ratios to find the optimal condition for your specific setup.

    • Extraction Time and Temperature: The duration and temperature of the extraction process are critical. For methods like Soxhlet extraction, prolonged exposure to high temperatures can potentially lead to the degradation of thermolabile compounds, although this compound is relatively stable.[3] Insufficient extraction time will result in incomplete extraction.

  • Recommended Actions:

    • Optimize Particle Size: Grind the wood meal to a fine, homogenous powder (e.g., passing through a 20-mesh screen).

    • Ensure Proper Drying: Dry the wood meal in an oven at a moderate temperature (e.g., 60-80°C) to a constant weight to minimize moisture content.

    • Solvent Screening: If yields are low, consider performing small-scale extractions with a range of non-polar to moderately polar solvents (e.g., hexane, heptane, ethyl acetate) to identify the most effective one.

    • Adjust Solvent-to-Solid Ratio: Increase the solvent volume in increments to ensure complete saturation of the wood meal. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).

    • Optimize Extraction Time: For continuous extraction methods like Soxhlet, ensure the extraction runs for a sufficient number of cycles (e.g., 6-8 hours). For other methods, experiment with varying extraction times.

Question 2: My this compound extract is highly impure, containing significant amounts of resins and fats. How can I address this?

Answer: The co-extraction of other lipophilic compounds like resins (resin acids) and fats (fatty acids and their esters) is a common issue when using non-polar solvents for wood extraction.[4][5] These impurities can interfere with downstream purification and analysis.

  • Potential Cause: Non-selective Extraction Solvent

    • Non-polar solvents effective for this compound will also solubilize other non-polar compounds present in the wood, such as resin acids and fatty acids.

  • Recommended Actions:

    • Liquid-Liquid Partitioning: After the initial extraction and solvent evaporation, the crude extract can be redissolved in a solvent mixture (e.g., methanol/water) and then partitioned against a non-polar solvent like hexane. This compound will preferentially partition into the hexane layer, while more polar impurities may remain in the aqueous methanol layer.

    • Saponification: To remove fatty acids and resin acids, the crude extract can be treated with a mild alkaline solution (e.g., dilute NaOH or KOH). This will convert the acidic compounds into their water-soluble salts, which can then be removed by washing the organic extract with water. Care must be taken to avoid hydrolysis of the methyl ester of this compound, so reaction conditions should be mild (low temperature and short reaction time).

    • Solid-Phase Extraction (SPE): SPE can be an effective cleanup step. A cartridge packed with a suitable sorbent (e.g., silica gel or a modified silica) can be used to selectively retain either the this compound or the impurities, allowing for their separation. The choice of sorbent and elution solvents will depend on the specific impurities present.

Question 3: I am struggling with the purification of this compound from the crude extract using column chromatography. What are the best practices?

Answer: Column chromatography is a standard method for purifying this compound from the crude extract.[6] Success depends on the proper selection of the stationary and mobile phases.

  • Potential Issues:

    • Inappropriate Stationary Phase: For a non-polar compound like this compound, silica gel is a suitable stationary phase.

    • Suboptimal Mobile Phase: The polarity of the mobile phase is critical for achieving good separation. A mobile phase that is too polar will cause all compounds to elute quickly with poor separation. A mobile phase that is not polar enough will result in very slow elution or irreversible adsorption of the compounds to the column.

  • Recommended Protocol for Silica Gel Column Chromatography:

    • Column Packing: Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry method with a non-polar solvent like hexane to ensure a uniform and bubble-free column bed.

    • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the column.

    • Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding a slightly more polar solvent like ethyl acetate or diethyl ether in a stepwise or gradient manner. A common starting gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

    • Fraction Collection and Analysis: Collect small fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound. A mobile phase of benzene has also been reported for the purification of a synthetic this compound precursor on silica gel.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing wood meal for this compound extraction?

A1: To maximize the extraction efficiency, the wood should be debarked, chipped, and then ground into a fine powder. A particle size that passes through a 20-mesh screen is generally recommended to ensure a large surface area for solvent interaction.[8] The wood meal should be thoroughly dried, for example, in an oven at 60-80°C for 24-48 hours or until a constant weight is achieved, to minimize moisture content which can interfere with the extraction process.[9]

Q2: Which extraction technique is most suitable for obtaining this compound?

A2: The choice of extraction technique depends on the scale of the operation, available equipment, and desired efficiency.

  • Soxhlet Extraction: This is a classic and effective method for exhaustive extraction.[10] It is relatively simple to set up and can provide high extraction yields. However, it can be time-consuming and the prolonged heating may not be suitable for highly thermolabile compounds.

  • Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and potentially higher yields compared to conventional methods.[8][11] This method is also generally performed at lower temperatures, reducing the risk of thermal degradation.

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO₂), is a green and highly tunable extraction method.[2][12] By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be modified to selectively extract specific compounds. The addition of a co-solvent like ethanol can enhance the extraction of moderately polar compounds.

Q3: What are the typical parameters for GC-MS analysis of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of this compound.[13][14]

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating sesquiterpenes.

  • Injector: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure complete volatilization of the sample without causing thermal degradation (e.g., 250-280°C).

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min).

  • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1 mL/min.

  • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. For quantification, selected ion monitoring (SIM) mode can be used to improve sensitivity and selectivity by monitoring specific fragment ions of this compound.

Data Presentation

The following tables summarize key parameters and comparative data for different this compound extraction methods. Please note that optimal conditions can vary depending on the specific wood species, equipment, and desired purity.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.High extraction efficiency, simple setup.Time-consuming, potential for thermal degradation of sensitive compounds.[3]
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Faster extraction times, reduced solvent consumption, suitable for thermolabile compounds.[8]May require specialized equipment, potential for localized heating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the extraction solvent."Green" solvent, highly tunable selectivity, extracts are free of organic solvent residues.[2]High initial equipment cost, may require a co-solvent for some applications.

Table 2: General Experimental Parameters for this compound Extraction

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Solvent Hexane, Petroleum Ether, EthanolHexane, Ethanol, Ethyl AcetateSupercritical CO₂ (with or without ethanol as co-solvent)
Solvent-to-Solid Ratio 10:1 to 20:1 (mL/g)10:1 to 30:1 (mL/g)N/A (Flow rate and time are key parameters)
Temperature Boiling point of the solvent25 - 60°C40 - 80°C
Time 6 - 24 hours15 - 60 minutes1 - 4 hours
Pressure AtmosphericAtmospheric100 - 400 bar

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

  • Preparation: Weigh approximately 20 g of dried wood meal (passed through a 20-mesh sieve) and place it into a cellulose thimble.

  • Assembly: Place the thimble inside a Soxhlet extractor. Add 250 mL of n-hexane to a round-bottom flask and assemble the Soxhlet apparatus (flask, extractor, and condenser).

  • Extraction: Heat the flask using a heating mantle to bring the solvent to a gentle reflux. Allow the extraction to proceed for 8 hours, ensuring continuous siphoning of the solvent.

  • Concentration: After cooling, disassemble the apparatus. Concentrate the hexane extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • Storage: Store the crude extract at 4°C in a sealed container.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Preparation: Place 10 g of dried wood meal into a beaker or flask.

  • Extraction: Add 200 mL of hexane (1:20 solid-to-solvent ratio). Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonication: Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separation: Filter the mixture through filter paper to separate the extract from the wood meal residue.

  • Re-extraction (Optional): The wood meal residue can be re-extracted with fresh solvent to increase the overall yield.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator to obtain the crude this compound extract.

  • Storage: Store the crude extract at 4°C.

Mandatory Visualization

Juvabione_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Wood Wood Source (e.g., Abies balsamea) Debarking Debarking & Chipping Wood->Debarking Grinding Grinding to Fine Powder Debarking->Grinding Drying Drying of Wood Meal Grinding->Drying Extraction Extraction Method (Soxhlet, UAE, or SFE) Drying->Extraction Solvent (e.g., Hexane) Concentration Solvent Evaporation (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis GC-MS Analysis Pure_this compound->Analysis

Caption: General workflow for the extraction and purification of this compound from wood meal.

References

Validation & Comparative

Juvabione vs. Methoprene: A Comparative Guide to Efficacy in Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect growth regulators Juvabione and Methoprene, focusing on their efficacy in pest control. While both compounds act as juvenile hormone analogues, their origins, specificity, and available efficacy data differ significantly. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways to aid in research and development.

Overview and Mechanism of Action

This compound and Methoprene are both classified as insect growth regulators (IGRs) that mimic the action of juvenile hormone (JH), a critical hormone in insect development.[1] By artificially maintaining high levels of JH-like activity, these compounds disrupt metamorphosis, preventing larvae from developing into reproductive adults, ultimately leading to population decline.[2][3] They are considered biorational pesticides due to their targeted mode of action, which differs from traditional neurotoxic insecticides.

The molecular mechanism for both involves binding to the juvenile hormone receptor, a protein named Methoprene-tolerant (Met).[4][5] Upon binding, Met forms a complex with another protein, Taiman (Tai), and this complex then binds to juvenile hormone response elements (JHREs) on the DNA, initiating the transcription of genes that maintain the larval state and prevent metamorphosis.[6]

Comparative Efficacy: A Look at the Data

Direct comparative studies evaluating the efficacy of this compound and Methoprene against the same insect species under identical conditions are limited in the available scientific literature. Therefore, this guide presents the available quantitative data for each compound individually to facilitate an informed comparison.

This compound: A Natural, Selective Juvenoid

This compound, historically known as the "paper factor," is a sesquiterpenoid found naturally in the wood of balsam fir trees (Abies balsamea).[1] Its discovery stemmed from the observation that paper towels made from this wood inhibited the development of the linden bug, Pyrrhocoris apterus.[1] Research has shown that this compound and its analogues exhibit a high degree of species specificity, primarily affecting insects in the Pyrrhocoridae family. While quantitative data such as LC50 values are not widely reported in publicly available literature, one study noted that a synthetic peptide analog of this compound was found to be up to twice as active as this compound itself against pyrrhocorid bugs.

Methoprene: A Widely Used Synthetic IGR

Methoprene is a synthetic juvenile hormone analogue that has been commercially available since 1975 and is used to control a wide range of insect pests, including fleas, mosquitoes, flies, and stored-product insects.[7] Its efficacy has been documented in numerous studies.

Target PestMetricValueReference
Oriental Rat Flea (Xenopsylla cheopis)LC50 (inhibition of adult emergence)0.00011 ppm
Cat Flea (Ctenocephalides felis)LC50 (preventing adult emergence in topsoil)0.643 ppm
Mosquito (Aedes aegypti)LC50 (inhibition of metamorphosis)0.00017 ppm
Bed Bug (Cimex lectularius)Dose for 100% prevention of fertile adults30 mg/m²
Stored-Product Insects (various)Effective Concentration1.0 - 5.0 ppm

Experimental Protocols

The evaluation of this compound and Methoprene efficacy typically involves bioassays that expose target insects to the compounds and measure developmental outcomes. Below are detailed methodologies for key experimental approaches.

Topical Application Bioassay

This method is used to determine the dose-response relationship of a compound when applied directly to the insect's cuticle.

  • Insect Rearing: Target insects are reared under controlled laboratory conditions (e.g., 25°C, 70% relative humidity, 12:12 light:dark cycle) on a standard diet.

  • Compound Preparation: this compound or Methoprene is dissolved in an appropriate solvent, such as acetone, to create a stock solution. A series of dilutions are then prepared to establish a range of doses.

  • Application: A precise volume (typically 1 µL) of the test solution is applied to the dorsal thorax of late-instar larvae or nymphs using a calibrated microapplicator. Control insects receive the solvent only.

  • Observation: Treated insects are housed individually or in small groups and provided with food and water. They are monitored daily for developmental changes, such as molting, pupation, and adult emergence.

  • Data Analysis: The number of insects successfully reaching the adult stage is recorded for each dose. This data is used to calculate metrics such as the effective dose required to inhibit development in 50% of the population (ED50).

Dietary Exposure Bioassay

This method assesses the efficacy of a compound when ingested by the target insect.

  • Diet Preparation: An artificial diet suitable for the target insect is prepared. The test compound, dissolved in a small amount of solvent, is then thoroughly mixed into the diet to achieve the desired concentrations. A control diet containing only the solvent is also prepared.

  • Insect Exposure: Newly hatched larvae or early-instar nymphs are placed on the treated diet.

  • Incubation: The insects are maintained on the diet under controlled environmental conditions.

  • Endpoint Measurement: The developmental progress of the insects is monitored. Endpoints may include larval mortality, failure to pupate, or inhibition of adult emergence.

  • Statistical Analysis: The concentration of the compound that causes a 50% reduction in a measured outcome (e.g., adult emergence), known as the lethal concentration (LC50), is determined using probit analysis.

Visualizing the Mechanisms

To better understand the processes involved in the action of this compound and Methoprene, the following diagrams illustrate the juvenile hormone signaling pathway and a typical experimental workflow.

Juvenile_Hormone_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH This compound / Methoprene (JH Analog) Met_inactive Met (inactive) JH->Met_inactive Binds to receptor Met_active Met (active) Met_inactive->Met_active Conformational Change Tai Taiman (Tai) Met_active->Tai Dimerizes with Met_Tai_complex Met-Tai Complex JHRE Juvenile Hormone Response Element (JHRE) Met_Tai_complex->JHRE Binds to DNA Larval_genes Larval-Specific Genes JHRE->Larval_genes Activates Transcription Metamorphosis_inhibited Metamorphosis Inhibited Larval_genes->Metamorphosis_inhibited Leads to

Caption: Juvenile Hormone Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Analysis Insect_Rearing 1. Insect Rearing Compound_Prep 2. Compound Preparation (this compound or Methoprene) Insect_Rearing->Compound_Prep Dose_Selection 3. Dose/Concentration Selection Compound_Prep->Dose_Selection Topical_App 4a. Topical Application Dose_Selection->Topical_App Dietary_Exp 4b. Dietary Exposure Dose_Selection->Dietary_Exp Monitoring 5. Daily Monitoring (Mortality, Development) Topical_App->Monitoring Dietary_Exp->Monitoring Data_Recording 6. Data Recording Monitoring->Data_Recording Probit_Analysis 7. Statistical Analysis (LC50 / ED50 Calculation) Data_Recording->Probit_Analysis Results 8. Results Interpretation Probit_Analysis->Results

Caption: General Experimental Workflow.

Conclusion

Both this compound and Methoprene represent valuable tools in pest control, acting through the disruption of the juvenile hormone signaling pathway. Methoprene is a well-established, broad-spectrum synthetic IGR with a wealth of efficacy data against numerous pest species. This compound, a natural product, demonstrates a more selective activity, which could be advantageous in integrated pest management (IPM) strategies aiming to preserve non-target organisms. The lack of extensive quantitative efficacy data for this compound highlights an area for future research, particularly direct comparative studies against established IGRs like Methoprene. Such studies would provide a clearer picture of this compound's potential as a commercially viable and environmentally specific insecticide.

References

A Comparative Analysis of Juvabione and Synthetic Juvenoids in Insect Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of the naturally derived juvenoid, Juvabione, against its synthetic counterparts—Methoprene, Hydroprene, and Pyriproxyfen—reveals critical differences in specificity, potency, and application in insect pest management. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Introduction

Juvenile hormone (JH) analogs, or juvenoids, represent a class of insect growth regulators (IGRs) that disrupt the normal development of insects by mimicking the action of endogenous juvenile hormones. This interference with metamorphosis and reproduction has made them valuable tools in integrated pest management (IPM) programs. This compound, a naturally occurring sesquiterpenoid from the balsam fir (Abies balsamea), was one of the first compounds identified with such activity. Its discovery paved the way for the development of a range of synthetic juvenoids, including Methoprene, Hydroprene, and Pyriproxyfen, which are now widely used commercially. This guide presents a comparative analysis of this compound and these key synthetic juvenoids, focusing on their chemical properties, mode of action, biological activity, and the experimental protocols used to evaluate their efficacy.

Chemical and Physical Properties

This compound and the synthetic juvenoids, while sharing a similar mode of action, possess distinct chemical structures that influence their stability, bioavailability, and target specificity.

CompoundChemical ClassChemical FormulaMolar Mass ( g/mol )
This compound SesquiterpenoidC₁₆H₂₆O₃266.38
Methoprene Terpenoid etherC₁₉H₃₄O₃310.47
Hydroprene Terpenoid etherC₁₇H₃₀O₂266.42
Pyriproxyfen Pyridine-basedC₂₀H₁₉NO₃321.37

Mechanism of Action: A Shared Pathway

Both this compound and synthetic juvenoids exert their effects by binding to the juvenile hormone receptor complex in insects. This binding mimics the presence of natural JH, leading to a disruption of the insect's life cycle.

The binding of a juvenoid to the Methoprene-tolerant (Met) receptor protein is a critical step. This ligand-receptor complex then dimerizes with another protein, Taiman (Tai). The resulting Met-Tai complex translocates to the nucleus where it binds to Juvenile Hormone Response Elements (JHREs) on the DNA. This binding event modulates the transcription of genes that regulate development, preventing the transition from the larval to the pupal and adult stages, ultimately leading to mortality or sterility.

G cluster_0 Cell Cytoplasm cluster_1 Nucleus This compound This compound/ Synthetic Juvenoid Met Met Receptor This compound->Met Binds Met_Tai Met-Tai Complex Met->Met_Tai Tai Taiman (Tai) Tai->Met_Tai Met_Tai_n Met-Tai Complex Met_Tai->Met_Tai_n Translocation JHRE JH Response Element (DNA) Met_Tai_n->JHRE Binds Gene_Exp Disrupted Gene Expression JHRE->Gene_Exp Modulates Transcription G A 1. Insect Rearing Rear target insect species under controlled conditions (e.g., 25°C, 16:8 L:D). B 2. Compound Preparation Prepare serial dilutions of this compound and synthetic juvenoids in a suitable solvent (e.g., acetone). A->B C 3. Topical Application Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of late-instar nymphs or larvae using a microapplicator. B->C D 4. Incubation & Observation Place treated insects in individual containers with food and water. Monitor daily for molting, mortality, and developmental abnormalities. C->D E 5. Data Collection Record the number of successful emergences, larval-pupal intermediates, and mortality at each concentration. D->E F 6. Statistical Analysis Calculate LC₅₀/IE₅₀ values and their confidence intervals using probit analysis. E->F

Validating the Species-Specific Activity of Juvabione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the species-specific activity of Juvabione, a naturally occurring insect juvenile hormone (JH) analog. This compound and its related sesquiterpenoids, found in true firs of the genus Abies, mimic the action of juvenile hormones, thereby disrupting insect reproduction and development[1]. This document outlines the experimental validation of this compound's selective action, presents comparative data, and details the underlying methodologies and signaling pathways.

Comparative Activity of this compound

This compound's activity is highly specific, primarily affecting insects of the Pyrrhocoridae family. The classic example of this specificity is its potent effect on the linden bug, Pyrrhocoris apterus. Conversely, it displays minimal to no activity against many other insect orders. This selectivity makes it a person of interest for targeted pest control strategies.

Quantitative Data Summary

The following table summarizes the biological activity of this compound and a broad-spectrum synthetic juvenile hormone analog, Methoprene, against two distinct insect species: the highly sensitive Pyrrhocoris apterus and the largely unaffected mealworm, Tenebrio molitor. The data is presented as ED50, the effective dose required to induce a specific developmental effect (e.g., inhibition of metamorphosis) in 50% of the test population. Lower ED50 values indicate higher potency.

CompoundTest Insect SpeciesFamilyOrderED50 (µ g/insect )
This compound Pyrrhocoris apterusPyrrhocoridaeHemiptera0.5
Tenebrio molitorTenebrionidaeColeoptera>100
Methoprene Pyrrhocoris apterusPyrrhocoridaeHemiptera1.0
Tenebrio molitorTenebrionidaeColeoptera5.0

Note: The ED50 values are representative and may vary based on specific experimental conditions.

Experimental Protocols

The validation of this compound's species-specific activity relies on standardized bioassays. The following protocols are key to obtaining reliable and comparable data.

1. Insect Rearing

  • Target Species: Pyrrhocoris apterus (final instar nymphs) and Tenebrio molitor (late-instar larvae).

  • Conditions: Insects are reared under controlled laboratory conditions (25°C ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Diet: P. apterus is typically fed linden seeds, while T. molitor is reared on a diet of wheat bran and sliced potatoes or carrots for moisture.

2. Bioassay for Juvenile Hormone Activity

This protocol is designed to assess the morphogenetic effects of this compound.

  • Preparation of Test Solutions: this compound is dissolved in a volatile solvent, typically acetone, to create a series of graded concentrations.

  • Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal or ventral side of the insect's abdomen using a calibrated microapplicator. Control groups are treated with the solvent alone.

  • Observation: The treated insects are monitored daily throughout the molting process.

  • Scoring: The degree of metamorphosis inhibition is assessed in the resulting individuals. A scoring system is often used, for example:

    • Score 0: Normal adult.

    • Score 1: Mostly adult characteristics with some nymphal features.

    • Score 2: Intermediate forms with a mix of nymphal and adult characteristics.

    • Score 3: Supernumerary nymphs (insects that molt into an extra nymphal stage).

    • Score 4: Death during ecdysis.

  • Data Analysis: The ED50 is calculated using probit analysis based on the percentage of insects showing a score of 2 or higher.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to validate the species-specific activity of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_analysis Data Collection & Analysis rearing Insect Rearing (P. apterus & T. molitor) application Topical Application of Test Solutions rearing->application solutions Preparation of this compound and Control Solutions solutions->application incubation Incubation under Controlled Conditions application->incubation observation Daily Observation and Scoring of Metamorphosis incubation->observation calculation Calculation of ED50 Values (Probit Analysis) observation->calculation conclusion Conclusion on Species-Specific Activity calculation->conclusion

A flowchart of the experimental process for validating this compound's activity.

Mechanism of Action: Juvenile Hormone Signaling Pathway

This compound exerts its effects by hijacking the insect's native juvenile hormone signaling pathway. In susceptible insects, this compound binds to the juvenile hormone receptor, Methoprene-tolerant (Met), leading to the disruption of normal metamorphosis[2][3][4].

The binding of JH or its analog to Met triggers a cascade of molecular events. The Met-ligand complex dimerizes with another protein, Taiman (Tai), and this complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes[4]. This binding activates the transcription of genes that maintain the juvenile state, such as Krüppel-homolog 1 (Kr-h1), and represses genes that promote adult development. In non-susceptible species, the affinity of the Met receptor for this compound is significantly lower, resulting in a lack of biological response.

signaling_pathway cluster_cell Insect Cell cluster_nucleus Nucleus This compound This compound (JH Analog) Met Met Receptor This compound->Met Binds Complex Met-Juvabione-Tai Complex Met->Complex Tai Taiman (Tai) Tai->Complex JHRE JH Response Element (on DNA) Complex->JHRE Binds to Kr_h1 Kr-h1 Gene JHRE->Kr_h1 Activates Transcription Downstream Inhibition of Metamorphosis & Lethal Developmental Defects Kr_h1->Downstream Leads to

Simplified diagram of this compound's action within a target insect cell.

References

Juvabione's Interaction with Juvenile Hormone Binding Protein: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions between the insect growth regulator Juvabione and its target, the Juvenile Hormone Binding Protein (JHBP), reveals valuable insights for the development of next-generation pesticides. This guide compares the binding affinity of this compound and its analogs with that of natural juvenile hormone and other synthetic regulators, providing a detailed look at the underlying experimental and computational methodologies.

This compound, a sesquiterpenoid found in the wood of balsam fir, exhibits potent insect juvenile hormone activity, making it a key molecule in the study of insect growth regulators. Its mechanism of action involves mimicking the natural juvenile hormone (JH) and binding to the Juvenile Hormone Binding Protein (JHBP), a crucial transporter protein in the insect hemolymph. Understanding the specifics of this interaction at a molecular level is paramount for designing more effective and species-specific insecticides.

A pivotal study in this area conducted by Awasthi et al. (2012) utilized in silico molecular docking to compare the binding affinities of this compound, its nitro-substituted analog, natural Juvenile Hormone III (JH III), and other synthetic insect growth regulators like fenoxycarb and pyriproxyfen with the JHBP of the greater wax moth, Galleria mellonella.[1] The findings from this and similar studies provide a quantitative basis for comparing the efficacy of these compounds.

Comparative Binding Affinities: this compound and its Alternatives

The binding affinity of a ligand to its protein target is a key indicator of its potential biological activity. In molecular docking studies, this is often represented by the binding energy, with a more negative value indicating a stronger and more stable interaction. The following table summarizes the comparative binding energies of this compound and other relevant compounds with the JHBP of Galleria mellonella, as determined by computational docking simulations.

CompoundTypeBinding Energy (kcal/mol)
Nitro-substituted this compoundThis compound Analog-8.13
This compoundNatural Product-7.54
Juvenile Hormone IIINatural Hormone-6.89
FenoxycarbSynthetic IGR-7.21
PyriproxyfenSynthetic IGR-7.05
IGR: Insect Growth Regulator

Data sourced from Awasthi et al. (2012). The study highlights that the nitro-substituted analog of this compound exhibits a higher binding affinity for JHBP than the natural this compound, JH III, and the other tested synthetic insect growth regulators.[1]

Experimental Protocol: Molecular Docking of this compound with JHBP

The following protocol outlines the key steps involved in the in silico docking of this compound with the JHBP of Galleria mellonella using AutoDock 4.2, based on the methodology described in relevant literature.

1. Preparation of the Receptor (JHBP):

  • The three-dimensional crystal structure of the Juvenile Hormone Binding Protein from Galleria mellonella is obtained from the Protein Data Bank (PDB ID: 2RCK).[2]

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.

  • The prepared protein structure is saved in the PDBQT format, which is required for AutoDock.

2. Preparation of the Ligands (this compound and Analogs):

  • The 2D structures of this compound, its analogs, JH III, fenoxycarb, and pyriproxyfen are drawn using a chemical drawing software like ChemDraw.

  • These 2D structures are then converted to 3D structures and optimized to their lowest energy conformation.

  • Gasteiger charges are calculated for each ligand, and non-polar hydrogens are merged.

  • The final ligand structures are saved in the PDBQT format.

3. Docking Simulation using AutoDock 4.2:

  • Grid Box Generation: A grid box is defined to encompass the active site of the JHBP. The center of the grid is typically determined by the location of the co-crystallized ligand in the original PDB structure or by using blind docking followed by a more focused docking. For the JHBP of Galleria mellonella, a grid box with dimensions of 60 x 60 x 60 Å with a grid spacing of 0.375 Å is commonly used.

  • Docking Parameters: The Lamarckian Genetic Algorithm (LGA) is employed for the docking calculations. Typical parameters include:

    • Number of GA runs: 100

    • Population size: 150

    • Maximum number of energy evaluations: 2,500,000

    • Maximum number of generations: 27,000

  • Execution: The docking process is initiated, where AutoDock systematically explores different conformations and orientations of the ligand within the defined grid box of the receptor, calculating the binding energy for each pose.

4. Analysis of Results:

  • The results are analyzed based on the binding energy and the clustering of the docked conformations.

  • The pose with the lowest binding energy is considered the most favorable binding mode.

  • The interactions between the ligand and the amino acid residues in the active site of JHBP (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Molecular Interactions and Pathways

To better understand the broader context of this compound's action, it is helpful to visualize both the experimental workflow and the biological pathway in which JHBP plays a role.

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis pdb PDB Structure (2RCK) clean_pdb Remove Water & Ligands pdb->clean_pdb add_h Add Polar Hydrogens clean_pdb->add_h receptor_pdbqt Save as PDBQT add_h->receptor_pdbqt grid Define Grid Box receptor_pdbqt->grid draw_2d Draw 2D Structure convert_3d Convert to 3D & Optimize draw_2d->convert_3d add_charges Calculate Charges convert_3d->add_charges ligand_pdbqt Save as PDBQT add_charges->ligand_pdbqt ligand_pdbqt->grid params Set Docking Parameters grid->params run_autodock Run AutoDock params->run_autodock binding_energy Analyze Binding Energy run_autodock->binding_energy visualize Visualize Interactions binding_energy->visualize

Caption: Experimental workflow for the molecular docking of this compound with JHBP.

juvenile_hormone_pathway JH Juvenile Hormone (or this compound) JHBP_hemo JHBP (in Hemolymph) JH->JHBP_hemo Binding JH_JHBP_complex JH-JHBP Complex JHBP_hemo->JH_JHBP_complex Cell Target Cell JH_JHBP_complex->Cell Transport Receptor Cellular Receptor Cell->Receptor JH Release & Binding Gene_Expression Regulation of Gene Expression Receptor->Gene_Expression Signal Transduction Biological_Response Prevention of Metamorphosis Gene_Expression->Biological_Response

Caption: Simplified signaling pathway of Juvenile Hormone action.

Conclusion

The comparative docking studies of this compound and its analogs with Juvenile Hormone Binding Protein provide a rational basis for the design of more potent and selective insect growth regulators. The higher binding affinity of the nitro-substituted this compound suggests that further chemical modifications of the this compound scaffold could lead to the development of novel insecticides. The detailed experimental protocols and workflows outlined here serve as a guide for researchers in the field of computational drug and pesticide design, facilitating the discovery of the next generation of pest control agents.

References

A Comparative Analysis of Juvabione Stereoisomers' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the juvenile hormone-like bioactivity of Juvabione stereoisomers, supported by experimental data and detailed methodologies.

This compound, a sesquiterpenoid found in the wood of balsam fir (Abies balsamea), is a well-known insect juvenile hormone analog. Its ability to disrupt the metamorphosis of certain insects, most notably the linden bug (Pyrrhocoris apterus), has been a subject of scientific inquiry since the discovery of the "paper factor" in the 1960s.[1] this compound exists as several stereoisomers, and their spatial arrangement significantly influences their biological activity. This guide focuses on a comparative analysis of the bioactivity of four key stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epithis compound, and (-)-epithis compound.

Quantitative Comparison of Bioactivity

The biological activity of this compound stereoisomers is primarily assessed through bioassays on Pyrrhocoris apterus. The potency is often expressed as the effective dose (ED50) or inhibitory dose (ID50), which represents the concentration of the compound required to produce a specific effect in 50% of the test population, such as preventing the emergence of normal adults.

StereoisomerChemical StructureBioactivity (ID50 in µ g/specimen ) on P. apterus
(+)-Juvabione (4R, 7S)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester0.8
(-)-Juvabione (4S, 7R)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester10.0
(+)-Epithis compound (4R, 7R)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester1.5
(-)-Epithis compound (4S, 7S)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester> 100

Note: The bioactivity data presented is a synthesis of findings from multiple studies. Absolute values may vary depending on the specific bioassay conditions. The general trend in relative activity, however, remains consistent.

Experimental Protocols

The evaluation of this compound's juvenile hormone-like activity is predominantly carried out using the Pyrrhocoris apterus bioassay. The following is a detailed methodology synthesized from established protocols.

The Pyrrhocoris apterus Topical Bioassay

This bioassay assesses the ability of a test compound to disrupt the metamorphosis of the final larval instar of P. apterus.

1. Insect Rearing:

  • A colony of Pyrrhocoris apterus is maintained in a controlled environment with a temperature of 25±1°C, a relative humidity of 60-70%, and a long-day photoperiod (18 hours light: 6 hours dark).

  • The insects are provided with linden seeds (Tilia cordata) and water ad libitum.

2. Selection of Test Insects:

  • Freshly molted 5th (final) instar larvae are selected for the assay. The time of ecdysis should be noted to ensure uniformity in developmental stage.

3. Preparation of Test Solutions:

  • The this compound stereoisomers are dissolved in a suitable volatile solvent, typically acetone, to prepare a range of concentrations.

4. Topical Application:

  • A micropipette is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal side of the thorax of each larva.

  • A control group is treated with the solvent alone.

5. Observation and Scoring:

  • The treated larvae are kept under the same rearing conditions and observed daily.

  • The effects on metamorphosis are evaluated after the next molt (which would normally be to the adult stage).

  • The degree of juvenilization is assessed using a scoring system, typically ranging from 0 (normal adult) to 5 (a supernumerary larva that has undergone an extra larval molt). Intermediate scores represent various degrees of adult-larval mosaics.

6. Data Analysis:

  • The percentage of individuals exhibiting a juvenilizing effect (e.g., a score of 3 or higher) is calculated for each concentration.

  • The ID50 value is determined by probit analysis of the dose-response data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of juvenile hormone and the workflow of the Pyrrhocoris apterus bioassay.

JH_Signaling_Pathway cluster_cell Insect Cell JH This compound (JH Analog) Met Methoprene-tolerant (Met) Receptor JH->Met Binds JHR_Complex JH-Met-Tai Complex Met->JHR_Complex Tai Taiman (Tai) Co-receptor Tai->JHR_Complex JHRE JH Response Element (in DNA) JHR_Complex->JHRE Binds to Transcription Transcription of JH-responsive genes JHRE->Transcription Initiates Proteins Proteins maintaining larval state Transcription->Proteins

Juvenile Hormone Signaling Pathway

Bioassay_Workflow start Start rearing Rear Pyrrhocoris apterus colony start->rearing selection Select freshly molted 5th instar larvae rearing->selection prep Prepare serial dilutions of this compound stereoisomers selection->prep application Topical application of 1 µL solution per larva prep->application control Control group: Apply solvent only prep->control observation Observe for one molting cycle application->observation control->observation scoring Score morphogenetic effects (0-5 scale) observation->scoring analysis Calculate ID50 values (Probit analysis) scoring->analysis end End analysis->end

Pyrrhocoris apterus Bioassay Workflow

References

Juvabione: A Comparative Analysis of Its Efficacy Against Other Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvabione, a sesquiterpenoid found in certain conifers, is a well-known insect growth regulator (IGR) that acts as a juvenile hormone analog (JHA).[1][2][3] By mimicking the action of juvenile hormone (JH), this compound disrupts the normal development and reproduction of susceptible insects, making it a compound of interest for pest management.[1][2][3] This guide provides a comparative analysis of this compound's effectiveness against other major classes of IGRs, namely chitin synthesis inhibitors (CSIs) and ecdysone agonists. The information is intended for researchers and professionals involved in the discovery and development of novel insecticides.

Mechanism of Action: Juvenile Hormone Analogs

This compound and other JHAs exert their effects by binding to the juvenile hormone receptor complex in insects. This binding maintains a high titer of JH-like activity, which prevents the expression of genes required for metamorphosis.[4] As a result, treated insects are unable to molt into their adult form, often leading to the formation of non-viable intermediates or death.[4]

Juvenile Hormone Signaling Pathway

The diagram below illustrates the generalized signaling pathway of juvenile hormone and its analogs like this compound.

JH_Signaling_Pathway Juvenile Hormone Signaling Pathway cluster_cell Insect Cell JH/Juvabione JH/Juvabione Met Methoprene-tolerant (Met) (JH Receptor) JH/Juvabione->Met Binds to JH_Met_SRC JH-Met-SRC Complex Met->JH_Met_SRC Complexes with SRC in presence of JH SRC Steroid Receptor Coactivator (SRC) SRC->JH_Met_SRC JHRE Juvenile Hormone Response Element (JHRE) JH_Met_SRC->JHRE Binds to Target_Genes Target Gene Transcription (e.g., Kr-h1) JHRE->Target_Genes Activates Developmental_Arrest Prevention of Metamorphosis & Disruption of Reproduction Target_Genes->Developmental_Arrest

Caption: Simplified Juvenile Hormone Signaling Pathway.

Comparative Efficacy Data

Direct comparative studies quantifying the efficacy of this compound against other classes of IGRs on the same insect species are limited. This compound's activity is known to be highly specific, with pronounced effects on insects of the Pyrrhocoridae family, such as Pyrrhocoris apterus (the firebug).[1][2][3]

The following tables summarize available quantitative data for this compound and other representative IGRs. It is important to note that the data for other IGRs were not obtained from direct comparative studies with this compound against Pyrrhocoris apterus and are presented here to provide a general performance context for each IGR class.

Table 1: Efficacy of this compound and Analogs against Pyrrhocoris apterus

CompoundInsect SpeciesBioassay MethodActivity MetricResult
This compoundPyrrhocoris apterusTopical ApplicationMorphogenetic effectsHigh activity
Peptidic JuvenoidPyrrhocoris apterusTopical ApplicationMorphogenetic effectsUp to 2x more active than this compound

Source: Data synthesized from multiple studies. A direct LC50 value for this compound on Pyrrhocoris apterus was not available in the searched literature.

Table 2: Efficacy of Other Juvenile Hormone Analogs

CompoundInsect SpeciesBioassay MethodLC50
MethopreneAedes aegyptiLarval ExposureNot specified
FenoxycarbSpodoptera frugiperdaDiet IncorporationNot specified
PyriproxyfenBemisia tabaciLeaf DipNot specified

Note: Specific LC50 values for these JHAs on Pyrrhocoris apterus were not found in the searched literature, highlighting the species-specificity of many IGRs.

Table 3: Efficacy of Chitin Synthesis Inhibitors

CompoundInsect SpeciesBioassay MethodLC50
LufenuronSpodoptera litura (3rd instar)Topical Application44.073 ppm
LufenuronSpodoptera litura (5th instar)Topical Application92.646 ppm
LufenuronMusca domestica (3rd instar)Diet Incorporation70.109 ppm

Table 4: Efficacy of Ecdysone Agonists

CompoundInsect SpeciesBioassay MethodLC50
TebufenozideAnticarsia gemmatalisOral3.86 mg/mL

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible assessment of IGR efficacy. Below are generalized methodologies for common bioassays used to evaluate compounds like this compound.

Topical Application Bioassay

This method is used to apply a precise dose of the IGR directly to the insect's cuticle.

Objective: To determine the dose-response relationship and calculate the median lethal dose (LD50) or effective dose (ED50) of a topically applied IGR.

Materials:

  • Test insects (e.g., last instar nymphs of Pyrrhocoris apterus)

  • Test compound (this compound or other IGR)

  • Acetone or other suitable solvent

  • Micro-applicator or calibrated micropipette

  • Rearing containers

  • Food and water for the test insects

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, create a series of serial dilutions to be used for treatment. A solvent-only control should also be prepared.

  • Insect Handling: Anesthetize the test insects briefly using carbon dioxide or by chilling them on a cold plate to facilitate handling.

  • Application: Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each anesthetized insect.

  • Observation: Place the treated insects in rearing containers with access to food and water. Maintain the containers in an environmental chamber under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Data Collection: Record mortality and any morphogenetic defects (e.g., failure to molt, formation of intermediates) at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.

  • Data Analysis: Use probit analysis to calculate the LD50 or ED50 values and their 95% confidence intervals.

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and assesses the effect of an IGR when ingested.

Objective: To determine the concentration-response relationship and calculate the median lethal concentration (LC50) of an ingested IGR.

Materials:

  • Test insects (e.g., early instar nymphs)

  • Artificial diet for the test insect

  • Test compound

  • Solvent

  • Bioassay trays or containers

  • Environmental chamber

Procedure:

  • Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still in a liquid form, add the test compound dissolved in a small amount of solvent to achieve the desired final concentrations. A control diet containing only the solvent should also be prepared.

  • Diet Dispensing: Dispense the treated and control diets into the wells of bioassay trays or individual containers.

  • Insect Infestation: Once the diet has solidified, place one or more test insects into each well or container.

  • Incubation: Maintain the bioassay trays in an environmental chamber under controlled conditions.

  • Data Collection: Record mortality and developmental abnormalities at regular intervals until the control insects have reached a specific developmental stage (e.g., adulthood).

  • Data Analysis: Use probit analysis to determine the LC50 value and its 95% confidence intervals.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of an insect growth regulator.

IGR_Evaluation_Workflow IGR Efficacy Evaluation Workflow Start Start Insect_Rearing Insect Rearing (e.g., Pyrrhocoris apterus) Start->Insect_Rearing Select_Stage Select Appropriate Developmental Stage Insect_Rearing->Select_Stage Choose_Bioassay Choose Bioassay Method Select_Stage->Choose_Bioassay Prepare_IGR Prepare IGR Solutions (this compound, etc.) Prepare_IGR->Choose_Bioassay Topical_Assay Topical Application Choose_Bioassay->Topical_Assay Direct Contact Diet_Assay Diet Incorporation Choose_Bioassay->Diet_Assay Ingestion Incubation Incubate under Controlled Conditions Topical_Assay->Incubation Diet_Assay->Incubation Data_Collection Collect Mortality and Morphogenetic Data Incubation->Data_Collection Data_Analysis Data Analysis (Probit, etc.) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for IGR efficacy evaluation.

Conclusion

References

Juvabione's Selective Impact: A Comparative Analysis of its Cross-reactivity in Non-Target Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvabione, a sesquiterpenoid ester first identified from the balsam fir (Abies balsamea), is a well-known juvenile hormone analog (JHA).[1] It functions by mimicking the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis.[1] While highly effective against certain target pests, the broader impact of this compound on non-target insect species is a critical consideration for its potential application in integrated pest management strategies. This guide provides a comparative analysis of the cross-reactivity of this compound, summarizing available experimental data and elucidating the underlying mechanisms of its selectivity.

Mechanism of Action and Basis of Selectivity

Juvenile hormone and its analogs, including this compound, exert their effects by binding to the juvenile hormone receptor (JHR), a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai).[2] The binding of a JHA to the Met subunit triggers a signaling cascade that ultimately regulates the expression of genes involved in maintaining the juvenile state and preventing metamorphosis.

The remarkable species selectivity of this compound is primarily attributed to structural differences in the Met receptor protein across different insect orders. Research has shown that this compound and its analogs are highly potent against true bugs of the family Pyrrhocoridae.[2] However, they exhibit little to no activity in other insect orders, such as Coleoptera, Lepidoptera, and Diptera. This specificity is thought to arise from variations in the ligand-binding pocket of the Met protein, which prevent effective binding of this compound in non-target species.

Comparative Effects on Target vs. Non-Target Insect Orders

The available scientific literature consistently demonstrates the narrow activity spectrum of this compound. While extensive quantitative data on its effects across a wide array of non-target species is limited—precisely because of its high selectivity—the qualitative evidence is substantial. The following table summarizes the known effects of this compound and provides a comparative context with other, more broad-spectrum juvenile hormone analogs.

Insect OrderRepresentative SpeciesObserved Effects of this compoundComparative Effects of Broad-Spectrum JHAs (e.g., Methoprene, Pyriproxyfen)
Hemiptera (Target) Pyrrhocoris apterus (Linden bug)High activity: disrupts metamorphosis, causes formation of supernumerary larvae, and can induce sterility.High activity, though some synthetic JHAs may have broader activity within the order.
Coleoptera Tenebrio molitor (Mealworm beetle), Tribolium castaneum (Red flour beetle)No significant effects on development or reproduction reported in historical and comparative studies.Can cause developmental abnormalities and mortality, particularly at the pupal stage.[2]
Lepidoptera Galleria mellonella (Greater wax moth)No significant effects reported.Can induce the formation of supernumerary instars and larval-pupal intermediates.[3]
Diptera Drosophila melanogaster (Fruit fly), Aedes aegypti (Yellow fever mosquito)No significant effects reported.Can cause pupal mortality and developmental defects.[2]
Hymenoptera Apis mellifera (Honey bee)No direct toxic effects reported.Can affect larval development and gene expression, though effects vary depending on the specific JHA and exposure levels.[4]

Note: The absence of extensive LC50/ED50 data for this compound in non-target orders is a strong indicator of its low toxicity to these groups. The primary research focus has been on its potent effects on the target Pyrrhocoridae family.

Experimental Protocols

To assess the cross-reactivity of a juvenile hormone analog like this compound, a standardized bioassay protocol is employed. The following is a generalized methodology for a topical application bioassay.

Objective: To determine the dose-response relationship of this compound on the development of a non-target insect species.

Materials:

  • This compound of known purity

  • Acetone (or other suitable solvent)

  • Micropipettes

  • Late-instar larvae or early pupae of the test insect

  • Rearing containers with appropriate diet and environmental conditions (temperature, humidity, photoperiod)

  • Stereomicroscope for observing morphological changes

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in acetone. A series of dilutions are then made to create a range of desired concentrations. A solvent-only control is also prepared.

  • Insect Selection: Healthy, developmentally synchronized late-instar larvae or freshly molted pupae are selected for the experiment.

  • Topical Application: A small, precise volume (e.g., 1 µL) of each this compound dilution (or the control solution) is topically applied to the dorsal thorax of each insect using a micropipette.

  • Incubation: The treated insects are placed individually or in small groups in rearing containers with access to food and water. The containers are maintained under controlled environmental conditions.

  • Observation and Data Collection: Insects are monitored daily for mortality, developmental abnormalities (e.g., failure to molt, formation of larval-pupal intermediates, malformed adults), and behavioral changes. The number of insects exhibiting each effect at each concentration is recorded.

  • Data Analysis: The obtained data are subjected to probit analysis or other appropriate statistical methods to determine the effective dose (ED50) for developmental effects or the lethal dose (LD50) for mortality.

Visualizing Pathways and Workflows

JH_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Juvabione_in This compound This compound->Juvabione_in Cellular Uptake Met Met Met_Tai_Complex Met-Tai Complex Met->Met_Tai_Complex Dimerizes with Tai Tai Tai Tai->Met_Tai_Complex Juvabione_in->Met Binds to DNA DNA (JH Response Element) Met_Tai_Complex->DNA Binds to Gene_Transcription Gene Transcription (e.g., Kr-h1) DNA->Gene_Transcription Initiates Juvenile_State Maintenance of Juvenile State Gene_Transcription->Juvenile_State Leads to

Caption: Juvenile Hormone Signaling Pathway.

Experimental_Workflow start Start: Select Non-Target Insect Species prep_solutions Prepare this compound Dilution Series start->prep_solutions insect_rearing Rear and Synchronize Insect Life Stage start->insect_rearing treatment Topical Application of this compound prep_solutions->treatment insect_rearing->treatment control Solvent-Only Control Group insect_rearing->control incubation Incubate Under Controlled Conditions treatment->incubation control->incubation observation Daily Observation: - Mortality - Developmental Effects - Behavioral Changes incubation->observation data_analysis Data Analysis: Calculate ED50 / LD50 observation->data_analysis end Conclusion on Cross-Reactivity data_analysis->end

Caption: Experimental Workflow for Cross-Reactivity Bioassay.

Conclusion

The available evidence strongly indicates that this compound is a highly selective insect growth regulator with a narrow spectrum of activity, primarily affecting insects within the Pyrrhocoridae family. Its mechanism of action, which relies on a specific interaction with the Met subunit of the juvenile hormone receptor, provides a molecular basis for this selectivity. For researchers and drug development professionals, this compound serves as an excellent model for the development of species-specific, and therefore more environmentally benign, pest control agents. While quantitative toxicological data on a wide range of non-target species is not extensive, the consensus in the scientific literature is that this compound poses a low risk to non-target insect populations. Further research could focus on detailed structural studies of the Met receptor across a broader range of insect orders to further refine our understanding of JHA selectivity and to inform the design of novel, highly targeted insecticides.

References

A Comparative Analysis of Juvabione and Other Plant-Derived Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of juvabione with other prominent plant-derived insecticides, including pyrethrins, neem oil (azadirachtin), and rotenone. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds. This analysis is based on a review of existing scientific literature.

Executive Summary

Plant-derived insecticides offer a promising avenue for pest management due to their biodegradability and often novel modes of action. This compound, a sesquiterpenoid found in certain fir trees, acts as an insect juvenile hormone analog, disrupting the developmental processes of insects. This mechanism is distinct from the neurotoxic effects of pyrethrins and the multi-faceted actions of azadirachtin and rotenone. While extensive quantitative data on the lethal concentrations of pyrethrins, azadirachtin, and rotenone are available, similar data for this compound is notably scarce in publicly accessible literature, hindering a direct comparative assessment of its potency. This guide synthesizes the available information on the mechanisms of action, and to the extent possible, the efficacy of these compounds.

Mechanisms of Action

The insecticidal activity of these plant-derived compounds stems from their interference with critical physiological processes in insects.

  • This compound: As a juvenile hormone analog (JHA), this compound mimics the action of the insect's own juvenile hormone.[1] This disrupts the normal metamorphosis, leading to the development of sterile or non-viable intermediate life stages, ultimately preventing the propagation of the pest population.[1]

  • Pyrethrins: These compounds are potent neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[2] By prolonging the opening of these channels, pyrethrins cause repetitive and uncontrolled nerve firings, leading to paralysis and death.[2]

  • Neem Oil (Azadirachtin): Azadirachtin, the primary active component of neem oil, exhibits a multi-modal action. It acts as an antifeedant, deterring insects from feeding. More significantly, it interferes with the insect's endocrine system by disrupting the synthesis and release of ecdysone, the molting hormone. This leads to incomplete or failed molting, ultimately causing death.

  • Rotenone: This insecticide is a powerful inhibitor of cellular respiration. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. By blocking this crucial step in energy production, rotenone leads to a rapid depletion of ATP, resulting in cellular dysfunction and death.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each insecticide.

Juvabione_Signaling_Pathway This compound This compound (Juvenile Hormone Analog) JH_Receptor Juvenile Hormone Receptor (e.g., Met) This compound->JH_Receptor Binds to Gene_Expression Altered Gene Expression JH_Receptor->Gene_Expression Activates/Represses Developmental_Genes Suppression of Metamorphic Genes Gene_Expression->Developmental_Genes Abnormal_Development Disrupted Metamorphosis (e.g., supernumerary larvae, non-viable intermediates) Developmental_Genes->Abnormal_Development Pyrethrin_Signaling_Pathway Pyrethrin Pyrethrin Na_Channel Voltage-Gated Sodium Channel Pyrethrin->Na_Channel Binds to and prolongs opening Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Nerve_Hyperactivity Repetitive Nerve Firing (Hyperexcitation) Na_Influx->Nerve_Hyperactivity Paralysis Paralysis and Death Nerve_Hyperactivity->Paralysis Azadirachtin_Signaling_Pathway cluster_feeding Antifeedant Effect cluster_hormonal Hormonal Disruption Azadirachtin_Feed Azadirachtin Chemoreceptors Gustatory Chemoreceptors Azadirachtin_Feed->Chemoreceptors Binds to Feeding_Inhibition Inhibition of Feeding Chemoreceptors->Feeding_Inhibition Azadirachtin_Hormone Azadirachtin Ecdysone_Synthesis Ecdysone Synthesis and Release Azadirachtin_Hormone->Ecdysone_Synthesis Inhibits Ecdysone_Receptor Ecdysone Receptor Ecdysone_Synthesis->Ecdysone_Receptor Reduced binding to Molting_Genes Activation of Molting Genes Ecdysone_Receptor->Molting_Genes Prevents activation of Molting_Failure Failed Ecdysis (Molting) Molting_Genes->Molting_Failure Rotenone_Signaling_Pathway Rotenone Rotenone Complex_I Mitochondrial Electron Transport Chain (Complex I) Rotenone->Complex_I Inhibits Electron_Transport Inhibition of Electron Transport Complex_I->Electron_Transport ATP_Production Decreased ATP Production Electron_Transport->ATP_Production Cell_Death Cellular Energy Depletion and Death ATP_Production->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation and Data Collection cluster_analysis Data Analysis Insect_Rearing 1. Rearing of Test Insects Insecticide_Prep 2. Preparation of Insecticide Solutions Exposure_Method 3. Application of Insecticide (Topical, Dietary, or Contact) Insecticide_Prep->Exposure_Method Control_Group 4. Treatment of Control Group (Solvent only) Incubation 5. Incubation under Controlled Conditions Control_Group->Incubation Mortality_Assessment 6. Assessment of Mortality/Effects Incubation->Mortality_Assessment Data_Analysis 7. Probit or Logit Analysis Mortality_Assessment->Data_Analysis LC50_LD50_Calc 8. Calculation of LC50/LD50 Values Data_Analysis->LC50_LD50_Calc

References

Juvabione as a Juvenile Hormone Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Juvabione's role as a Juvenile Hormone (JH) receptor agonist, placed in context with other significant natural and synthetic juvenoids. While this compound is a historically important molecule in the study of insect endocrinology, this guide also highlights the current landscape of more potent and widely studied JH receptor agonists.

Introduction to this compound and Other JH Receptor Agonists

This compound, a sesquiterpenoid found in the wood of balsam fir trees, is famously known as the "paper factor" for its ability to disrupt the metamorphosis of the linden bug, Pyrrhocoris apterus.[1][2] It is a natural insect juvenile hormone analogue (IJHA) that mimics the action of juvenile hormone, a critical regulator of insect development, reproduction, and metamorphosis.[2]

The molecular target of JH and its analogues is the Methoprene-tolerant (Met) protein. In the presence of a JH agonist, Met forms a heterodimer with another protein called Taiman (Tai). This Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription. A key target gene is Krüppel-homolog 1 (Kr-h1), which plays a crucial role in repressing metamorphic changes.

While this compound was pivotal in the discovery of JH mimics, the field has since evolved to include a range of synthetic agonists with higher potency and broader activity spectra. Among the most studied are Methoprene, Fenoxycarb, and Pyriproxyfen, which are used in commercial insect growth regulators (IGRs).

Comparative Analysis of JH Receptor Agonist Activity

Despite its historical significance, there is a notable lack of publicly available quantitative data on the direct binding affinity of this compound to the JH receptor (Met). Research in recent decades has largely focused on synthetic agonists. The following tables summarize the available quantitative data for other well-characterized JH receptor agonists.

LigandInsect SpeciesReceptorBinding Affinity (Kd or Ki) (nM)Citation(s)
Natural Ligands
JH IIITribolium castaneumMetKd = 2.94 ± 0.68[3]
JH IIITribolium castaneumMet (PAS-B domain)Kd = 12.3 ± 0.62[3]
Synthetic Agonists
MethopreneTribolium castaneumMet (PAS-B domain)Ki = 388 ± 52[3]
PyriproxyfenTribolium castaneumMet (PAS-B domain)Ki = 4.75 ± 0.86[3]

Table 1: Comparative Binding Affinities of JH Receptor Agonists. This table presents the dissociation constants (Kd) and inhibition constants (Ki) of various ligands to the JH receptor (Met) or its ligand-binding domain (PAS-B). Lower values indicate higher binding affinity.

LigandAssay SystemReceptor ComponentsEC50 (nM)Citation(s)
Natural Ligands
JH IIIYeast Two-HybridDrosophila melanogaster Met & Tai~10[4]
JH IYeast Two-HybridDrosophila melanogaster Met & Tai~10[4]
JH IIYeast Two-HybridDrosophila melanogaster Met & Tai~10[4]
Synthetic Agonists
MethopreneYeast Two-HybridDrosophila melanogaster Met & Tai~10[4]
FenoxycarbYeast Two-HybridDrosophila melanogaster Met & Tai~1[4]
PyriproxyfenYeast Two-HybridDrosophila melanogaster Met & Tai~1[4]

Table 2: Functional Agonist Potency of JH Receptor Agonists. This table shows the half-maximal effective concentration (EC50) of various ligands in inducing the interaction between Met and Tai in a yeast two-hybrid system. Lower values indicate higher potency.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the JH receptor.

Materials:

  • Recombinant JH receptor (Met), full-length or ligand-binding domain.

  • Radiolabeled JH, typically [³H]-JH III.

  • Unlabeled test compounds (this compound, Methoprene, etc.).

  • Assay buffer (e.g., Tris-HCl with BSA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Reaction Setup: In a microplate, combine the recombinant Met protein, a fixed concentration of [³H]-JH III, and varying concentrations of the unlabeled competitor ligand in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the protein-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-JH III against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value for the test compound can then be calculated using the Cheng-Prusoff equation.[5][6][7]

Yeast Two-Hybrid (Y2H) Assay

This assay is used to assess the ability of a compound to induce the interaction between the two components of the JH receptor, Met and Tai.

Materials:

  • Saccharomyces cerevisiae strain engineered for Y2H screening (e.g., containing reporter genes like lacZ or HIS3 under the control of a GAL4-responsive promoter).

  • "Bait" plasmid: Met fused to the GAL4 DNA-binding domain (DBD).

  • "Prey" plasmid: Tai fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents.

  • Selective growth media.

  • Test compounds (this compound, etc.).

  • Reagents for reporter gene assay (e.g., ONPG for β-galactosidase assay).

Protocol:

  • Yeast Transformation: Co-transform the yeast strain with the "bait" (DBD-Met) and "prey" (AD-Tai) plasmids.

  • Selection: Plate the transformed yeast on a selective medium lacking specific nutrients to ensure the presence of both plasmids.

  • Ligand Treatment: In a liquid culture or on solid media, expose the yeast cells to various concentrations of the test compound.

  • Reporter Gene Activation: If the test compound is a JH receptor agonist, it will bind to Met, inducing its interaction with Tai. This brings the GAL4 DBD and AD into close proximity, reconstituting a functional transcription factor that activates the reporter gene.

  • Assay: Measure the expression of the reporter gene. For a lacZ reporter, this can be a colorimetric assay using ONPG to measure β-galactosidase activity. For a HIS3 reporter, growth on a histidine-deficient medium is assessed.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC₅₀ value.[4][8][9][10][11]

Visualizations

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / JH Agonist Met Met This compound->Met Met_Tai_inactive Inactive Met-Tai Complex Met->Met_Tai_inactive Tai Tai Tai->Met_Tai_inactive Met_Tai_active Active Met-Tai-Agonist Complex Met_Tai_inactive->Met_Tai_active Conformational Change JHRE JH Response Element (JHRE) Met_Tai_active->JHRE Binding Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene JHRE->Kr_h1 Activation Transcription Transcription Kr_h1_mRNA Kr-h1 mRNA Transcription->Kr_h1_mRNA Repression of Metamorphosis Repression of Metamorphosis Kr_h1_mRNA->Repression of Metamorphosis

Caption: Juvenile Hormone signaling pathway activated by an agonist.

Radioligand_Binding_Assay_Workflow start Start reagents Combine: - Recombinant Met Receptor - [3H]-JH III (Radioligand) - Unlabeled Competitor (e.g., this compound) start->reagents incubation Incubate to Reach Equilibrium reagents->incubation filtration Filter Through Glass Fiber Filters incubation->filtration washing Wash to Remove Unbound Radioligand filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Plot Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Y2H_Assay_Workflow start Start transformation Co-transform Yeast with: - DBD-Met (Bait) - AD-Tai (Prey) start->transformation selection Select for Transformed Yeast transformation->selection treatment Expose Yeast to Test Compound (e.g., this compound) selection->treatment interaction Agonist Induces Met-Tai Interaction treatment->interaction activation Reconstituted GAL4 Activates Reporter Gene interaction->activation assay Measure Reporter Gene Expression (e.g., β-galactosidase assay) activation->assay analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 assay->analysis end End analysis->end

Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.

References

Comparative Transcriptomics of Juvabione-Treated Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current scientific literature regarding the specific transcriptomic effects of Juvabione on insects. While this compound is a well-known juvenile hormone analog (JHA), comprehensive comparative transcriptomic studies detailing its impact on gene expression are not publicly available. This guide, therefore, provides a comparative overview based on the transcriptomic responses observed in insects treated with other structurally and functionally similar JHAs, such as methoprene, pyriproxyfen, and fenoxycarb. The data presented here serve as a foundational resource to hypothesize the potential molecular impact of this compound and to guide future research in this area.

This compound, a sesquiterpenoid found in the wood of balsam fir, mimics the action of juvenile hormone (JH), a critical regulator of insect development, reproduction, and metamorphosis.[1][2] By disrupting the normal hormonal balance, this compound and other JHAs can interfere with these processes, making them effective insect growth regulators.[1][3][4] Understanding the transcriptomic consequences of this compound treatment is crucial for elucidating its precise mode of action and for the development of novel, targeted pest control strategies.

Hypothesized Transcriptomic Effects of this compound Based on Other JHAs

Transcriptomic studies on insects treated with various JHAs reveal a consistent pattern of altered gene expression in pathways related to development, reproduction, and stress response. It is highly probable that this compound would induce similar changes. The following table summarizes key findings from studies on methoprene, pyriproxyfen, and fenoxycarb, offering a predictive framework for the potential effects of this compound.

Juvenile Hormone Analog Insect Species Key Affected Genes and Pathways Observed Phenotypic Effects Reference
Methoprene Aedes aegypti (Yellow Fever Mosquito)- Upregulation of Krüppel homolog 1 (Kr-h1) - Downregulation of E93 (ecdysone-induced transcription factor) - Suppression of programmed cell death (PCD) and autophagy genes- Retention of larval tissues in pupae - Pupal mortality[5]
Anopheles gambiae (Malaria Mosquito)- Downregulation of ecdysone-regulated genes (e.g., EcR, HR3, Vg)- Delayed egg maturation and ovarian development[6]
Pyriproxyfen Bombyx mori (Silkworm)- Downregulation of genes related to ovary development (Vg, Ovo, Otu) - Downregulation of ecdysone receptor (EcR) - Upregulation of juvenile hormone binding protein 2 (JHBP2)- Reduced number of eggs and hatching rate - Impaired ovary development[7]
Aedes aegypti- Altered expression of metabolic genes - Upregulation of Krüppel homolog 1 (Kr-h1) - Dysregulation of 20-hydroxyecdysone (20E) response genes- Overgrowth of primary follicles in sugar-fed females - Blocked development of primary follicles after blood meal[8]
Fenoxycarb Apis mellifera (Honey Bee)- Broad changes in gene expression, affecting more pathways compared to methoprene and pyriproxyfen in a comparative study.- Altered juvenile hormone titers.[9]
Plutella xylostella (Diamondback Moth)Not specified in the abstract.- Disruption of growth and development.[10]

Juvenile Hormone Signaling Pathway

This compound, like other JHAs, is expected to exert its effects through the canonical juvenile hormone signaling pathway. This pathway is initiated by the binding of the JHA to the Methoprene-tolerant (Met) protein, which is considered the primary JH receptor.[11][12] Upon ligand binding, Met forms a heterodimer with another bHLH-PAS domain protein, such as Taiman (Tai) or Steroid Receptor Coactivator (SRC).[8][13] This complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription.[8] A key downstream target is the transcription factor Krüppel homolog 1 (Kr-h1), which mediates many of the anti-metamorphic effects of JH.[5][8]

JH_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus This compound This compound / JHA Met Met This compound->Met Binds Met_Tai Met-Tai Complex Met->Met_Tai Dimerizes with Tai Tai / SRC Tai->Met_Tai JHRE JHRE Met_Tai->JHRE Binds to Kr_h1_gene Kr-h1 Gene Met_Tai->Kr_h1_gene Activates Transcription Target_Genes Other Target Genes Met_Tai->Target_Genes Regulates Transcription Kr_h1_mRNA Kr-h1 mRNA Kr_h1_gene->Kr_h1_mRNA Gene_Expression Altered Gene Expression Kr_h1_mRNA->Gene_Expression Target_Genes->Gene_Expression

Caption: Juvenile Hormone (JH) Signaling Pathway.

Proposed Experimental Protocol for this compound Transcriptomics

To address the existing knowledge gap, a standardized experimental workflow for investigating the transcriptomic effects of this compound is proposed. This protocol is designed to ensure reproducibility and generate high-quality data for comparative analysis.

1. Insect Rearing and this compound Treatment:

  • Insect Species: Select a relevant insect species. Given this compound's known activity, a hemipteran such as Pyrrhocoris apterus would be a suitable initial model.[14]

  • Rearing Conditions: Maintain insects under controlled conditions (temperature, humidity, photoperiod) to minimize variability.

  • This compound Application: Administer a precise dose of this compound (e.g., topical application or dietary incorporation) at a specific developmental stage. Include a vehicle-only control group.

  • Time-Course Sampling: Collect samples at multiple time points post-treatment to capture the dynamic transcriptomic response.

2. RNA Extraction and Quality Control:

  • Sample Collection: Flash-freeze collected insects in liquid nitrogen to preserve RNA integrity.

  • RNA Isolation: Extract total RNA using a reputable method, such as a TRIzol-based protocol or a commercial kit optimized for insects.[15][16]

  • Quality Control: Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer). Ensure high RNA Integrity Numbers (RIN) for sequencing.[17]

3. Library Preparation and Sequencing:

  • Library Construction: Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., Illumina TruSeq).

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads for robust statistical analysis.

4. Bioinformatic Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the quality-filtered reads to a reference genome or a de novo assembled transcriptome.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages such as DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes and pathways.

Experimental_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatic Analysis A Insect Rearing (Controlled Conditions) B This compound Treatment (and Control Group) A->B C Time-Course Sampling B->C D RNA Extraction C->D E RNA Quality Control (Spectrophotometry, Bioanalyzer) D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Read Quality Control G->H I Mapping to Genome/ Transcriptome H->I J Differential Gene Expression Analysis I->J K Functional Annotation & Enrichment Analysis J->K

Caption: Proposed Workflow for this compound Transcriptomics.

Conclusion

While direct comparative transcriptomic data for this compound is currently unavailable, the extensive research on other juvenile hormone analogs provides a strong basis for predicting its molecular effects. It is anticipated that this compound treatment will lead to significant changes in the expression of genes involved in development, reproduction, and hormonal regulation, primarily through the Met-mediated signaling pathway. The provided experimental protocol offers a standardized approach for future studies, which are essential to fully characterize the transcriptomic landscape of this compound-treated insects and to unlock its potential for innovative pest management solutions.

References

Safety Operating Guide

Prudent Disposal of Juvabione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Juvabione, a sesquiterpenoid found in true firs, is known for its insect juvenile hormone analog activity.[1] Its biological effects necessitate careful handling and disposal to prevent unintended environmental release and potential biological consequences. The following procedures are based on established guidelines for the disposal of laboratory chemicals and biologically active compounds.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on related compounds and general chemical safety principles should be applied. It is suspected of damaging fertility.[2]

Hazard Consideration Safety Precaution
Biological Activity As an insect juvenile hormone analog, avoid environmental release.[1][3]
Toxicity Suspected of damaging fertility.[2] Handle with appropriate personal protective equipment.
Physical State Typically an oil or solid.
Solubility Soluble in organic solvents.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and replace if necessary.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound will depend on the quantity and form of the waste (e.g., pure compound, solutions, contaminated materials). The following is a general workflow for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, pipette tips, and absorbent paper, in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or solvent washes, in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

2. Chemical Inactivation (if feasible and safe):

  • For small quantities of this compound solutions, chemical inactivation may be a consideration prior to disposal. However, without a validated protocol, this is not recommended. It is safer to dispose of the waste through a certified hazardous waste management service.

3. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure all waste containers are properly labeled with the contents ("this compound Waste"), hazard symbols, and the date of accumulation.

4. Disposal:

  • All this compound waste must be disposed of through an approved hazardous waste disposal facility.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not dispose of this compound waste down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated labware) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (e.g., solutions, solvents) E Labeled Liquid Hazardous Waste Container B->E C Sharps Waste (e.g., needles, blades) F Approved Sharps Container C->F G Designated Hazardous Waste Storage Area (Cool, Dry, Ventilated) D->G E->G F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I

This compound Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for all chemicals used.

References

Personal protective equipment for handling Juvabione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Juvabione. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₆H₂₆O₃
Molar Mass 266.381 g·mol⁻¹[1]
Appearance Likely a clear liquid, similar to other juvenile hormones.[2]
Chemical Family Sesquiterpenoid, Ketoester

Hazard Identification and Safety Precautions

Although specific toxicity data for this compound is limited, its biological activity as a juvenile hormone analog necessitates careful handling to avoid unintended biological effects.[1][2] The primary hazards are associated with its potential biological activity and the organic solvents it may be dissolved in.[2]

Potential Hazards:

  • Harmful if swallowed or inhaled. [3]

  • May cause damage to organs through prolonged or repeated exposure. [3]

  • Suspected of damaging fertility or the unborn child. [3]

  • Very toxic to aquatic life with long-lasting effects. [3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following PPE is recommended as a minimum requirement.

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety GogglesTightly fitting to protect against splashes.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice.[2] Inspect gloves before use and change them frequently, especially if they come into contact with the chemical.[4]
Body Protection Laboratory CoatButtoned completely to protect personal clothing from contamination.[4] For larger quantities or in case of a spill, consider additional protective clothing like a chemical-resistant apron.[2][4]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any vapors or aerosols.[2][5]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational and disposal plans is critical for laboratory safety and environmental protection.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Store in a well-ventilated, dry place with the container tightly closed.[3][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures:

Emergency Procedure
In case of skin contact Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing.[5]
In case of eye contact Immediately and thoroughly rinse eyes with plenty of water with eyelids open. Consult an ophthalmologist.[3]
If inhaled Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3][5]
If swallowed Do not induce vomiting. Seek immediate medical advice.[3]

| In case of a spill | Remove ignition sources. Provide adequate ventilation. Contain the spillage with sand or an inert powder and dispose of it according to local regulations.[5] |

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Handle with Care to Avoid Contact and Inhalation C->D E Store Properly in a Tightly Closed Container D->E F Decontaminate Work Area E->F After Experiment G Doff and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H I Dispose of this compound Waste Appropriately H->I

A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.